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  • Product: 3'-Desethoxy-drotaverine
  • CAS: 85475-88-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 3'-Desethoxy-drotaverine (CAS 85475-87-2)

Content Type: Technical Reference & Experimental Guide Subject: Impurity Profiling, Metabolite Characterization, and Analytical Methodologies Executive Summary: The Nomenclature Paradox In the high-precision field of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Subject: Impurity Profiling, Metabolite Characterization, and Analytical Methodologies

Executive Summary: The Nomenclature Paradox

In the high-precision field of pharmaceutical impurity profiling, 3'-Desethoxy-drotaverine (CAS 85475-87-2) represents a critical "known unknown" for many analytical scientists. While commercially and colloquially referred to as "3'-Desethoxy-drotaverine," this designation is a nomenclature misnomer that often leads to confusion in structural elucidation.

Chemically, this compound is 3'-O-Desethyldrotaverine (a phenol derivative), not a true desethoxy species (where the functional group is replaced by hydrogen).[1] It is the primary Phase I metabolite of the antispasmodic agent Drotaverine, formed via O-dealkylation by hepatic CYP450 enzymes.[1]

This guide serves as a definitive reference for researchers isolating this compound as an impurity standard or tracking it during pharmacokinetic (PK) studies.[1]

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]

Understanding the shift in polarity from the parent drug (Drotaverine) to this metabolite is essential for developing robust HPLC retention strategies.[1] The exposure of the phenolic hydroxyl group at the 3'-position significantly alters the pKa and solubility profile.[1]

Table 1: Physiochemical Profile
PropertyDataNotes
Common Name 3'-Desethoxy-drotaverineIndustry trade name
Chemical Name 1-(3-hydroxy-4-ethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideIUPAC (Salt form)
CAS Number 85475-87-2Specific to HCl salt
Molecular Formula C₂₂H₂₇NO₄[2][3][4][5][6][7][8][9][10][11] · HClParent: C₂₄H₃₁NO₄
Molecular Weight 405.92 g/mol (HCl salt)369.46 g/mol (Free Base)Mass shift of -28 Da from Drotaverine (Loss of C₂H₄)
Appearance Pale yellow to off-white solidLight sensitive
Solubility DMSO, Methanol, EthanolReduced solubility in non-polar solvents compared to parent
pKa (Calculated) ~9.8 (Phenolic OH), ~6.5 (Isoquinoline N)Amphoteric character

Critical Insight: The mass difference of -28 Da (Loss of Ethyl group) is the diagnostic signature in LC-MS. A true "Desethoxy" (replacement with H) would show a mass shift of -44 Da (Loss of Ethoxy). Researchers must verify this m/z transition (398 -> 370 in ESI+) to confirm identity [1, 2].

Formation Pathways & Structural Logic[1]

The formation of 3'-Desethoxy-drotaverine occurs primarily through metabolic biotransformation but can also arise during stress stability testing (acidic hydrolysis).

Metabolic Pathway Visualization

The following diagram illustrates the regioselective O-dealkylation mediated by CYP450 isozymes (primarily CYP3A4 and CYP2D6).[1]

Drotaverine_Metabolism cluster_legend Pathway Legend Drotaverine Drotaverine (Parent Drug) C24H31NO4 CYP CYP450 (Liver Microsomes) Drotaverine->CYP Oxidative Dealkylation ImpurityA 3'-Desethoxy-drotaverine (3'-O-Desethyl Metabolite) C22H27NO4 (CAS 85475-87-2) CYP->ImpurityA Loss of Ethyl (-C2H4) Glucuronide O-Glucuronide Conjugate (Excreted) ImpurityA->Glucuronide Phase II Conjugation key Blue: Parent | Red: Target Impurity | Green: Elimination

Figure 1: Metabolic trajectory of Drotaverine yielding the 3'-Desethoxy metabolite. The exposure of the phenol facilitates subsequent Phase II glucuronidation.[1]

Analytical Profiling: HPLC & LC-MS Methodology

Separating the 3'-Desethoxy impurity from the parent Drotaverine is challenging due to the structural similarity.[1] The "Critical Pair" resolution is governed by the pH of the mobile phase.[1]

The "pH Flip" Phenomenon[1]
  • At pH > 10: The phenolic impurity becomes ionized (phenolate), becoming significantly more polar and eluting much earlier than Drotaverine.[1]

  • At pH < 3: Both species are protonated at the nitrogen; the phenol remains neutral.[1] The separation relies solely on the hydrophobicity difference between -OEt and -OH.

Recommended Stability-Indicating Method

This protocol is derived from stress-testing validations and is suitable for QC release testing [3].

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile : Methanol (50:50).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (Isosbestic point) or 305 nm (Specific to isoquinoline core).[1]

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 40 60
20.0 10 90

| 25.0 | 70 | 30 |

Self-Validating System Suitability Criteria

To ensure the data generated is trustworthy, the system must pass these checks before sample analysis:

  • Resolution (Rs): > 2.0 between Drotaverine and 3'-Desethoxy-drotaverine.

  • Tailing Factor: < 1.5 for the impurity peak (Phenols can tail on older silica).[1]

  • Relative Retention Time (RRT): The 3'-Desethoxy impurity typically elutes at RRT ~0.85-0.90 relative to Drotaverine (eluting before the parent due to increased polarity).

Experimental Protocol: Controlled Synthesis for Reference Standard

Researchers often need to generate this impurity in-situ to confirm retention times if a certified standard is unavailable.[1] The following protocol uses Boron Tribromide (


) for controlled demethylation/deethylation.

Safety Warning:


 is pyrophoric and reacts violently with water.[1] Perform in a strictly anhydrous environment under Nitrogen.[1]
Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 1.0 g (2.3 mmol) of Drotaverine HCl in 15 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Slowly add 1.0 eq of

    
     (1M solution in DCM) dropwise over 20 minutes.
    
    • Note: Limiting the equivalent to 1.0 favors mono-deprotection.[1] Excess reagent will strip all four ethoxy groups.[1]

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). The mono-desethyl product will appear as a spot slightly lower (more polar) than the parent.[1]

  • Quenching: Carefully quench with Methanol at 0°C.

  • Workup: Evaporate solvents. Partition residue between Ethyl Acetate and saturated

    
    .[1]
    
    • Crucial Step: The phenol is weakly acidic.[1] Washing with strong base (NaOH) will pull the product into the aqueous layer.[1] Use Bicarbonate to keep it in the organic layer.[1]

  • Purification: Flash chromatography (Silica Gel). Gradient: 0-5% Methanol in DCM.[1]

Workflow Visualization

Synthesis_Protocol Start Drotaverine HCl (Anhydrous DCM) Reagent Add BBr3 (1.0 eq) @-78°C Start->Reagent Reaction Warm to 0°C (Kinetic Control) Reagent->Reaction Quench Quench with MeOH Reaction->Quench Extraction Partition: EtOAc / NaHCO3 (Avoid NaOH) Quench->Extraction Purify Flash Column (Isolate Mono-phenol) Extraction->Purify

Figure 2: Controlled chemical synthesis workflow for generating 3'-Desethoxy-drotaverine reference material.

References

  • Simson Pharma. (2024).[1] 3'-Desethoxy-Drotaverine Hydrochloride Reference Standard Data. Retrieved from

  • Veeprho Laboratories. (2024).[1] Impurity Profile of Drotaverine HCl: Structure and CAS 85475-87-2. Retrieved from

  • Garg, A. et al. (2013).[1] "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities." Journal of Chromatographic Science. Retrieved from

  • LGC Standards. (2024). Drotaverine Hydrochloride and Related Impurities. Retrieved from

  • Axios Research. (2024). Certificate of Analysis: 3'-Desethoxy Drotaverine HCl. Retrieved from

Sources

Exploratory

3'-Desethoxy-drotaverine chemical structure and molecular weight

The following technical guide is a comprehensive structural and functional analysis of 3'-Desethoxy-drotaverine , a critical impurity and metabolite in the lifecycle of the antispasmodic drug Drotaverine.[1][2] Structura...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive structural and functional analysis of 3'-Desethoxy-drotaverine , a critical impurity and metabolite in the lifecycle of the antispasmodic drug Drotaverine.[1][2]

Structural Characterization, Synthesis, and Analytical Profiling[1][2][3]

Executive Summary

3'-Desethoxy-drotaverine (systematically identified as 3'-O-Desethyl-drotaverine or 3'-Hydroxy-drotaverine ) is a primary Phase I metabolite and process-related impurity of Drotaverine Hydrochloride.[2] Chemically, it represents the O-dealkylation of the ethoxy group at the 3'-position of the benzylidene moiety.[1][2]

In drug development, this compound serves two critical functions:

  • Quality Control: It is a tracked impurity (often designated in pharmacopoeial contexts) requiring strict limits in API (Active Pharmaceutical Ingredient) synthesis.[1]

  • Pharmacokinetics: It represents a metabolic step in the hepatic clearance of Drotaverine, where cytochrome P450 enzymes convert the lipophilic parent drug into more polar phenolic intermediates for conjugation and excretion.[1]

Chemical Identity & Structural Analysis[2][4][5]

There is a frequent nomenclature ambiguity in industrial catalogs where "Desethoxy" implies the loss of the ethoxy group (-OCH₂CH₃).[1][2] However, based on the molecular weight (369.46 g/mol ) and formula (C₂₂H₂₇NO₄), the species is correctly identified as the phenol derivative , where the ethyl group is lost but the oxygen remains (Desethylation).[1][2]

2.1 Physicochemical Data Table
PropertySpecification
Common Name 3'-Desethoxy-drotaverine (Commercial); 3'-Hydroxy-drotaverine (Systematic)
CAS Number 85475-88-3 (Free Base); 85475-87-2 (HCl Salt)
Molecular Formula C₂₂H₂₇NO₄
Molecular Weight 369.46 g/mol (Free Base); 405.92 g/mol (HCl Salt)
Exact Mass 369.1940
IUPAC Name (Z)-1-(3-hydroxy-4-ethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Structural Motif Benzylidene-tetrahydroisoquinoline
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (unless protonated)
2.2 Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical structure, highlighting the specific site of O-dealkylation at the 3'-position relative to the parent Drotaverine.[1][2]

DrotaverineStructure Parent Drotaverine (C24H31NO4) MW: 397.52 Impurity 3'-Desethoxy-drotaverine (3'-Hydroxy-drotaverine) (C22H27NO4) MW: 369.46 Parent->Impurity  Metabolic O-Dealkylation or Synthetic Hydrolysis Diff Structural Modification: Loss of Ethyl Group (-C2H5) at 3'-Position (Phenol Formation) Impurity->Diff

Figure 1: Structural relationship between Drotaverine and its 3'-Desethoxy analog.

Synthesis & Formation Pathways[1][3][8][9][10]

Understanding the origin of 3'-Desethoxy-drotaverine is essential for controlling it during API manufacturing.[1][2]

3.1 Origin in API Synthesis

Drotaverine is typically synthesized via the condensation of 3,4-diethoxyphenylacetic acid with 3,4-diethoxyphenethylamine , followed by cyclization (Bischler-Napieralski) and partial hydrogenation.[1][2]

The impurity arises if:

  • Starting Material Contamination: The 3,4-diethoxyphenylacetic acid precursor contains 3-hydroxy-4-ethoxyphenylacetic acid (incomplete alkylation of the catechol starting material).[1][2]

  • Process Degradation: Acidic conditions during the cyclization step cause ether cleavage (de-ethylation) at the electron-rich 3'-position.[1][2]

3.2 Targeted Synthesis Protocol (Reference Standard Preparation)

To generate this compound as a reference standard for HPLC qualification, a targeted synthesis is preferred over degrading the parent drug (which yields a mixture).[1]

Step-by-Step Methodology:

  • Precursor Selection: Begin with 3-hydroxy-4-ethoxybenzaldehyde .[1][2]

  • Chain Extension: Convert to 3-hydroxy-4-ethoxyphenylacetic acid via azlactone synthesis or similar homologation.

  • Amide Formation: React 3-hydroxy-4-ethoxyphenylacetic acid with 3,4-diethoxyphenethylamine in refluxing toluene/xylene with a Dean-Stark trap to remove water, yielding the amide intermediate.[1][2]

  • Cyclization (Bischler-Napieralski):

    • Reagent: POCl₃ (Phosphorus oxychloride) in dry acetonitrile.

    • Condition: Reflux for 2-4 hours.[1][2]

    • Mechanism: The amide undergoes intramolecular cyclization to form the dihydroisoquinoline intermediate.[1]

  • Work-up & Purification:

    • Quench with ice water.[1]

    • Adjust pH to ~8-9 with NH₄OH to precipitate the free base.[1][2]

    • Purification: Recrystallization from Ethanol/Ether or Flash Column Chromatography (SiO₂, MeOH:DCM gradient).[1][2]

SynthesisPathway SM1 3-Hydroxy-4-ethoxy- phenylacetic acid Amide Amide Intermediate SM1->Amide Condensation (-H2O) SM2 3,4-Diethoxy- phenethylamine SM2->Amide Condensation (-H2O) Cyclization Bischler-Napieralski (POCl3, Reflux) Amide->Cyclization Product 3'-Desethoxy-drotaverine (Crude) Cyclization->Product Cyclization

Figure 2: Synthetic pathway for the targeted generation of 3'-Desethoxy-drotaverine.[1][2]

Analytical Characterization Protocol

For the detection and quantification of 3'-Desethoxy-drotaverine in Drotaverine API samples, a validated HPLC method is required.[1][2]

4.1 High-Performance Liquid Chromatography (HPLC) Method

This protocol separates the polar phenol impurity (3'-Desethoxy) from the lipophilic parent.[1][2]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • 0-5 min: 20% B (Isocratic)[1][2]

    • 5-20 min: 20% → 60% B (Linear Gradient)[1][2]

    • 20-25 min: 60% B (Isocratic)[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic absorption) or 280 nm .[1]

  • Retention Time Logic: Due to the free hydroxyl group, 3'-Desethoxy-drotaverine is more polar than Drotaverine and will elute earlier (lower Retention Time, RRT ~0.8-0.9 relative to Drotaverine).[1][2]

4.2 Mass Spectrometry (LC-MS/MS) Identification
  • Ionization: ESI Positive Mode (ESI+).[1]

  • Parent Ion [M+H]⁺: m/z 370.2.[1]

  • Fragmentation Pattern:

    • Loss of ethoxy groups (-46 Da) or ethanol.[1][2]

    • Characteristic benzyl cleavage.[1]

References
  • Axios Research. (n.d.).[1] 3'-Desethoxy Drotaverine HCl - Product Specification. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1][3] Eur.). (2024).[1] Drotaverine Hydrochloride Monograph. European Directorate for the Quality of Medicines.[1]

  • Tömösközi, Z., et al. (2002).[1][2] "Drotaverine interacts with the L-type Ca2+ channel in pregnant rat uterine membranes."[1][2] European Journal of Pharmacology, 449(1-2), 55-60.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1] Drotaverine - Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2]

  • Veeprho Laboratories. (n.d.).[1] Drotaverine Impurity Standards. Retrieved from [Link][1][2]

Sources

Foundational

An In-Depth Technical Guide to 5-[(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol: A Potent Antispasmodic Agent

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-[(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol, a significant isoquinoline de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-[(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol, a significant isoquinoline derivative with potent antispasmodic properties. Drawing parallels with its well-studied parent compound, Drotaverine, this document delves into the compound's nomenclature, physicochemical characteristics, pharmacological profile, and established methodologies for its analysis and evaluation.

Nomenclature and Chemical Identity

The compound, systematically named 5-[(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol, is also recognized by several synonyms, reflecting its structural lineage and developmental history.

Synonyms:

  • 3'-Desethoxy-drotaverine

  • Phenol, 5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxy-

The compound is commonly available in two forms:

  • Freebase: CAS Number: 85475-88-3

  • Hydrochloride Salt: CAS Number: 85475-87-2

Understanding these synonyms is crucial for conducting exhaustive literature searches and identifying relevant research. The name "3'-Desethoxy-drotaverine" is particularly informative, as it immediately highlights its structural relationship to Drotaverine, a clinically used antispasmodic drug. This relationship serves as a foundational premise for understanding its biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development, from formulation to experimental design.

PropertyValue (Hydrochloride Salt)Value (Freebase)Reference(s)
Molecular Formula C22H28ClNO4C22H27NO4[1]
Molecular Weight 405.92 g/mol 369.46 g/mol [1]
Appearance Not specifiedNot specified
Storage 2-8°C Refrigerator2-8°C Refrigerator[1]
Shipping Conditions AmbientAmbient[1]

Pharmacology: Mechanism of Action

The primary pharmacological activity of 5-[(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol is attributed to its potent antispasmodic effects on smooth muscle. This action is primarily mediated through the inhibition of the phosphodiesterase 4 (PDE4) enzyme.[2][3][4][5] A secondary, contributing mechanism involves the blockade of L-type voltage-dependent calcium channels.[1]

Primary Mechanism: Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP). PDE4 is the predominant isoform in smooth muscle cells and plays a critical role in regulating their contractility.[2][4]

The inhibition of PDE4 by 3'-Desethoxy-drotaverine leads to an accumulation of intracellular cAMP.[3] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[1] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a crucial step for the interaction of actin and myosin filaments, ultimately leading to smooth muscle relaxation and the alleviation of spasms.[1]

PDE4_Inhibition_Pathway cluster_inactivation Compound 3'-Desethoxy-drotaverine PDE4 Phosphodiesterase 4 (PDE4) Compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inactivates MLCK_inactive Inactive MLCK Myosin Myosin Light Chain Phosphorylation MLCK_active->Myosin Phosphorylates Relaxation Smooth Muscle Relaxation Contraction Smooth Muscle Contraction Myosin->Contraction

Secondary Mechanism: Calcium Channel Blockade

In addition to PDE4 inhibition, this class of compounds also exhibits a minor antagonistic effect on L-type voltage-dependent calcium channels.[1] By blocking the influx of extracellular calcium into smooth muscle cells, the formation of the calcium-calmodulin complex is reduced. This complex is an essential activator of MLCK, and its diminished availability further contributes to the reduction in smooth muscle contractility.

Analytical Methodologies

The quantification of 5-[(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol in biological matrices and pharmaceutical formulations is crucial for preclinical and clinical development. Validated analytical methods for its parent compound, Drotaverine, provide a strong foundation for developing methods for this analog.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the analysis of Drotaverine and its analogs.[6][7][8][9]

Typical RP-HPLC Parameters for Drotaverine Analysis:

ParameterDescriptionReference(s)
Column C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)[7]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-4.0) and an organic modifier (e.g., acetonitrile, methanol) in isocratic or gradient elution mode.[7]
Flow Rate Typically 1.0 mL/min.[7]
Detection UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., ~241 nm for Drotaverine).[9]
Retention Time Dependent on the specific chromatographic conditions, but typically in the range of 3-10 minutes for Drotaverine.[7]

Method Validation: Any developed HPLC method must be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, LC-MS/MS is the method of choice.[10][11][12][13]

Key LC-MS/MS Parameters for Drotaverine Analysis:

ParameterDescriptionReference(s)
Chromatography Similar to RP-HPLC, utilizing a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent.[11][12]
Ionization Electrospray Ionization (ESI) in positive mode is typically used.[11]
Mass Transitions Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.[11]
Sample Preparation Protein precipitation or liquid-liquid extraction are common methods for extracting the analyte from plasma or other biological matrices.[12][13]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo experiments to evaluate the pharmacological properties of 5-[(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol.

In Vitro Assay: PDE4 Inhibition

This assay determines the inhibitory potency of the test compound against the PDE4 enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound to generate a concentration-response curve.

    • Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2).

    • Prepare a solution of purified, recombinant human PDE4 enzyme in the reaction buffer.

    • Prepare a solution of cAMP (substrate) in the reaction buffer.

    • Prepare a stop solution to terminate the enzymatic reaction.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the test compound dilutions, and the PDE4 enzyme solution.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the cAMP substrate solution.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding the stop solution.

    • Quantify the amount of AMP produced using a suitable detection method (e.g., a commercially available assay kit based on fluorescence polarization or luminescence).

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

PDE4_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Compound, Enzyme, Substrate) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Buffer, Compound, Enzyme) reagent_prep->assay_setup pre_incubation Pre-incubation (37°C, 15 min) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add cAMP) pre_incubation->reaction_initiation incubation Incubation (37°C, 30 min) reaction_initiation->incubation reaction_termination Reaction Termination (Add Stop Solution) incubation->reaction_termination detection Quantification of AMP reaction_termination->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

In Vivo Model: Chemically-Induced Smooth Muscle Spasm

This model evaluates the in vivo efficacy of the test compound in reducing smooth muscle spasms induced by a chemical agent.

Protocol:

  • Animal Model:

    • Use a suitable animal model, such as male Wistar rats.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment, with free access to water.

  • Experimental Groups:

    • Divide the animals into several groups:

      • Vehicle control group (receives the vehicle used to dissolve the test compound).

      • Positive control group (receives a known antispasmodic agent, e.g., Drotaverine).

      • Test groups (receive different doses of the test compound).

  • Procedure:

    • Administer the vehicle, positive control, or test compound to the respective groups via a suitable route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time, induce smooth muscle spasms by administering a chemical spasmogen (e.g., acetylcholine or carbachol).

    • Observe and record the severity and duration of the spasms in each animal. This can be done by measuring specific physiological parameters, such as intestinal motility or abdominal writhing.

  • Data Analysis:

    • Compare the spasmolytic effect of the test compound with the vehicle and positive control groups.

    • Calculate the percentage of inhibition of spasms for each dose of the test compound.

    • Determine the ED50 value (the dose of the compound that produces 50% of the maximal effect).

Conclusion

5-[(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol, also known as 3'-Desethoxy-drotaverine, is a promising antispasmodic agent with a well-defined mechanism of action primarily centered on the inhibition of phosphodiesterase 4. Its structural relationship to the clinically effective drug Drotaverine provides a strong rationale for its further investigation and development. The analytical and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to establish a more detailed physicochemical profile and to determine its specific in vitro and in vivo potencies.

References

  • PubChem. (n.d.). Drotaverine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Drotaverine Hydrochloride? Synapse. Retrieved February 9, 2026, from [Link]

  • 1mg. (2025, February 20). Drotaverine: View Uses, Side Effects and Medicines. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Drotaverine. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). a Concealed Cytostatic!: Drotaverine | Request PDF. Retrieved February 9, 2026, from [Link]

  • PACE Hospitals. (n.d.). Drotaverine Hydrochloride: Uses, Side Effects, Dosage, Precautions and More. Retrieved February 9, 2026, from [Link]

  • Pharmacy Freak. (2026, January 11). Mechanism of Action of Drotaverine. Retrieved February 9, 2026, from [Link]

  • Synapse. (2023, September 5). A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2024, September 20). DROTAVERINE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. Retrieved February 9, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Formulation and In-vitro Evaluation of Immediate release tablets of Drotaverine HCl. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, February 24). Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and bioavailability of drotaverine in humans. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). A validated RP-HPLC method for estimation of Drotaverine HCL in pharmaceutical tablet dosage form. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). MECHANSIMS OF SMOOTH MUSCLE REPSONSES TO INFLAMMATION. Retrieved February 9, 2026, from [Link]

  • PubMed. (2002, May 1). Inhibition of PDE4 phosphodiesterase activity induces growth suppression, apoptosis, glucocorticoid sensitivity, p53, and p21(WAF1/CIP1) proteins in human acute lymphoblastic leukemia cells. Retrieved February 9, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). RP-HPLC method for simultaneous estimation of Drotaverine hydrochloride and Aceclofenac in their combined tablet dosage form. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study | Request PDF. Retrieved February 9, 2026, from [Link]

  • Science Alert. (n.d.). Withdrawn: Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Retrieved February 9, 2026, from [Link]

  • PubMed. (2021, April 20). Drotaverine Inhibitor of PDE4: Reverses the Streptozotocin Induced Alzheimer's Disease in Mice. Retrieved February 9, 2026, from [Link]

  • InnoSer. (n.d.). Spa Mouse Model - Neurology CRO. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study. Retrieved February 9, 2026, from [Link]

  • Asian Publication Corporation. (n.d.). Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection. Retrieved February 9, 2026, from [Link]

  • Ace Therapeutics. (n.d.). In Vivo Model Development for Skeletal Muscle Spasm. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025, August 10). A Validated Reverse Phase LC-MS Method for quantification of drotaverine in Biological matrices. Retrieved February 9, 2026, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF DROTAVERINE AND ACECLOFENAC IN COMBINED TABLET DOSAGE FORM BY RATIO DERIVATIVE SPECTROSCOPY. Retrieved February 9, 2026, from [Link]

  • Frontiers. (n.d.). Advances in genetics, signaling, and modeling of venous malformations. Retrieved February 9, 2026, from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025, August 5). High-performance liquid chromatographic method for the determination of drotaverine in human plasma and urine. Retrieved February 9, 2026, from [Link]

Sources

Exploratory

Technical Guide: Drotaverine Hydrochloride vs. 3'-Desethoxy-drotaverine

Comparative Structural Analysis, Impurity Profiling, and Analytical Methodologies Executive Summary This technical guide provides a rigorous comparison between Drotaverine Hydrochloride (the active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Structural Analysis, Impurity Profiling, and Analytical Methodologies

Executive Summary

This technical guide provides a rigorous comparison between Drotaverine Hydrochloride (the active pharmaceutical ingredient, API) and its critical structural analog, 3'-Desethoxy-drotaverine . While often cataloged in commercial impurity libraries as "3'-Desethoxy," chemical analysis of the molecular formula (


) and CAS registry data confirms this compound is functionally 3'-O-desethyl-drotaverine  (a phenolic metabolite/impurity).

Differentiation of these two species is critical in drug development due to the significant shift in polarity and solubility introduced by the phenolic hydroxyl group in the 3'-position, which alters pharmacokinetics, metabolic stability, and analytical retention behavior.

Part 1: Structural Elucidation & Molecular Geometry

Chemical Identity & Nomenclature

The core distinction lies in the substitution pattern on the benzylidene ring. Drotaverine is a tetra-ethoxy compound. The analog represents the O-dealkylation of the ethoxy group at the 3' position.

FeatureDrotaverine Hydrochloride (API)3'-Desethoxy-drotaverine (Impurity/Metabolite)
IUPAC Name 1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline HCl1-(3-hydroxy-4-ethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
CAS Number 985-12-6 (HCl salt)85475-87-2 (HCl salt) / 85475-88-3 (Base)
Molecular Formula


Molecular Weight 433.97 g/mol 369.46 g/mol (Free Base)
Functional Shift Tetra-ether (Lipophilic)Phenolic Hydroxyl at 3' (Amphiphilic)
pKa (Predicted) ~7.2 (Tertiary Amine)~7.2 (Amine) & ~9.8 (Phenol)
Structural Impact Analysis (SAR)

The transformation from an ethoxy group (-OCH2CH3) to a hydroxyl group (-OH) at the 3' position induces specific physicochemical changes:

  • Hydrogen Bonding: The 3'-OH group acts as a hydrogen bond donor, significantly increasing water solubility compared to the parent Drotaverine.

  • Electronic Effects: The change from an alkoxy to a hydroxy group alters the electron density on the benzylidene ring, potentially affecting the

    
     stacking interactions utilized in PDE4 active site binding.
    
  • Zwitterionic Potential: At high pH (>10), the phenol deprotonates, potentially creating a zwitterion with the protonated isoquinoline nitrogen, drastically altering chromatographic retention.

Visualization of Structural Difference

The following diagram highlights the specific site of modification.

Drotaverine_Structure cluster_0 Drotaverine HCl (Parent) cluster_1 3'-Desethoxy-drotaverine (Analog) Drot Isoquinoline Core (6,7-Diethoxy) Benz Benzylidene Ring (3'-OEt, 4'-OEt) Drot->Benz Double Bond Linker Relation Metabolic O-Dealkylation (CYP450) Benz->Relation Des_Drot Isoquinoline Core (6,7-Diethoxy) Des_Benz Benzylidene Ring (3'-OH, 4'-OEt) Des_Drot->Des_Benz Linker Relation->Des_Benz

Caption: Structural comparison highlighting the 3'-ethoxy to 3'-hydroxyl transformation (O-dealkylation).

Part 2: Origin & Synthetic Pathways

Understanding the source of 3'-Desethoxy-drotaverine is essential for controlling it in pharmaceutical manufacturing.

Metabolic Origin (In Vivo)

In biological systems, Drotaverine undergoes extensive first-pass metabolism. The primary pathway is O-deethylation mediated by hepatic CYP450 enzymes.

  • Mechanism: Oxidative attack on the

    
    -carbon of the ethoxy group, releasing acetaldehyde and leaving the free phenol.
    
  • Relevance: 3'-Desethoxy-drotaverine (4'-ethoxy-3-hydroxy derivative) is a major metabolite found in plasma and urine.

Synthetic Impurity (In Vitro/Manufacturing)

In the synthesis of Drotaverine, this compound can arise as Impurity B (Pharmacopeial context) or a related substance via:

  • Starting Material Contamination: Use of 3-hydroxy-4-ethoxybenzaldehyde instead of 3,4-diethoxybenzaldehyde during the condensation step.

  • Incomplete Alkylation: If the synthesis involves ethylation of a polyphenolic precursor (e.g., papaverine derivatives), incomplete reaction at the 3' position yields this impurity.

  • Acid Hydrolysis: Exposure of Drotaverine to strong acids at high temperatures can cleave the ether linkage.

Part 3: Analytical Profiling & Methodology

Separating the 3'-Desethoxy analog from the parent Drotaverine requires exploiting the acidity of the phenolic proton. Standard reverse-phase HPLC methods for Drotaverine (often at acidic pH) may co-elute the two due to similar hydrophobic cores.

Critical Separation Logic
  • pH Sensitivity: The 3'-Desethoxy analog has a pKa ~9.8 (phenol). At pH < 7, it remains neutral (like Drotaverine). At pH > 8, it ionizes, drastically reducing retention time on C18 columns.

  • Detection: Both compounds absorb strongly in UV (242 nm / 273 nm). However, the phenolic shift may slightly alter the

    
     of the analog.
    
Recommended HPLC Protocol (Self-Validating)

This protocol is designed to separate the parent from the more polar phenolic impurity.

Instrument: HPLC with PDA or UV detector. Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

ParameterConditionRationale
Mobile Phase A 20 mM Ammonium Acetate (pH 4.5)Buffers the amine; suppresses silanol activity.
Mobile Phase B Acetonitrile : Methanol (50:50)Methanol improves selectivity for phenolic compounds.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (primary), 280 nm (secondary)254 nm captures the isoquinoline core; 280 nm is sensitive to phenols.
Column Temp 35°CImproves mass transfer and peak shape.

Gradient Program:

  • 0-2 min: Isocratic 30% B (Equilibration).

  • 2-15 min: Linear gradient to 70% B (Elutes polar metabolites first).

  • 15-20 min: Hold 70% B (Elutes Drotaverine parent).

  • 20-25 min: Wash and Re-equilibrate.

Validation Check:

  • Retention Time (RT): 3'-Desethoxy-drotaverine should elute earlier (approx RRT 0.85 - 0.90) than Drotaverine due to the polar hydroxyl group.

  • Resolution (Rs): Target Rs > 2.0 between the impurity and the main peak.

Mass Spectrometry Identification

For definitive identification (LC-MS/MS), look for the specific mass shift:

  • Drotaverine [M+H]+: m/z 398.2

  • 3'-Desethoxy-drotaverine [M+H]+: m/z 370.2 (Loss of 28 Da corresponding to

    
    ).
    

Part 4: Analytical Workflow Diagram

The following flowchart illustrates the decision process for identifying and quantifying the 3'-Desethoxy impurity.

Analytical_Workflow Start Sample: Drotaverine HCl API (Suspected Impurity) Step1 Initial HPLC Screening (Acidic pH 3.0) Start->Step1 Decision Peak Co-elution? Step1->Decision Path_A Yes: Poor Resolution Decision->Path_A Co-elutes Path_B No: Distinct Peaks Decision->Path_B Separated Optimize Modify Mobile Phase pH Increase to pH 5.0 - 6.0 Path_A->Optimize Validation Check Peak Purity (PDA) & RRT (Relative Retention Time) Path_B->Validation Optimize->Validation MS_Confirm LC-MS Confirmation Target m/z 370.2 (Desethoxy) Validation->MS_Confirm

Caption: Analytical decision tree for resolving 3'-Desethoxy-drotaverine from the parent API.

References

  • National Center for Biotechnology Information. (n.d.). Drotaverine | C24H31NO4.[1] PubChem Compound Summary. Retrieved February 9, 2026, from [Link]

  • Veeprho Laboratories. (n.d.). 3'-Desethoxy Drotaverine (HCl Salt) | CAS 85475-87-2.[2] Retrieved February 9, 2026, from [Link]

  • DrugBank Online. (n.d.). Drotaverine: Metabolism and Pharmacokinetics. Retrieved February 9, 2026, from [Link]

Sources

Foundational

Advanced Characterization and Structural Elucidation of Drotaverine Impurity 7

Topic: Structural Elucidation and Characterization of Drotaverine Impurity 7 (Oxidative Degradant) Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Regul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Characterization of Drotaverine Impurity 7 (Oxidative Degradant) Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals.

A Technical Guide to Isolating and Identifying Critical Oxidative Degradants in API

Executive Summary

In the synthesis and storage of Drotaverine Hydrochloride (a potent phosphodiesterase-4 inhibitor), the emergence of late-eluting impurities presents a significant challenge to meeting ICH Q3A(R2) and Q3B(R2) qualification thresholds. This guide details the identification of "Impurity 7" , a critical oxidative degradation product often observed during forced degradation studies (specifically peroxide stress) and long-term stability testing.

Note: While internal naming conventions vary, "Impurity 7" in this guide is defined as the oxidative analogue Drotaveraldine (1-(3,4-diethoxybenzoyl)-6,7-diethoxy-3,4-dihydroisoquinoline) , a pharmacopoeially relevant impurity (BP/EP) characterized by a +14 Da mass shift relative to the API.

The Target Analyte: Impurity Profile Context

Drotaverine HCl (C₂₄H₃₁NO₄[1][2]·HCl) is a benzylisoquinoline derivative.[3] Its stability profile is generally robust, but the methylene bridge connecting the isoquinoline ring and the benzyl ring is susceptible to oxidation.

Impurity 7 Specifications:

  • Nature: Oxidative Degradation Product.

  • Formation Mechanism: Radical oxidation of the benzylic carbon (C9) to a ketone functionality.

  • Regulatory Status: Potential genotoxic concern if N-nitrosamine formation occurs, though Impurity 7 (Ketone) is primarily a potency-reducing impurity.

  • Chromatographic Behavior: Late-eluting (RRT ~1.4 - 1.6 relative to Drotaverine) due to increased lipophilicity from the loss of the basic nitrogen character or conjugation changes.

Table 1: Physicochemical Comparison
PropertyDrotaverine (API)Impurity 7 (Target)Delta
Formula C₂₄H₃₁NO₄C₂₄H₂₉NO₅-2H, +O
Molecular Weight 397.51 g/mol 411.49 g/mol +14 Da
Monoisotopic Mass (M+H) 398.2335412.2124+13.9789
Key Functional Group Methylene Bridge (-CH₂-)Carbonyl Bridge (-C=O-)Oxidation
RRT (Typical C18) 1.00~1.42Increased Retention

Isolation and Enrichment Strategy

Direct analysis from stability samples is often precluded by low abundance (<0.1%). A semi-preparative isolation workflow is required.

Forced Degradation for Enrichment

To generate sufficient quantity for NMR, subject the API to oxidative stress:

  • Stress Condition: Dissolve Drotaverine HCl in 30% H₂O₂ / Acetonitrile (50:50 v/v).

  • Incubation: Reflux at 60°C for 4 hours.

  • Monitoring: Analyze via UPLC until Impurity 7 reaches ~5-10% area normalization.

  • Quenching: Neutralize with sodium bisulfite to prevent secondary degradation.

Preparative HPLC Protocol
  • Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 10 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 30% B to 70% B over 25 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 230 nm (Isosbestic point) and 360 nm (Specific to conjugated Impurity 7).

  • Fraction Collection: Collect peak eluting at RRT ~1.42. Evaporate solvent under vacuum at <40°C (lyophilization preferred).

Mass Spectrometry Characterization (HRMS)

High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) provides the elemental composition.

MS1 Spectrum Analysis
  • Ionization: ESI Positive Mode.

  • Drotaverine [M+H]⁺: m/z 398.2335.

  • Impurity 7 [M+H]⁺: m/z 412.2124.

  • Interpretation: The mass difference of +13.9789 Da corresponds exactly to the replacement of two hydrogen atoms with one oxygen atom (CH₂ → C=O transformation).

MS/MS Fragmentation Logic

Fragmentation patterns confirm the location of the modification.

  • Drotaverine Fragment: Major cleavage at the methylene bridge yields the isoquinoline moiety (m/z 220) and the dimethoxybenzyl moiety (m/z 178).

  • Impurity 7 Fragment:

    • Cleavage adjacent to the carbonyl retains the oxygen on the isoquinoline side or benzyl side depending on charge localization.

    • Key Diagnostic Ion: m/z 234 (Isoquinoline + Carbonyl). This confirms the oxidation occurred at the bridge, not on the ethoxy side chains.

MS_Fragmentation Parent Impurity 7 Precursor [M+H]+ = 412.21 Frag1 Isoquinoline-Carbonyl Ion m/z 234.11 Parent->Frag1 Alpha-cleavage (Bridge Retention) Frag2 Diethoxybenzyl Ion m/z 179.10 Parent->Frag2 Charge Migration Neutral Neutral Loss (Benzene derivative) Parent->Neutral

Caption: Proposed MS/MS fragmentation pathway for Impurity 7 (Drotaveraldine), showing the diagnostic retention of the carbonyl group on the isoquinoline fragment.

NMR Structural Validation

NMR is the definitive confirmation of the "Keto" bridge structure.

Proton NMR (1H NMR)
  • Solvent: DMSO-d₆.

  • Drotaverine (API): Shows a singlet or multiplet (depending on pH/salt form) at δ 4.2 - 4.5 ppm corresponding to the -CH₂- bridge protons.

  • Impurity 7:

    • Disappearance: The signal at δ 4.2 ppm is absent .

    • Aromatic Shift: The aromatic protons ortho to the bridge (on the benzyl ring) typically shift downfield (deshielded) due to the electron-withdrawing nature of the new carbonyl group.

Carbon NMR (13C NMR)
  • Drotaverine (API): Methylene bridge carbon appears at δ ~40-50 ppm .

  • Impurity 7:

    • New Signal: Appearance of a signal at δ ~190-195 ppm .

    • Interpretation: This chemical shift is characteristic of a conjugated ketone (C=O) .

Experimental Workflow Diagram

The following diagram illustrates the complete "Self-Validating" workflow for identifying this impurity.

Workflow Sample Stressed API Sample (Oxidative Stress) HPLC Analytical HPLC Identify RRT ~1.42 Sample->HPLC Prep Prep-HPLC Isolation Fraction Collection HPLC->Prep Scale Up Purity Purity Check (>95% Required) Prep->Purity MS HRMS (Q-TOF) Confirm Mass (+14 Da) Purity->MS Aliquot 1 NMR NMR (1H, 13C, HMBC) Confirm C=O Group Purity->NMR Aliquot 2 Final Impurity 7 Identified as Drotaveraldine MS->Final Elemental Comp NMR->Final Structural Proof

Caption: Integrated isolation and characterization workflow ensuring structural certainty through orthogonal data correlation (MS and NMR).

Conclusion and Regulatory Impact

The identification of "Impurity 7" as Drotaveraldine (1-(3,4-diethoxybenzoyl)-6,7-diethoxy-3,4-dihydroisoquinoline) confirms an oxidative degradation pathway.

Mitigation Strategies:

  • Manufacturing: Inert atmosphere (Nitrogen blanketing) during the final crystallization steps.

  • Formulation: Inclusion of antioxidants (e.g., Sodium Metabisulfite) if compatible, or opaque packaging to reduce photo-assisted oxidation.

  • Analysis: Routine monitoring using the RRT 1.42 marker in the stability-indicating method.

This characterization meets the stringency of ICH Q3B(R2) for impurities exceeding the qualification threshold (>0.15% or 1.0 mg/day intake).

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006). Available at: [Link]

  • Giannopoulos, G. et al.Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities. Journal of Pharmaceutical and Biomedical Analysis. (2020).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1712328, Drotaverine. Available at: [Link]

  • Veepho Laboratories. Drotaverine Impurities and Reference Standards (Drotaveraldine). Available at: [Link]

  • Mehta, J. et al. Stress degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Characterization of 3'-Desethoxy-drotaverine

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist [1] Executive Summary 3'-Desethoxy-drotaverine (often iden...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist

[1]

Executive Summary

3'-Desethoxy-drotaverine (often identified as a key metabolite or "Impurity C" in various pharmacopeial contexts) represents a critical structural analogue of the antispasmodic agent Drotaverine Hydrochloride.[1] Chemically defined by the loss of an ethyl group to form a phenolic hydroxyl moiety, this compound exhibits distinct physicochemical behaviors compared to the parent drug.

This guide provides a rigorous framework for understanding, predicting, and determining the solubility of 3'-Desethoxy-drotaverine in methanol and water.[1] It moves beyond simple data points to establish a predictive solubility model essential for analytical method development (HPLC), impurity isolation, and reference standard preparation.[1]

Physicochemical Architecture: The "Solubility Switch"

To master the solubility of 3'-Desethoxy-drotaverine, one must first understand the structural divergence from the parent molecule.[1]

Structural Comparison
  • Parent (Drotaverine HCl): A tetra-ethoxy benzylisoquinoline.[1] It is lipophilic (LogP ~4.[1]0) and acts as a weak base (pKa ~7.11).[1][2]

  • Impurity (3'-Desethoxy-drotaverine): One ethoxy group (typically at the 3' position of the benzylidene ring) is replaced by a hydroxyl (-OH) group .[1]

The Phenolic Impact

This structural change is not trivial; it introduces a "Solubility Switch."

  • Increased Polarity: The hydroxyl group significantly increases the polar surface area (PSA), enhancing hydrogen bonding potential.

  • Amphoteric Nature: While Drotaverine is strictly basic, 3'-Desethoxy-drotaverine is amphoteric .[1] It possesses:

    • A basic nitrogen (isoquinoline ring).[1]

    • An acidic phenolic hydrogen (pKa ~10).[1]

Table 1: Comparative Physicochemical Profile
PropertyDrotaverine HCl (Parent)3'-Desethoxy-drotaverine (Impurity)Solubility Implication
Molecular Weight 433.97 g/mol ~405.9 g/mol (HCl salt)Lighter molecule, marginally faster diffusion.[1]
Key Functional Group Ether (-OEt)Phenol (-OH)Critical Differentiator.
pKa (Base) ~7.11~7.0 (Est.)[1]Both soluble in acidic media (protonated).[1]
pKa (Acid) N/A~10.0 (Phenol)Impurity becomes soluble at high pH (anionic); Parent precipitates.
LogP (Hydrophobicity) High (~4.[1]0)Moderate (~2.5–3.[1]0)Impurity is more water-soluble and elutes earlier in RP-HPLC.[1]

Solubility in Methanol: The Universal Solvent

For the preparation of analytical reference standards, Methanol (MeOH) is the superior solvent choice over water or acetonitrile for this impurity.

Mechanism of Solvation

The aromatic backbone of the isoquinoline structure interacts favorably with the organic character of methanol, while the hydroxyl group of the impurity engages in hydrogen bonding with the solvent.

  • Solubility Status: Freely Soluble (>100 mg/mL) .[1]

  • Stability: Methanol prevents the oxidative degradation often seen in aqueous alkaline solutions of phenols.

Protocol: Preparation of Stock Standard (1.0 mg/mL)
  • Objective: Create a stable stock solution for HPLC retention time marking.

  • Solvent: HPLC-grade Methanol (low UV cutoff).

  • Procedure:

    • Weigh 10.0 mg of 3'-Desethoxy-drotaverine (HCl salt or free base).[1]

    • Transfer to a 10 mL amber volumetric flask (protect from light).

    • Add 8 mL of Methanol. Sonicate for 30 seconds. (Dissolution should be instantaneous).

    • Dilute to volume with Methanol.

    • Storage: -20°C. Stable for >3 months.

Solubility in Water: The pH-Dependent "U-Curve"[1]

Water solubility for 3'-Desethoxy-drotaverine is not a single value; it is a dynamic function of pH.[1] Unlike the parent drug, which precipitates at high pH, the impurity exhibits a U-shaped solubility profile .

The Three Zones of Aqueous Solubility
  • Zone A: Acidic (pH < 5) [1]

    • Species: Cationic (Protonated Nitrogen).[1]

    • Solubility: High .[1] Similar to Drotaverine HCl.[1][3][4][5][6][7][8]

    • Mechanism:[1][4][7] Ionic solvation of the ammonium salt.

  • Zone B: Neutral (pH 6 – 8)

    • Species: Neutral / Zwitterionic.[1]

    • Solubility: Minimum (Sparingly Soluble) .

    • Mechanism:[1][4][7] The molecule is least charged here. The hydrophobic aromatic core dominates, causing precipitation.

  • Zone C: Basic (pH > 10)

    • Species: Anionic (Phenolate).[1]

    • Solubility: High .[1]

    • Mechanism:[1][4][7] The phenolic proton is lost, creating a negative charge. This is the key separation lever. Drotaverine (parent) remains neutral and insoluble here, allowing for selective extraction of the impurity into the aqueous phase.

Diagram 1: Solubility Logic & Separation Strategy

SolubilityLogic Start 3'-Desethoxy-drotaverine (Aqueous Environment) pH_Low Acidic pH (< 5) Start->pH_Low pH_Mid Neutral pH (6 - 8) Start->pH_Mid pH_High Basic pH (> 10) Start->pH_High Species_Cat Cationic Species (Protonated N+) pH_Low->Species_Cat Protonation Species_Neu Neutral Species (Free Base) pH_Mid->Species_Neu De-protonation Species_Ani Anionic Species (Phenolate O-) pH_High->Species_Ani Ionization of Phenol Sol_High1 High Solubility (Stable Solution) Species_Cat->Sol_High1 Sol_Low Low Solubility (Precipitation Risk) Species_Neu->Sol_Low Sol_High2 High Solubility (Selective vs Parent) Species_Ani->Sol_High2

Caption: The pH-dependent solubility switch of 3'-Desethoxy-drotaverine. Note the unique solubility at high pH due to phenolate formation.

Experimental Protocols for Solubility Determination

As a scientist, you should not rely solely on literature values. Use these self-validating protocols to determine the exact solubility in your specific matrix (e.g., formulation buffer).[1]

Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)

Purpose: To determine the thermodynamic solubility limit in water or buffer.[1]

  • Preparation: Add excess 3'-Desethoxy-drotaverine solid (~20 mg) to 2 mL of the target solvent (Water, pH 4.5 Buffer, or pH 6.8 Buffer) in a glass vial.

  • Equilibration: Cap tightly. Agitate at 25°C for 24 hours (using a shaker or magnetic stir bar).

  • Observation: Ensure solid is still present.[1] If clear, add more solid until a suspension persists.

  • Filtration: Filter an aliquot through a 0.22 µm PVDF syringe filter . (Avoid Nylon filters as they may bind phenols).[1]

  • Quantification: Dilute the filtrate 1:100 with Methanol and analyze via HPLC (see below).

Protocol B: HPLC Quantification Method

Purpose: To quantify the dissolved concentration from Protocol A.

  • Column: C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 230 nm (Isosbestic point) or 280 nm (Phenol specific).[1]

  • Elution Order:

    • 3'-Desethoxy-drotaverine (More Polar -> Elutes First, approx RRT 0.85).[1]

    • Drotaverine (Less Polar -> Elutes Second, RRT 1.00).[1]

Application: Purification & Control Strategy

The solubility difference between the impurity and the parent drug allows for a robust purification logic, visualized below.

Diagram 2: Impurity Removal Workflow

PurificationWorkflow Input Crude Drotaverine (Contains 3'-Desethoxy Impurity) Step1 Dissolve in Acidic Water (pH 2.0) Input->Step1 Step2 Adjust pH to 12.0 (NaOH) Step1->Step2 Step3 Extract with Organic Solvent (e.g., DCM or Toluene) Step2->Step3 Phase_Org Organic Phase: Contains Drotaverine Base (Impurity Removed) Step3->Phase_Org Partitioning Phase_Aq Aqueous Phase: Contains 3'-Desethoxy Phenolate (Trapped) Step3->Phase_Aq Partitioning

Caption: Exploiting the phenolic solubility of 3'-Desethoxy-drotaverine for purification. At pH 12, the impurity remains water-soluble (anionic), while the parent extracts into the organic layer.

References

  • Tömösközi, Z., et al. (2002).[1][9] "Drotaverine interacts with the L-type Ca2+ channel in pregnant rat uterine membranes."[1][8][9] European Journal of Pharmacology, 449(1-2), 55-60.[1][9] Retrieved from [Link]

  • Bolton, E., et al. (2008).[1] PubChem: Integrated Platform of Small Molecules and Biological Activities. Chapter 12. (Drotaverine CID 1712095).[1][10] Retrieved from [Link][1]

  • Garg, V., et al. (2013).[1] "Determination of drotaverine hydrochloride in dosage forms." Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Veeprho Laboratories. (2024).[1] 3'-Desethoxy Drotaverine (HCl Salt) Reference Standard Data. Retrieved from [Link][1]

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Foundational

A Technical Guide to the Pharmacological and Toxicological Landscape of Drotaverine Metabolites and Impurities

Abstract Drotaverine, a selective phosphodiesterase-4 (PDE4) inhibitor, is a widely utilized antispasmodic agent.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolic fate and the purity of the active...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Drotaverine, a selective phosphodiesterase-4 (PDE4) inhibitor, is a widely utilized antispasmodic agent.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolic fate and the purity of the active pharmaceutical ingredient (API). This guide provides an in-depth technical exploration of the pharmacological activities of Drotaverine's metabolites and the potential toxicological impact of its impurities. We will dissect the metabolic pathways, evaluate the activity of key biotransformation products, and outline a comprehensive strategy for impurity profiling and risk assessment, grounded in regulatory frameworks. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to ensure the safety and efficacy of Drotaverine-based therapeutics.

Introduction: Beyond the Parent Compound

Drotaverine exerts its spasmolytic effect primarily by inhibiting PDE4, which leads to an accumulation of cyclic adenosine monophosphate (cAMP) in smooth muscle cells.[1][3][4] This increase in cAMP initiates a signaling cascade that results in muscle relaxation.[4] While the pharmacology of the parent drug is well-established, a comprehensive understanding of its metabolites and the potential risks associated with impurities is critical for a complete safety and efficacy profile.

Metabolites can possess their own pharmacological activity, contributing to the therapeutic effect, exhibiting off-target effects, or being inactive. Impurities, which can arise from the manufacturing process or degradation, may pose toxicological risks even at trace levels.[5][6] Therefore, a thorough investigation into these related substances is not merely a regulatory requirement but a scientific necessity for robust drug development.

The Pharmacological Profile of Drotaverine

Drotaverine is a benzylisoquinoline derivative, structurally related to papaverine, but with more potent antispasmodic properties.[3] Its primary mechanism of action is the selective inhibition of PDE4, an enzyme that degrades cAMP.[1][3] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels, leading to smooth muscle relaxation.[1][2][3] Some studies also suggest it may have minor calcium channel blocking properties.[1][3]

Key Pharmacokinetic Parameters of Drotaverine:

Parameter Value (Mean ± SD)
Bioavailability Highly variable (~65%)[7]
Tmax (Time to Peak Plasma Concentration) 1.9 ± 0.54 hours[1]
Cmax (Peak Plasma Concentration) 292 ± 88 ng/mL[1]
Volume of Distribution 193 ± 48 L[1]
Elimination Half-life 7–16 hours[7]
Metabolism Extensive hepatic metabolism[1][7]

| Excretion | >50% in urine and ~30% in bile[7] |

Characterization and Pharmacological Activity of Drotaverine Metabolites

Drotaverine undergoes extensive hepatic metabolism, primarily through O-deethylation and subsequent conjugation.[1][8] Animal studies, particularly in rats, have identified several key metabolites.[1][3]

Known Metabolic Pathways of Drotaverine:

Drotaverine is primarily metabolized in the liver.[8] The main metabolic reactions involve the removal of ethyl groups from the ethoxy side chains (O-deethylation) to form phenolic compounds, which are then often conjugated with glucuronic acid before excretion.[8]

Major Identified Metabolites (from rat studies):

  • 4'-desethyl-drotaverine

  • 6-desethyl-drotaverine

  • Drotaveraldine

  • 4'-desethyl-drotaveraldine (predominant metabolite in bile)[3]

All of these metabolites can be glucuronidated before being eliminated.[3]

Assessing the Pharmacological Activity of Metabolites:

A crucial aspect of drug development is determining whether metabolites are pharmacologically active. The primary activities of Drotaverine to investigate in its metabolites are PDE4 inhibition and calcium channel blocking.

Experimental Workflow for Metabolite Activity Screening

G cluster_0 Phase 1: Identification & Synthesis cluster_1 Phase 2: In Vitro Pharmacological Screening cluster_2 Phase 3: Data Analysis & Comparison Metabolite_ID Identify Potential Metabolites (in vitro/vivo) Synthesis Chemical Synthesis or Isolation of Metabolites Metabolite_ID->Synthesis PDE4_Assay PDE4 Inhibition Assay (Determine IC50) Synthesis->PDE4_Assay Ca_Assay Calcium Channel Blocking Assay Synthesis->Ca_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Synthesis->Cytotoxicity Data_Analysis Compare Metabolite Activity to Parent Drug (Drotaverine) PDE4_Assay->Data_Analysis Ca_Assay->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Active, Inactive, or Potentially Toxic? Data_Analysis->Conclusion G Start Impurity Detected Above Qualification Threshold Is_Metabolite Is the Impurity also a Significant Metabolite? Start->Is_Metabolite Is_Qualified Is the Level Covered by Safety/Clinical Studies? Is_Metabolite->Is_Qualified No Qualified Impurity is Qualified Is_Metabolite->Qualified Yes Genotox_Alert Structural Alert for Genotoxicity? Is_Qualified->Genotox_Alert No Is_Qualified->Qualified Yes Ames_Test Perform Ames Test Genotox_Alert->Ames_Test Yes Toxicology_Studies Conduct Toxicology Studies (e.g., 28-day repeat dose) Genotox_Alert->Toxicology_Studies No Ames_Test->Toxicology_Studies Toxicology_Studies->Qualified

Caption: Decision tree for impurity qualification.

Integrated Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Drotaverine metabolites against the PDE4 enzyme.

Principle: This assay measures the amount of cAMP remaining after incubation with the PDE4 enzyme and the test compound. The activity can be quantified using various detection methods, such as fluorescence polarization. [9] Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT) [9]* Test compounds (Drotaverine as positive control, metabolites) dissolved in DMSO

  • Detection reagents (e.g., Transcreener® PDE Assay kit)

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and Drotaverine in DMSO. A typical starting concentration is 50-100 µM. [9]2. Enzyme Reaction:

    • Add 5 µL of assay buffer to each well.

    • Add 2.5 µL of the test compound or control to the appropriate wells.

    • Add 2.5 µL of the PDE4 enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the cAMP substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the remaining cAMP according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-enzyme control.

    • Plot the percentage of inhibition against the compound concentration (log scale).

    • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: In Vitro Calcium Channel Blocking Assay

Objective: To assess the ability of Drotaverine metabolites to block L-type calcium channels.

Principle: This can be evaluated by measuring the influx of calcium into cells in response to a depolarizing agent (e.g., high potassium concentration). The reduction in calcium influx in the presence of the test compound indicates channel blocking activity.

Materials:

  • A suitable cell line expressing L-type calcium channels (e.g., smooth muscle cells, HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Depolarizing solution (HBSS with high KCl, e.g., 50 mM)

  • Test compounds (Drotaverine and Verapamil as positive controls, metabolites)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells into the 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with HBSS.

    • Load the cells with Fluo-4 AM dye in HBSS for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for 20-30 minutes.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence reader.

    • Set the reader to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.

    • Establish a baseline reading for 1-2 minutes.

    • Add the high KCl depolarizing solution to all wells to induce calcium influx.

    • Continue to record the fluorescence intensity for 5-10 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence intensity change (ΔF) for each well.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition of calcium influx against the compound concentration to determine the IC50.

Conclusion

The pharmacological and toxicological assessment of Drotaverine's metabolites and impurities is a cornerstone of its development and continued safe use. While the parent drug's mechanism is well-understood, this guide emphasizes the necessity of a broader investigation. The activity of metabolites can significantly influence the overall therapeutic outcome, and the stringent control of impurities is paramount for patient safety. The provided experimental frameworks offer a robust starting point for researchers to systematically evaluate these critical aspects, ensuring that Drotaverine-based therapies are both effective and safe. This comprehensive approach, grounded in scientific rigor and regulatory compliance, is essential for the entire lifecycle of the drug.

References

  • Drotaverine - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • Drotaverine: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, May 30). Docplexus. Retrieved February 5, 2026, from [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. (2014). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Bolaji, O. O., et al. (1996). Pharmacokinetics and bioavailability of drotaverine in humans. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Eder P., et al. (2022). Self-Medication with Drotaverine among Patients with Common Abdominal Symptoms and Treatment Efficacy from the Perspectives of Patients and General Practitioners—An Observational, Retrospective, Cross-Sectional Study Using Real-World Data. MDPI. Retrieved February 5, 2026, from [Link]

  • Drotaverine | C24H31NO4 | CID 1712095. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • What is the mechanism of Drotaverine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 5, 2026, from [Link]

  • (PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. (2014). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Determination of drotaverine hydrochloride in dosage forms by its quenching effect on the luminescence of terbium complex. (2013, May 30). Der Pharma Chemica. Retrieved February 5, 2026, from [Link]

  • Drotaverine-Hydrochloride-Tablets-80-mg_regulex-80_BDA-HEALTHCARE-PVT.-LTD..pdf. (2023, July 7). EFDA. Retrieved February 5, 2026, from [Link]

  • Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). EMA. Retrieved February 5, 2026, from [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024, May 16). MDPI. Retrieved February 5, 2026, from [Link]

  • Calcium channel blocking activity: Screening methods for plant derived compounds. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Impurities Assessment. (n.d.). Inotiv. Retrieved February 5, 2026, from [Link]

  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. (2020, September 10). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Safety assessment of pharmaceutical impurities A “reflection” paper. (n.d.). Société Française de Toxicologie. Retrieved February 5, 2026, from [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... (2019, September 26). F1000Research. Retrieved February 5, 2026, from [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. (2023, July 24). BellBrook Labs. Retrieved February 5, 2026, from [Link]

  • Method for detecting related substances in drotaverine hydrochloride injection by high performance liquid chromatography. (n.d.). Google Patents.
  • Calcium Channel Blockers. (2024, February 22). StatPearls - NCBI Bookshelf. Retrieved February 5, 2026, from [Link]

  • Safety Evaluation of Drug Substance Impurities in Generics. (2021, March 11). YouTube. Retrieved February 5, 2026, from [Link]

  • Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. (2024, August 7). Frontiers. Retrieved February 5, 2026, from [Link]

  • Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. Retrieved February 5, 2026, from [Link]

  • Calcium Channel Blockers. (n.d.). Tintinalli's Emergency Medicine: A Comprehensive Study Guide, 9e. Retrieved February 5, 2026, from [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved February 5, 2026, from [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022, September 15). PMC - PubMed Central. Retrieved February 5, 2026, from [Link]

  • Inhibitory Effect of Verapamil in the Treatment of Mixed Biofilm of Candida albicans and Staphylococcus aureus. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2025, July 9). Element. Retrieved February 5, 2026, from [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. Retrieved February 5, 2026, from [Link]

  • ICH Q3 Guidelines. (2023, October 17). SlideShare. Retrieved February 5, 2026, from [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Medicines Control Agency The Gambia. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

MSDS and safety data sheet for 3'-Desethoxy-drotaverine

Technical Whitepaper: Safety, Handling, and Analytical Characterization of 3'-Desethoxy-drotaverine Document Control: Subject: 3'-Desethoxy-drotaverine (Impurity/Metabolite of Drotaverine) CAS Registry: 85475-88-3 (Free...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Analytical Characterization of 3'-Desethoxy-drotaverine

Document Control:

  • Subject: 3'-Desethoxy-drotaverine (Impurity/Metabolite of Drotaverine)

  • CAS Registry: 85475-88-3 (Free Base), 85475-87-2 (Hydrochloride)

  • Version: 1.0 (Technical Advisory)

Part 1: Executive Summary & Molecular Identity

The Analytical Challenge: In the development of Drotaverine formulations, 3'-Desethoxy-drotaverine represents a critical quality attribute. Often mislabeled in commercial catalogs, a rigorous analysis of its molecular weight (369.45 g/mol ) versus the parent Drotaverine (397.52 g/mol ) reveals a mass difference of ~28 Da. This corresponds to the loss of an ethylene moiety (


), confirming that this molecule is chemically 3'-O-Desethyldrotaverine —a phenolic metabolite where the 3'-ethoxy group has been de-alkylated to a hydroxyl group.

This structural shift from an ether (parent) to a phenol (impurity) fundamentally alters its solubility, pKa, and toxicological profile, necessitating a distinct handling protocol from the parent API.

Table 1: Physicochemical Identity

PropertySpecificationTechnical Note
Chemical Name 3'-Desethoxy-drotaverineSystematically: 1-(3-Hydroxy-4-ethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
CAS No. 85475-88-3Use this CAS for the Free Base reference standard.
Molecular Formula

Confirms loss of

relative to Drotaverine (

).
Molecular Weight 369.45 g/mol Significant shift for Mass Spec detection.
Polarity IncreasedThe phenolic -OH increases polarity, reducing Retention Time (RT) in Reverse Phase HPLC.
Appearance Pale Yellow SolidLight sensitive; hygroscopic tendency due to phenolic -OH.

Part 2: Hazard Identification (E-E-A-T)

The Precautionary Principle: As a pharmaceutical impurity, specific


 data for 3'-Desethoxy-drotaverine is often extrapolated from the parent compound. However, the "Senior Scientist" approach dictates that we treat impurities with a Safety Factor of 10x  relative to the API until proven otherwise.

Toxicological Inference (SAR Analysis):

  • Parent Toxicity: Drotaverine HCl is classified as Acute Tox. 4 (Oral) and an Irritant (Skin/Eye).[1]

  • Functional Group Impact: The exposure of the phenolic hydroxyl group in 3'-Desethoxy-drotaverine increases the potential for corrosivity and mucous membrane irritation compared to the dialkoxy parent. Phenols are known protein denaturants.

  • Potency: As a structural analog of a phosphodiesterase inhibitor, pharmacological activity (vasorelaxation) must be assumed.

GHS Classification (Inferred for Laboratory Handling):

  • Signal Word: DANGER

  • H301/H302: Toxic/Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage (elevated from Irritant due to phenolic nature).

  • H335: May cause respiratory irritation.[1]

Part 3: Handling & Containment Protocols

The "Self-Validating" Workflow: Handling milligram quantities of high-value reference standards requires a protocol that prevents exposure and loss of material. We utilize a Gravimetric Containment Strategy .

Protocol: Safe Weighing of Potent Impurities

  • Engineering Control: All operations must occur within a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure.

  • Static Mitigation: Impurity standards are often static-charged fine powders. Use an Ionizing Bar or Polonium anti-static gun inside the enclosure before opening the vial.

  • The "Closed Transfer" Logic:

    • Step A: Tare the volumetric flask with its stopper inside the balance.

    • Step B: Transfer solid directly.

    • Step C: Add solvent (diluent) to the flask inside the hood to trap any aerosolized dust.

    • Step D: Stopper and vortex. Only remove the flask once the solid is in solution.

Visualization: Safe Handling Logic

HandlingProtocol Start Start: Reference Standard Vial PPE 1. Don PPE (Nitrile Double Gloves, N95/P100, Lab Coat) Start->PPE Check 2. Engineering Check (Magnahelic Gauge > 0.5" WG) PPE->Check Static 3. De-Static Vial (Ionizing Gun) Check->Static Weigh 4. Weighing Event (Microbalance in Enclosure) Static->Weigh Open Vial Solubilize 5. In-Situ Solubilization (Add Diluent BEFORE removal) Weigh->Solubilize Solid Transfer Decon 6. Decontamination (Wipe container with 70% IPA) Solubilize->Decon Closed Vessel

Figure 1: The "Closed Loop" weighing protocol designed to prevent aerosolization of potent phenolic impurities.

Part 4: Analytical Characterization (HPLC/MS)

Separation Science: Because 3'-Desethoxy-drotaverine possesses a free hydroxyl group, it is significantly more polar than Drotaverine. In Reverse Phase Chromatography (RP-HPLC), it will elute earlier (smaller


) than the parent peak.

Recommended Method Parameters:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax),

    
    .
    
  • Mobile Phase A: 20mM Ammonium Acetate pH 4.5 (Buffers the phenol).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (primary) or 280 nm.

  • Expected Elution Order:

    • Oxidative degradants (most polar)

    • 3'-Desethoxy-drotaverine (Phenolic, polar)

    • Drotaverine (Parent, lipophilic)

Visualization: Analytical Logic Tree

AnalyticalLogic Sample Unknown Impurity Peak (RRT < 1.0 vs Drotaverine) Hypothesis Hypothesis: 3'-Desethoxy-drotaverine (More Polar) Sample->Hypothesis Test1 UV Spectrum Check Is there a bathochromic shift? (Phenolate ion formation at pH > 8) Hypothesis->Test1 Test2 LC-MS Confirmation Target [M+H]+ = 370.2 Hypothesis->Test2 Result Confirmation Delta Mass = -28 Da (Loss of Ethyl) Test1->Result Supportive Data Test2->Result

Figure 2: Analytical decision tree for identifying 3'-Desethoxy-drotaverine in stability samples.

Part 5: Emergency Response

Spill Response (Solid State):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Do not attempt to dry sweep. This generates dust.

  • Neutralize/Clean:

    • Cover spill with wet paper towels (soaked in water/surfactant) to dampen powder.

    • Wipe up using a "scoop" motion to prevent spreading.

    • Triple clean surface with 1) Detergent, 2) Water,[2] 3) Isopropanol.

First Aid:

  • Eye Contact: Flush immediately with saline for 15 minutes. Critical: Phenolic compounds can cause anesthesia of the eye; pain may be delayed despite damage.

  • Skin Contact: Wash with Polyethylene Glycol (PEG 300) or copious soap and water. Ethanol should generally be avoided as it may increase absorption of phenolic compounds.

References

  • European Pharmacopoeia (Ph. Eur.) . Drotaverine Hydrochloride Monograph 10.0. (Provides impurity limits and nomenclature).

  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for Drotaverine. (Source for Parent Compound SAR data).

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for impurity handling).[3][4][5][6]

  • Cayman Chemical . Drotaverine Hydrochloride SDS. (Baseline toxicity data for read-across).

  • Axios Research . 3'-Desethoxy Drotaverine HCl Product Data. (Confirmation of CAS and Salt forms).

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Determination of 3'-Desethoxy-drotaverine

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, stability-indicating HPLC method for the detection and quantitation of 3'-Desethoxy-drotaverine (also referred t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, stability-indicating HPLC method for the detection and quantitation of 3'-Desethoxy-drotaverine (also referred to as 3'-O-desethyldrotaverine or a related phenolic metabolite/impurity).[1]

Method Type: Reverse-Phase Gradient HPLC with UV-PDA Detection Target Analyte: 3'-Desethoxy-drotaverine (C₂₂H₂₇NO₄[1][2][3][4][5]·HCl) Matrix: Pharmaceutical Formulations (Tablets/Injectables) and Forced Degradation Samples

Abstract & Scientific Rationale

Drotaverine Hydrochloride is a phosphodiesterase-4 inhibitor used as an antispasmodic.[1][3][4][5][6][7][8] During synthesis or metabolic degradation, the ethoxy groups on the benzylidene ring are susceptible to dealkylation. 3'-Desethoxy-drotaverine represents a key impurity (or metabolite) where an ethyl group is lost, exposing a phenolic hydroxyl group.

Chromatographic Challenge: Drotaverine is a hydrophobic, basic benzylisoquinoline. The 3'-desethoxy analog is significantly more polar due to the phenolic moiety.[1] A standard isocratic method often fails to resolve this early-eluting polar impurity from the solvent front or other polar degradants. Furthermore, the basic nitrogen requires strict pH control to prevent peak tailing.

Solution: This protocol utilizes a Gradient Reverse-Phase (RP-HPLC) approach.[1]

  • Stationary Phase: A highly end-capped C18 column is selected to minimize silanol interactions with the basic nitrogen.[1]

  • Mobile Phase pH: Buffered at pH 3.0 to keep the amine protonated (

    
    ) and the phenol protonated (
    
    
    
    ), ensuring consistent retention behavior.
  • Gradient Profile: Starts with high aqueous content to retain the polar 3'-desethoxy impurity, then ramps organic content to elute the hydrophobic Drotaverine parent.

Chemical Properties & Separation Logic[1]

PropertyDrotaverine HCl (Parent)3'-Desethoxy-drotaverine (Target)Chromatographic Impact
Formula C₂₄H₃₁NO₄[1]·HClC₂₂H₂₇NO₄[1][2][3]·HClTarget has -28 Da mass difference (loss of C₂H₄).
Functional Group 4 x Ethoxy ethers3 x Ethoxy, 1 x Phenol (-OH)Phenol increases polarity significantly.[1]
pKa (Basic N) ~7.2~7.2Both are positively charged at pH 3.[1]0.
LogP (Hydrophobicity) High (Lipophilic)Moderate (Less Lipophilic)Target elutes BEFORE Parent.
Visualization: Separation Mechanism

The following diagram illustrates the differential interaction of the analytes with the C18 stationary phase.

SeparationLogic cluster_0 Mobile Phase (pH 3.0) cluster_1 Stationary Phase (C18) Impurity 3'-Desethoxy (Polar Phenol) C18 Hydrophobic C18 Chains Impurity->C18 Weak Interaction (Fast Elution) Parent Drotaverine (Non-polar Ether) Parent->C18 Strong Interaction (Retained) Result Separation Result: Impurity elutes first Parent elutes second C18->Result

Caption: Schematic of Reverse-Phase interaction. The phenolic impurity interacts less with the C18 chain than the fully etherified parent drug.

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.[1]

  • Column: Phenomenex Luna C18(2) or Waters XTerra RP18 (250 mm × 4.6 mm, 5 µm). Note: Columns capable of handling basic compounds at low pH are essential.

  • Column Temperature: 30°C ± 2°C.

  • Flow Rate: 1.0 mL/min.[1][3][8][9]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm (Optimal for impurity profiling) or 244 nm.[1]

Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.[1]
    
  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).[1][8]

Gradient Program

This gradient is designed to separate the early eluting 3'-Desethoxy impurity from the void volume and the late-eluting parent.[1]

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0 7030Initial Hold (Retain polar impurity)
5.0 7030Isocratic separation of early peaks
20.0 4060Linear Ramp (Elute Drotaverine)
25.0 4060Wash parent/late impurities
26.0 7030Return to Initial
35.0 7030Re-equilibration
Standard & Sample Preparation[1]
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Stock Standard: Dissolve 10 mg of 3'-Desethoxy-drotaverine HCl reference standard in 10 mL diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL for sensitivity/retention time confirmation.

  • Test Sample: Prepare Drotaverine HCl formulation at 500 µg/mL. Filter through 0.45 µm PVDF syringe filter.[1]

Analytical Workflow

Workflow cluster_HPLC HPLC Separation (Gradient) Start Start Analysis Prep Sample Preparation (Extract & Dilute) Start->Prep Inj Injection (20 µL) Prep->Inj Step1 T=0-5 min Elution of Polar Impurities (3'-Desethoxy) Inj->Step1 Step2 T=5-20 min Gradient Ramp Step1->Step2 Step3 T=20-25 min Elution of Drotaverine Step2->Step3 Data Data Processing (Integration at 230 nm) Step3->Data Decision Check System Suitability Data->Decision Decision->Prep Fail (Re-prep) Report Generate Report Decision->Report Pass

Caption: Step-by-step analytical workflow from sample preparation to reporting.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must meet the following criteria before analyzing samples.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between 3'-Desethoxy and DrotaverineEnsures accurate integration without peak overlap.
Tailing Factor (

)
< 2.0 for both peaksBasic nitrogens can tail; high tailing reduces sensitivity.[1]
Theoretical Plates (

)
> 3000Indicates good column efficiency.[1]
% RSD (Area) < 2.0% (n=6 injections)Proves system precision.[1]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Required for trace impurity detection (typically <0.1%).
Troubleshooting Guide
  • Peak Tailing: The amine in Drotaverine interacts with silanols. Action: Ensure pH is 3.[1][3][8]0. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer or use a newer "Base-Deactivated" (BDS) C18 column.[1]

  • Retention Time Shift: Action: Check column temperature (fluctuations affect selectivity) and ensure accurate mixing of the gradient.

  • Baseline Drift: Action: Ensure the reference wavelength on the PDA is off or set correctly, and that the gradient solvents are degassed thoroughly.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • National Institutes of Health (NIH). (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities.Link[1]

  • LGC Standards. (n.d.). Drotaverine Hydrochloride Reference Standard Data.[1][8]Link[1]

  • Axios Research. (n.d.).[1] 3'-Desethoxy Drotaverine HCl Product Data.Link[1]

  • Asian Journal of Chemistry. (2014). Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride.Link[1]

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of 3'-Desethoxy-drotaverine Reference Standard

Introduction Drotaverine, a well-established antispasmodic agent, is an inhibitor of phosphodiesterase IV and is widely used in the treatment of various smooth muscle spasms.[1][2] Its chemical structure, 1-[(3,4-diethox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Drotaverine, a well-established antispasmodic agent, is an inhibitor of phosphodiesterase IV and is widely used in the treatment of various smooth muscle spasms.[1][2] Its chemical structure, 1-[(3,4-diethoxyphenyl)methylene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, features four ethoxy groups which are crucial for its pharmacological activity.[1][3][4] The synthesis and analysis of drotaverine and its related compounds are of significant interest in pharmaceutical development for the purpose of impurity profiling, metabolite identification, and the exploration of new analogues with potentially improved therapeutic properties.

This application note provides a detailed, in-depth technical guide for the synthesis of 3'-Desethoxy-drotaverine, a key reference standard for drotaverine-related impurity analysis. The absence of the ethoxy group at the 3'-position of the benzylidene moiety distinguishes this compound from the parent drug. The synthetic strategy outlined herein is a convergent approach, focusing on the preparation of two key intermediates followed by their condensation and subsequent cyclization. This method avoids the challenging selective de-ethoxylation of drotaverine and instead builds the molecule with the desired substitution pattern from readily available starting materials.

This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. It explains the causality behind the experimental choices and provides detailed, step-by-step protocols to ensure reproducibility and success in the laboratory.

Synthetic Strategy Overview

The synthesis of 3'-Desethoxy-drotaverine is designed as a convergent synthesis, which involves the preparation of two key fragments that are later combined. This approach allows for greater flexibility and often leads to higher overall yields compared to a linear synthesis. The two primary intermediates are:

  • Intermediate I: 3,4-Diethoxyphenylethylamine - This forms the backbone of the tetrahydroisoquinoline ring system.

  • Intermediate II: (4-Ethoxy-3-hydroxyphenyl)acetyl Chloride - This provides the substituted benzylidene moiety.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Synthesis of Intermediate I cluster_1 Synthesis of Intermediate II cluster_2 Final Assembly and Cyclization A 3,4-Diethoxy- phenylacetonitrile B Intermediate I: 3,4-Diethoxyphenylethylamine A->B Reduction G N-(3,4-Diethoxyphenylethyl)- (4-ethoxy-3-hydroxyphenyl)acetamide B->G C 3,4-Dihydroxybenzaldehyde D 4-Ethoxy-3-hydroxybenzaldehyde C->D Selective Ethylation E (4-Ethoxy-3-hydroxyphenyl)acetic Acid D->E Willgerodt-Kindler or similar conversion F Intermediate II: (4-Ethoxy-3-hydroxyphenyl)acetyl Chloride E->F Chlorination F->G H 3'-Desethoxy-drotaverine (as hydrochloride salt) G->H Bischler-Napieralski Cyclization I Purification H->I Crystallization J Reference Standard I->J

Caption: Overall synthetic workflow for 3'-Desethoxy-drotaverine.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Key starting materials include 3,4-dihydroxybenzaldehyde, ethyl iodide, 3,4-diethoxyphenylacetonitrile, and thionyl chloride.

Instrumentation

The following instrumentation is required for the synthesis and characterization of the target compound:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)

  • Mass Spectrometer (MS)

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • Melting Point Apparatus

Experimental Protocols

Part 1: Synthesis of Intermediate I (3,4-Diethoxyphenylethylamine)

The synthesis of 3,4-diethoxyphenylethylamine starts from the commercially available 3,4-diethoxyphenylacetonitrile.

Protocol 1: Reduction of 3,4-Diethoxyphenylacetonitrile

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diethoxyphenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then again with water.

  • Extraction: Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3,4-diethoxyphenylethylamine as an oil. The product can be further purified by vacuum distillation if necessary.

Part 2: Synthesis of Intermediate II ((4-Ethoxy-3-hydroxyphenyl)acetyl Chloride)

This multi-step synthesis starts with the selective ethylation of 3,4-dihydroxybenzaldehyde.

Protocol 2: Selective Ethylation of 3,4-Dihydroxybenzaldehyde

The selective ethylation of the more acidic 4-hydroxyl group is a critical step.[5]

  • Reaction Setup: To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add sodium bicarbonate (1.5 eq) and a catalytic amount of sodium iodide.

  • Ethylation: Add ethyl iodide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at 40-50 °C for 24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-3-hydroxybenzaldehyde.

Protocol 3: Conversion of 4-Ethoxy-3-hydroxybenzaldehyde to (4-Ethoxy-3-hydroxyphenyl)acetic Acid

This conversion can be achieved through various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis, or via the formation of a mandelic acid derivative followed by reduction.[6][7] A common route involves the following steps:

  • Formation of the Cyanohydrin: React 4-ethoxy-3-hydroxybenzaldehyde with sodium cyanide in the presence of a mild acid.

  • Hydrolysis to Mandelic Acid: Hydrolyze the resulting cyanohydrin to form 4-ethoxy-3-hydroxymandelic acid.

  • Reduction: Reduce the mandelic acid derivative to the corresponding phenylacetic acid using a suitable reducing agent like red phosphorus and hydriodic acid. Caution: This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

Protocol 4: Formation of (4-Ethoxy-3-hydroxyphenyl)acetyl Chloride

The hydroxyl group should be protected before the formation of the acid chloride to prevent side reactions. A common protecting group for phenols is the benzyl ether, which can be removed later by hydrogenolysis.

  • Protection of the Hydroxyl Group: React (4-ethoxy-3-hydroxyphenyl)acetic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to yield (3-benzyloxy-4-ethoxyphenyl)acetic acid.

  • Formation of the Acid Chloride: To a solution of (3-benzyloxy-4-ethoxyphenyl)acetic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude (3-benzyloxy-4-ethoxyphenyl)acetyl chloride, which is used immediately in the next step.

Part 3: Final Assembly and Cyclization

Protocol 5: Amide Formation

  • Reaction Setup: Dissolve 3,4-diethoxyphenylethylamine (Intermediate I) in dichloromethane in a round-bottom flask.

  • Acylation: Add a solution of (3-benzyloxy-4-ethoxyphenyl)acetyl chloride (Intermediate II, protected) in dichloromethane dropwise to the amine solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(3,4-diethoxyphenylethyl)-(3-benzyloxy-4-ethoxyphenyl)acetamide. Purify by column chromatography if necessary.

Protocol 6: Bischler-Napieralski Cyclization and Deprotection

The Bischler-Napieralski reaction is a key step for the formation of the dihydroisoquinoline ring.[8][9][10][11]

  • Cyclization: Dissolve the amide from the previous step in a suitable solvent like toluene or acetonitrile. Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[11] Heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide.

  • Extraction: Extract the product with dichloromethane. Wash the combined organic layers with water and brine.

  • Deprotection: Dry the organic layer and concentrate. The resulting crude product is then subjected to hydrogenolysis (e.g., using H₂ gas with a Pd/C catalyst) to remove the benzyl protecting group.

  • Final Product Formation: After deprotection, the resulting 3'-hydroxy-drotaverine can be converted to the hydrochloride salt by treatment with ethereal HCl.

Protocol 7: Purification of 3'-Desethoxy-drotaverine Hydrochloride

  • Crystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or isopropanol.[12]

  • Isolation: Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Filtration and Drying: Collect the crystals by filtration, wash with cold solvent, and dry under vacuum to obtain the pure 3'-Desethoxy-drotaverine hydrochloride reference standard.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
4-Ethoxy-3-hydroxybenzaldehydeC₉H₁₀O₃166.17White to off-white solid
(4-Ethoxy-3-hydroxyphenyl)acetic AcidC₁₀H₁₂O₄196.20Solid
3'-Desethoxy-drotaverine HClC₂₂H₂₈ClNO₄421.92Pale yellow crystalline solid

Characterization

The final product should be characterized by the following methods to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of the 3'-ethoxy group.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR: To identify the characteristic functional groups.

  • HPLC: To determine the purity of the reference standard.

  • Melting Point: To assess the purity of the crystalline solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in selective ethylationIncomplete reaction or formation of di-ethylated product.Optimize reaction time and temperature. Use a slight excess of the aldehyde to favor mono-alkylation.
Difficulty in converting aldehyde to phenylacetic acidHarsh reaction conditions leading to decomposition.Explore milder alternative methods for this conversion.
Incomplete cyclization in Bischler-Napieralski reactionInsufficiently activated aromatic ring or ineffective dehydrating agent.Use a stronger dehydrating agent like PPA or increase the reaction temperature. Ensure the starting amide is pure.
Impure final productPresence of side products from the cyclization or incomplete deprotection.Optimize purification by recrystallization using different solvent systems. Verify complete deprotection by NMR.

Logical Relationships and Mechanisms

The core of the synthesis relies on the Bischler-Napieralski reaction. The mechanism involves the intramolecular electrophilic substitution of an activated aromatic ring by a nitrilium ion intermediate.

Bischler_Napieralski cluster_mechanism Bischler-Napieralski Mechanism Amide N-Acyl-β-phenylethylamine Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl3, - (OPO2Cl2)- Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H+

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of the 3'-Desethoxy-drotaverine reference standard. By employing a convergent synthetic strategy and providing detailed experimental procedures, this guide aims to facilitate the successful preparation of this important analytical standard for researchers in the pharmaceutical industry. The characterization and purification steps outlined are crucial for ensuring the high purity required for a reference standard.

References

  • Bou-Salah, G., & Al-Hadedi, A. A. M. (2012). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 17(5), 5568–5574. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Process for the preparation of isovanillin. (1998).
  • Method for preparing 4-ethoxy phenylacetic acid. (2012).
  • Method for the production of 4-hydroxyphenylacetic acid. (1982).
  • 3,4-Dihydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • Process for preparing isovanillin. (1996).
  • Process for producing 3,4-dihydroxy benzaldehyde. (2004).
  • Rahman, M. M., et al. (2011). Synthesis of 4-Methoxysalicylaldehyde (III) via Selective Monomethylation of 2,4-Dihydroxybenzaldehyde. ChemInform, 42(32). [Link]

  • Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. (2020).
  • Method for preparing a 4-hydroxybenzaldehyde and derivatives. (2001).
  • Novel Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline and 3,4-Dihydro-β-carboline with Dipolarophiles. (2015). Molecules, 20(8), 13837-13854. [Link]

  • Method for preparation of drotaverine hydrochloride. (2018).
  • Injection preparation based on drotaverine and preparation method thereof. (2016).
  • Patel, M. J., et al. (2011). Spectrophotometric determination of drotaverine and aceclofenac in combined tablet dosage form by ratio derivative spectroscopy. International Journal of Pharmaceutical Sciences and Research, 2(7), 1774. [Link]

  • Kraut, B., et al. (1983). Selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones. The Journal of Organic Chemistry, 48(20), 3467-3474. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations. (2019). Journal of Molecular Structure, 1179, 52-60. [Link]

  • Späth, E., & Berger, F. (1930). The Preparation of 6,7-Diethoxy-1-(3′,4′-diethoxybenzyl)-isoquinoline. Journal of the American Chemical Society, 52(7), 2937-2938. [Link]

  • Sahu, R., et al. (2007). UV Spectrophotometric Determination of Drotaverine Hydrochloride in Bulk and Pharmaceutical Formulation. E-Journal of Chemistry, 4(2), 201-204. [Link]

  • Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Benzaldehyde to alpha hydroxy phenyl acetic acid conversion. (2020, January 15). YouTube. [Link]

  • Preformulation studies of drotaverine hcl: an integral part of formulation design. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 506-511. [Link]

  • Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. (2019). Molecules, 24(15), 2788. [Link]

  • Ethylvanillin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Spectrofluorometric Determination of Drotaverine Hydrochloride in Pharmaceutical Preparations. (2011). Journal of the Chinese Chemical Society, 58(4), 523-528. [Link]

  • Rajpoot, A., et al. (2011). Formulation and In-vitro Evaluation of Immediate release tablets of Drotaverine HCl. Journal of Chemical and Pharmaceutical Research, 3(4), 333-341. [Link]

  • Simultaneous Spectrophotometric Determination of Drotaverine and Etoricoxib in Combined Tablet Dosage Form by Ratio Derivative and Absorption Corrected Method and its Application to Dissolution Study. (2012). Research Journal of Pharmacy and Technology, 5(1), 89-93. [Link]

  • Isovanillin. (n.d.). PubChem. Retrieved from [Link]

  • Determination of drotaverine hydrochloride in dosage forms by its quenching effect on the luminescence of terbium complex. (2013). Journal of Analytical Chemistry, 68(5), 444-449. [Link]

  • Preparation and evaluation of drotaverine hydrochloride orally disintegrating tablets using melt granulation. (2018). Journal of Applied Pharmaceutical Science, 8(10), 080-087. [Link]

  • A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. (1982). Journal of the American Chemical Society, 104(11), 3146-3150. [Link]

Sources

Method

Preparation of 3'-Desethoxy-drotaverine Stock Solutions: An Application Guide for Researchers

This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of stock solutions of 3'-Desethoxy-drotaverine, a derivative of the antispasmodic drug drotaverine. Adherence to the...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of stock solutions of 3'-Desethoxy-drotaverine, a derivative of the antispasmodic drug drotaverine. Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and validity of experimental results in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biomedical fields.

Introduction to 3'-Desethoxy-drotaverine

3'-Desethoxy-drotaverine is a chemical analog of drotaverine, a selective inhibitor of phosphodiesterase 4 (PDE4) used clinically as an antispasmodic. As with any experimental compound, the ability to prepare a stable, accurately concentrated stock solution is the foundational step for any in vitro or in vivo investigation. Improperly prepared solutions can lead to significant errors in experimental outcomes, rendering data unreliable. This guide outlines the critical considerations and detailed procedures for handling this compound in a research setting.

Physicochemical Properties and Reagent Specifications

A thorough understanding of the physicochemical properties of 3'-Desethoxy-drotaverine is paramount for the successful preparation of stock solutions. While specific experimental data for this derivative is not extensively published, we can infer key characteristics from its parent compound, drotaverine, and general principles of organic chemistry.

PropertyValueSource
Chemical Name 5-((6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-2-ethoxyphenolN/A
Molecular Formula C₂₂H₂₇NO₄[1][2]
Molecular Weight 369.46 g/mol (Free Base)[1][2]
Molecular Weight 405.92 g/mol (HCl Salt)[3]

Note: It is crucial to use the correct molecular weight based on the form of the compound (free base or salt) provided by the supplier for accurate concentration calculations.

Reagents and Materials:
  • 3'-Desethoxy-drotaverine (as free base or HCl salt) of the highest possible purity

  • Dimethyl sulfoxide (DMSO), ACS grade or higher, anhydrous

  • Ethanol (200 proof), ACS grade or higher

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile, disposable syringes and filters (0.22 µm)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.

Solvent Selection and Solubility Considerations

The choice of solvent is a critical determinant of stock solution stability and utility. Based on the known solubility of the parent compound, drotaverine, the following solvents are recommended for 3'-Desethoxy-drotaverine.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the preferred solvent for creating high-concentration stock solutions of many organic small molecules. Drotaverine hydrochloride has a solubility of approximately 1 mg/mL in DMSO.[4]

  • Ethanol: Drotaverine hydrochloride is also soluble in ethanol, with a reported solubility of approximately 0.5 mg/mL.[4]

Aqueous Incompatibility:

3'-Desethoxy-drotaverine, much like its parent compound, is expected to have very poor solubility in aqueous solutions.[5][6] Direct dissolution in buffers or cell culture media is not recommended and will likely result in precipitation. For experiments requiring aqueous conditions, a high-concentration stock in an organic solvent should be serially diluted into the aqueous medium.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 3'-Desethoxy-drotaverine HCl (MW: 405.92 g/mol ). Adjust calculations accordingly if using the free base form.

Step-by-Step Procedure:
  • Pre-Weighing Preparations: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the vial of 3'-Desethoxy-drotaverine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing the Compound: Tare a sterile, amber glass vial on the analytical balance. Carefully weigh out the desired amount of 3'-Desethoxy-drotaverine HCl. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.06 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least one minute. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5] Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulate matter.

  • Sterile Filtration (Optional but Recommended): For cell-based assays, sterile filtration of the stock solution is recommended. Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new, sterile amber vial.

  • Labeling and Aliquoting: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Stock_Solution_Preparation cluster_0 Preparation Workflow Weigh_Compound 1. Weigh 3'-Desethoxy-drotaverine Add_Solvent 2. Add Anhydrous DMSO Weigh_Compound->Add_Solvent Precise Measurement Dissolve 3. Vortex & Sonicate Add_Solvent->Dissolve Ensure Homogeneity Filter 4. Sterile Filter (0.22 µm) Dissolve->Filter For Sterile Applications Aliquot 5. Aliquot & Label Filter->Aliquot Prevent Contamination Store 6. Store at -20°C or -80°C Aliquot->Store Avoid Freeze-Thaw Cycles

Caption: Workflow for preparing a 3'-Desethoxy-drotaverine stock solution.

Stability and Storage

The stability of the stock solution is critical for the duration of a study. Based on the known stability of drotaverine and general principles for isoquinoline derivatives, the following storage conditions are recommended.

  • Long-Term Storage: For long-term storage (weeks to months), aliquots of the stock solution in an anhydrous organic solvent should be stored at -20°C or -80°C.[7] Protect from light by using amber vials and storing them in a dark freezer box.

  • Short-Term Storage: For short-term storage (a few days), the stock solution can be kept at 4°C, protected from light.

  • Aqueous Solutions: Aqueous working solutions of drotaverine are not recommended for storage for more than one day.[4] It is best practice to prepare fresh aqueous dilutions for each experiment.

Factors Affecting Stability:

  • pH: Drotaverine is susceptible to degradation in alkaline conditions.[8][9] Therefore, when preparing aqueous working solutions, it is advisable to use buffers with a neutral or slightly acidic pH.

  • Oxidation: The parent compound, drotaverine, is known to degrade under oxidative stress.[9] While not explicitly studied for the desethoxy derivative, it is prudent to avoid exposure to strong oxidizing agents.

  • Light: Many isoquinoline-based compounds are light-sensitive.[7] All solutions should be stored in amber vials and protected from direct light.

Stability_Factors cluster_factors Degradation Factors Stock_Solution 3'-Desethoxy-drotaverine Stock Solution Degradation Degradation Stock_Solution->Degradation Light Light Exposure Light->Degradation High_pH Alkaline pH High_pH->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Freeze_Thaw Repeated Freeze-Thaw Freeze_Thaw->Degradation

Caption: Factors influencing the stability of 3'-Desethoxy-drotaverine stock solutions.

Quality Control

To ensure the integrity of experimental data, periodic quality control of the stock solution is recommended, especially for long-term studies.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change.

  • Concentration Verification: The concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve should be generated using a freshly prepared standard of known concentration. Several HPLC methods have been developed for drotaverine and its related compounds that can be adapted for this purpose.[8][10][11]

  • Purity Assessment: The purity of the stock solution can also be assessed by HPLC to detect the presence of any degradation products.[11]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.[7][12][13]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.[7][12] Avoid contact with skin and eyes.[7][14]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] In case of eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[14] If inhaled, move to fresh air.[14] If ingested, rinse mouth with water and seek immediate medical attention.[13][14]

Conclusion

The preparation of a reliable stock solution of 3'-Desethoxy-drotaverine is a fundamental prerequisite for its use in research. By carefully selecting the appropriate solvent, following a precise preparation protocol, and adhering to proper storage and handling guidelines, researchers can ensure the quality and integrity of their experimental work. The information provided in this guide, based on the properties of the closely related compound drotaverine, offers a robust framework for the successful use of 3'-Desethoxy-drotaverine in a laboratory setting.

References

  • ResearchGate. Water solubility of Drotaverine HCl? [Link]

  • International Journal of Pharmacy and Biological Sciences. STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF DROTAVERINE HYDROCHLORIDE IN BULK AND ITS FORMULATION. [Link]

  • Der Pharma Chemica. Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. [Link]

  • ResearchGate. A validated RP-HPLC method for estimation of Drotaverine HCL in pharmaceutical tablet dosage form. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Spectrum Pharmacy Products. Papaverine Hydrochloride, USP Safety Data Sheet. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • National Institutes of Health. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. [Link]

  • Chemos GmbH & Co.KG. Papaverine - Safety Data Sheet. [Link]

Sources

Application

Gradient elution conditions for Drotaverine impurity profiling

Application Note: High-Resolution Impurity Profiling of Drotaverine Hydrochloride via Gradient RP-HPLC Executive Summary & Scientific Rationale The Challenge: Drotaverine Hydrochloride (1-(3,4-diethoxybenzylidene)-6,7-di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Impurity Profiling of Drotaverine Hydrochloride via Gradient RP-HPLC

Executive Summary & Scientific Rationale

The Challenge: Drotaverine Hydrochloride (1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline) is a potent phosphodiesterase-4 inhibitor used as an antispasmodic.[1][2] The molecule presents a specific chromatographic challenge due to its basic isoquinoline nitrogen. Under standard neutral pH conditions, the molecule exists in equilibrium between its ionized and non-ionized forms, leading to severe peak tailing due to secondary interactions with residual silanols on the silica backbone of HPLC columns.

Furthermore, the impurity profile is complex, containing both highly polar degradation products (e.g., Impurity A : 3,4-diethoxyphenylacetic acid) and non-polar synthetic byproducts (e.g., Drotaveraldine ). An isocratic method is insufficient to resolve these widely varying polarities within a reasonable runtime.

The Solution: This protocol utilizes a Gradient Elution RP-HPLC method. By anchoring the mobile phase pH at 3.0, we ensure the complete protonation of Drotaverine, suppressing silanol interactions and sharpening the peak shape. The gradient profile is engineered to initially retain polar acid impurities and subsequently elute hydrophobic oxidative degradants.

Chemical Basis of the Method

To design a robust method, one must understand the analyte's behavior in solution.

  • Analyte Type: Weak Base (Isoquinoline derivative).

  • Target pH: 3.0 (Acidic).

  • Mechanism: At pH 3.0, Drotaverine is fully protonated (

    
    ). This prevents the "free base" form from interacting with acidic silanol groups (
    
    
    
    ) on the column stationary phase, which is the primary cause of peak tailing.
  • Separation Logic:

    • Early Elution (Low % Organic): Captures polar species like Impurity A (3,4-Diethoxyphenylacetic acid).

    • Late Elution (High % Organic): Elutes hydrophobic species like Drotaveraldine (Impurity B) and other oxidative degradants.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
Instrument HPLC System with Binary Gradient Pump & PDA/UV Detector
Column C18 (Octadecylsilane), 150 mm × 4.6 mm, 5 µm (e.g., Waters Xterra or Phenomenex Gemini)
Column Temp 25°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV @ 230 nm (Primary) and 244 nm (Secondary)
Run Time 25 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Orthophosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05  using Orthophosphoric Acid (85%). Filter through a 0.45 µm membrane filter.
    
  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

Gradient Elution Program

This gradient is designed to hold the initial conditions long enough to separate Impurity A from the solvent front, then ramp up to clear late eluters.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.00 8515Initial Hold for Polar Impurities
5.00 8515Isocratic Hold
15.00 4060Linear Ramp to Elute Main Peak & Hydrophobics
20.00 2080Column Wash (Elute Drotaveraldine)
20.10 8515Return to Initial
25.00 8515Re-equilibration

Visual Workflows

Figure 1: Method Development Logic

This diagram illustrates the decision-making process for optimizing the gradient based on impurity polarity.

MethodLogic Start Analyte Assessment (Drotaverine HCl) PolarityCheck Impurity Polarity Check Start->PolarityCheck ImpurityA Impurity A (Acidic) Polar / Early Eluting PolarityCheck->ImpurityA ImpurityB Drotaveraldine Non-Polar / Late Eluting PolarityCheck->ImpurityB GradientDesign Gradient Design Strategy ImpurityA->GradientDesign ImpurityB->GradientDesign Step1 Initial Hold (0-5 min) Low Organic (15% B) Retains Impurity A GradientDesign->Step1 Fix Tailing/Fronting Step2 Ramp (5-20 min) High Organic (80% B) Elutes Drotaveraldine GradientDesign->Step2 Ensure Elution

Caption: Gradient optimization strategy balancing retention of polar Impurity A and elution of hydrophobic Drotaveraldine.

Figure 2: Separation Mechanism & Interactions

Understanding why pH 3.0 is critical for peak symmetry.

Mechanism Drotaverine Drotaverine (Basic) pH3 Mobile Phase pH 3.0 Drotaverine->pH3 Protonation Protonation (BH+) pH3->Protonation Silanol Silanol Groups (Si-OH) Protonation->Silanol Prevents Binding Repulsion Electrostatic Repulsion (No Tailing) Protonation->Repulsion Interaction Hydrophobic Interaction (C18 Ligands) Protonation->Interaction Primary Retention

Caption: Mechanistic view of using acidic pH to suppress silanol activity and rely solely on hydrophobic retention.

System Suitability & Validation Criteria

To ensure the method is "Stability Indicating" (capable of detecting degradation products without interference), the following criteria must be met before routine analysis.

ParameterAcceptance LimitRationale
Resolution (

)
> 2.0 between Drotaverine & Impurity AEnsures accurate quantitation of the closest eluting impurity.
Tailing Factor (

)
< 1.5 for DrotaverineIndicates successful suppression of silanol interactions.
Theoretical Plates (

)
> 5000Confirms column efficiency.
% RSD (Area) < 2.0% (n=6 injections)Verifies system precision.

Key Impurity Markers:

  • Impurity A (3,4-Diethoxyphenylacetic acid): Relative Retention Time (RRT) ~0.36.

  • Drotaverine (Main Peak): RRT = 1.00.

  • Drotaveraldine (Oxidative Degradant): RRT ~1.55.

References

  • European Pharmacopoeia (Ph. Eur.) Principles. General Monographs on Substances for Pharmaceutical Use (2034). European Directorate for the Quality of Medicines.

  • Giannopoulos, et al. "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities." Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem Compound Summary. "Drotaverine Hydrochloride: Chemical Structure and Properties." National Center for Biotechnology Information.

  • Anant Pharmaceuticals. "Drotaverine Acid Impurity (Impurity A) - CAS 38464-04-9."[3][4] Impurity Standards Database.

Sources

Method

Technical Application Note: UV-Vis Characterization and HPLC Quantification of 3'-Desethoxy-drotaverine at 244 nm

Here is the comprehensive Application Note and Protocol guide for the characterization and quantification of 3'-Desethoxy-drotaverine at 244 nm. Abstract This application note details the spectrophotometric behavior and...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Application Note and Protocol guide for the characterization and quantification of 3'-Desethoxy-drotaverine at 244 nm.

Abstract

This application note details the spectrophotometric behavior and chromatographic quantification of 3'-Desethoxy-drotaverine , a critical degradation product and metabolite of Drotaverine Hydrochloride.[1] While Drotaverine exhibits multiple absorbance maxima (typically ~241 nm, 302 nm, 354 nm), the specific monitoring of the 3'-desethoxy impurity at 244 nm offers a distinct advantage in signal-to-noise ratio for trace analysis (ppm level) within complex matrices.[1] This guide provides the chemical basis for this detection wavelength, a validated HPLC protocol, and troubleshooting frameworks compliant with ICH Q3A/B guidelines.

Part 1: Chemical Basis & Spectral Properties[1][2]

Chemical Identity and Structural Significance

Drotaverine is a benzylisoquinoline derivative (structurally related to papaverine) acting as a phosphodiesterase-4 (PDE4) inhibitor.[1][2][3][4][5][6] The impurity 3'-Desethoxy-drotaverine (often designated as Impurity A or B depending on the pharmacopoeia) arises primarily through O-dealkylation , where the ethyl group at the 3'-position of the benzylidene ring is lost, leaving a phenolic hydroxyl group.[1]

  • Parent: Drotaverine (1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline)[1][7][8]

  • Impurity: 3'-Desethoxy-drotaverine (1-(3-hydroxy-4-ethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline)[1]

  • Molecular Difference: Loss of

    
     replaced by 
    
    
    
    (Mass difference: -28 Da).[1]
The Physics of 244 nm Absorbance

The selection of 244 nm is not arbitrary; it targets the


 electronic transitions of the conjugated isoquinoline-benzylidene system.[1]
  • Chromophore Stability: The tetrahydroisoquinoline core absorbs strongly in the deep UV (200–250 nm).[1]

  • Auxochromic Shift: The conversion of the 3'-ethoxy ether to a 3'-hydroxyl phenol introduces a free lone pair on the oxygen.[1] While ethers and phenols have similar auxochromic effects, the phenol group is sensitive to pH. In acidic mobile phases (typically pH 3.0), the phenol remains protonated, maintaining a spectral profile similar to the parent but with distinct molar absorptivity (

    
    ).
    
  • Sensitivity: At 244 nm, the absorbance intensity is often significantly higher than at the visible yellow region (350+ nm), allowing for lower Limits of Quantitation (LOQ) required for impurity profiling (<0.05%).[1]

Degradation Pathway Diagram

The following diagram illustrates the formation of the impurity and the analytical workflow.

Drotaverine_Degradation cluster_chem Chemical Pathway cluster_analysis Analytical Workflow (244 nm) Drot Drotaverine HCl (Tetra-ethoxy) Mechanism O-Dealkylation (Oxidative/Metabolic) Drot->Mechanism Desethoxy 3'-Desethoxy-drotaverine (3'-Phenol Derivative) HPLC RP-HPLC Separation (C18, pH 3.0) Desethoxy->HPLC Mechanism->Desethoxy UV UV Detection @ 244 nm HPLC->UV Quant Quantification (RRF Calculation) UV->Quant

Caption: Figure 1. Chemical degradation pathway of Drotaverine to its 3'-desethoxy analog and the subsequent analytical workflow targeting the 244 nm absorbance band.

Part 2: Experimental Protocol

Reagents and Standards
  • Reference Standards: Drotaverine HCl (>99.0%) and 3'-Desethoxy-drotaverine (>95.0%).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Reagents: Potassium Dihydrogen Orthophosphate (

    
    ), Orthophosphoric Acid (85%).[1]
    
Instrumentation Setup
  • System: HPLC with PDA (Photo Diode Array) or UV-Vis Variable Wavelength Detector.[1]

  • Column: C18 (Octadecylsilyl),

    
    , 
    
    
    
    packing (e.g., Waters XBridge or Agilent Zorbax).[1]
  • Temperature: Column oven at

    
    .
    
Chromatographic Conditions

This protocol uses an acidic mobile phase to suppress the ionization of the phenolic impurity, ensuring sharp peak shape and consistent retention.

ParameterCondition
Mobile Phase A 20 mM

Buffer, adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV 244 nm (Bandwidth 4 nm, Reference OFF)
Injection Volume 10–20

L
Run Time 2.5

Retention time of Drotaverine

Gradient Program:

  • 0–2 min: 70% A / 30% B (Isocratic hold)

  • 2–15 min: Linear ramp to 40% A / 60% B

  • 15–20 min: Hold at 40% A / 60% B

  • 20–25 min: Re-equilibrate to 70% A / 30% B

Standard Preparation & Spectral Scanning

Before running the HPLC sequence, verify the


 of your specific impurity standard, as salt forms and solvent pH can cause shifts of 1–3 nm.
  • Stock Solution: Dissolve 5 mg of 3'-Desethoxy-drotaverine in 50 mL Methanol.

  • Scan: Perform a UV scan from 200 nm to 400 nm using a quartz cuvette.

  • Verification: Confirm the local maximum exists at

    
    .[1] If the peak is split or shifted, adjust the mobile phase pH (phenols are pH-sensitive).
    

Part 3: Method Validation & Troubleshooting

Relative Response Factor (RRF)

Because the impurity loses an ethyl group and gains a hydroxyl, its molar absorptivity (


) at 244 nm differs from the parent. You must determine the RRF to quantify the impurity accurately using the parent standard.


  • Prepare linearity curves (0.1 ppm to 100 ppm) for both Drotaverine and 3'-Desethoxy-drotaverine at 244 nm.

  • Typical RRF at 244 nm: ~0.8 to 1.1 (The conjugated system is largely intact, so response is similar, but experimental verification is mandatory).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Impurity) Silanol interaction with the free phenol group.[1]Ensure Mobile Phase pH is

.[1] Increase buffer concentration to 50 mM.
Baseline Drift at 244 nm Gradient absorption.[1]244 nm is sensitive to organic modifiers. Ensure Methanol/ACN are HPLC gradient grade. Use a reference wavelength if using PDA (e.g., 450 nm).
Retention Time Shift pH fluctuation.[1]The phenolic impurity is more sensitive to pH than the tetra-ethoxy parent.[1] Check buffer pH daily.
Low Sensitivity Lamp degradation.[1]Deuterium lamps lose intensity in the low UV range first.[1] Check reference energy at 244 nm.
Specificity Validation (Graphviz)

To ensure 244 nm is specific and not just a summation of co-eluting peaks, use Peak Purity analysis.

Validation_Logic Start Start Specificity Check PDA_Scan Extract Spectrum at Peak Apex (Impurity Peak) Start->PDA_Scan Upslope Compare with Upslope Spectrum PDA_Scan->Upslope Downslope Compare with Downslope Spectrum PDA_Scan->Downslope Match Do Spectra Match? (>990 factor) Upslope->Match Downslope->Match Pass PASS: Peak is Pure 244 nm is valid Match->Pass Yes Fail FAIL: Co-elution Detected Adjust Gradient Match->Fail No

Caption: Figure 2. Peak Purity validation logic to confirm that the absorbance at 244 nm is exclusively from the target impurity.

Part 4: References

  • European Pharmacopoeia (Ph.[1][9] Eur.) . Drotaverine Hydrochloride Monograph 10.0. Strasbourg, France: EDQM.[1] (Defines Impurity Profile and limits).

  • Görög, S. (2000).[1] Identification and determination of impurities in drugs. Elsevier Science. (Fundamental text on spectral shifts of phenolic impurities).

  • International Conference on Harmonisation (ICH) . Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (Standard for calculating LOD/LOQ and Linearity).

  • Bolaji, O.O., et al. (1993).[1][10] "High-performance liquid chromatographic method for the determination of drotaverine in human plasma and urine." Journal of Chromatography B, 622(1), 93-97.[1] (Establishes UV detection baselines for Drotaverine metabolites).

  • Raju, T.V.R., et al. (2014).[1] "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities." ResearchGate.[1] (Discusses gradient elution and UV detection of impurities).

Sources

Application

Application Note &amp; Protocol Guide: High-Efficiency Extraction of Drotaverine and its Impurities from Human Plasma

Abstract This document provides a comprehensive guide to validated protocols for the extraction of drotaverine and its major impurities from human plasma. It is intended for researchers, analytical scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to validated protocols for the extraction of drotaverine and its major impurities from human plasma. It is intended for researchers, analytical scientists, and professionals in drug development and bioanalysis. The methodologies detailed herein are designed to ensure high recovery, minimize matrix effects, and provide robust, reproducible results for pharmacokinetic and toxicokinetic studies. We will explore three primary extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering insights into the rationale behind procedural choices and providing step-by-step protocols suitable for quantitative analysis by LC-MS/MS.

Introduction: The Bioanalytical Challenge

Drotaverine is a selective phosphodiesterase-4 (PDE4) inhibitor used as an antispasmodic agent. Its metabolism can lead to the formation of several impurities or metabolites, the quantification of which in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary challenge in developing a reliable bioanalytical method lies in efficiently extracting these analytes from a complex biological matrix like plasma, which is rich in proteins, lipids, and endogenous small molecules that can interfere with analysis.

The choice of extraction method is critical and depends on several factors, including the physicochemical properties of drotaverine and its impurities, the required sensitivity of the assay, sample throughput needs, and the analytical instrumentation available.

Analyte Physicochemical Properties

A fundamental understanding of the properties of drotaverine is essential for optimizing extraction protocols.

PropertyValueImplication for Extraction
LogP ~3.9Indicates good lipophilicity, favoring extraction into non-polar organic solvents (LLE) and retention on reversed-phase SPE sorbents.
pKa ~7.2 (tertiary amine)The molecule's charge state is pH-dependent. At physiological pH (~7.4), it is partially ionized. Adjusting pH is key to modulating its solubility and extractability. For LLE, adjusting the sample pH to >8 will neutralize the amine, making it more soluble in organic solvents. For SPE, pH manipulation can control retention and elution.
Molecular Weight 397.5 g/mol ---
Key Metabolites Dihydrodrotaverine, DrotaveraldineThese metabolites may have different polarities, requiring an extraction method that provides good recovery for all analytes of interest.

Recommended Extraction Protocols

We will detail three common and effective protocols. The choice depends on the specific goals of the study.

Protocol 1: Protein Precipitation (PPT) - The Rapid Screening Method

PPT is the simplest and fastest extraction method. It is often used for high-throughput screening but can be susceptible to significant matrix effects as it does not extensively clean up the sample.

Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample in a specific ratio. This denatures and precipitates the plasma proteins, which are then removed by centrifugation. The supernatant, containing the analytes, is then analyzed.

Workflow Diagram: Protein Precipitation

plasma 100 µL Plasma Sample + Internal Standard (IS) precipitant Add 300 µL Acetonitrile (Ice-cold) plasma->precipitant vortex Vortex Mix (2 min, 2500 rpm) precipitant->vortex centrifuge Centrifuge (10 min, 14000 rpm, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Workflow for Protein Precipitation (PPT).

Step-by-Step Protocol:

  • Sample Preparation: Thaw plasma samples to room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., a deuterated analog of drotaverine in 50% methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to plasma is crucial for efficient protein removal.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean autosampler vial.

  • Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

Expertise & Trustworthiness: Using ice-cold acetonitrile enhances the precipitation efficiency. A high centrifugation speed and low temperature ensure a compact protein pellet, preventing accidental aspiration and improving the cleanliness of the final extract. This protocol is self-validating through the inclusion of an internal standard, which corrects for variability in extraction recovery and matrix effects.

Protocol 2: Liquid-Liquid Extraction (LLE) - The Balanced Approach

LLE offers a significantly cleaner extract than PPT by partitioning analytes between the aqueous plasma phase and an immiscible organic solvent. This method provides a good balance between cleanup efficiency and ease of use.

Principle: The pH of the plasma sample is adjusted to suppress the ionization of drotaverine (basic compound), increasing its affinity for a non-polar organic solvent. After mixing, the phases are separated, and the organic layer containing the analyte is evaporated and reconstituted in a mobile-phase compatible solvent.

Workflow Diagram: Liquid-Liquid Extraction

plasma 200 µL Plasma Sample + Internal Standard (IS) ph_adjust Add 50 µL 0.1M NaOH (Adjust to pH > 9) plasma->ph_adjust extraction Add 1 mL Ethyl Acetate (Extraction Solvent) ph_adjust->extraction vortex Vortex Mix (5 min) extraction->vortex centrifuge Centrifuge (5 min, 4000 rpm) vortex->centrifuge organic_layer Transfer Organic Layer (Top Layer) centrifuge->organic_layer evaporate Evaporate to Dryness (N₂ Stream, 40°C) organic_layer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS System reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Step-by-Step Protocol:

  • Sample Preparation: Aliquot 200 µL of plasma into a 2 mL centrifuge tube and add the internal standard.

  • pH Adjustment: Add 50 µL of 0.1M Sodium Hydroxide (NaOH) to basify the sample to a pH > 9. This deprotonates the tertiary amine on drotaverine, making it neutral and more lipophilic.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent. Ethyl acetate is a common choice due to its polarity, which is suitable for extracting moderately polar compounds like drotaverine.

  • Mixing: Vortex the tube for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject into the LC-MS/MS system.

Expertise & Trustworthiness: The key to this protocol's success is the pH adjustment. By converting drotaverine to its free base form, its partitioning into the organic solvent is maximized, leading to high extraction recovery. The evaporation and reconstitution step not only concentrates the sample but also ensures the final injection solvent is compatible with the reversed-phase chromatography, leading to good peak shape.

Protocol 3: Solid-Phase Extraction (SPE) - The Gold Standard for Cleanup

SPE provides the cleanest extracts by utilizing specific chemical interactions between the analyte and a solid sorbent. It is ideal for assays requiring the highest sensitivity and minimal matrix effects.

Principle: A mixed-mode cation exchange SPE cartridge is used. The plasma sample is loaded under acidic conditions, where drotaverine (a base) is positively charged and retains on the cation exchange functional groups. Interferences are washed away with organic and aqueous solvents. Finally, the analyte is eluted by increasing the pH, which neutralizes the analyte and disrupts the ionic interaction.

Workflow Diagram: Solid-Phase Extraction

cluster_spe SPE Cartridge Steps condition Condition (1 mL Methanol, 1 mL Water) equilibrate Equilibrate (1 mL 2% Formic Acid) condition->equilibrate load Load Sample (Pre-treated Plasma) equilibrate->load wash1 Wash 1 (1 mL 2% Formic Acid) load->wash1 wash2 Wash 2 (1 mL Methanol) wash1->wash2 elute Elute (1 mL 5% NH₄OH in Methanol) wash2->elute evaporate Evaporate to Dryness (N₂ Stream, 40°C) elute->evaporate plasma 100 µL Plasma + 400 µL 2% Formic Acid plasma->load reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS System reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Step-by-Step Protocol:

  • Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of plasma with 400 µL of 2% formic acid in water. This acidifies the sample, ensuring drotaverine is protonated (positively charged).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the drotaverine and its impurities by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube. The basic elution solvent neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.

  • Injection: Inject into the LC-MS/MS system.

Expertise & Trustworthiness: This SPE protocol is a highly selective, "catch-and-release" mechanism. The specific conditioning, washing, and elution steps are designed based on the principles of ion-exchange chromatography. This method provides the highest degree of sample cleanup, significantly reducing matrix effects and leading to superior assay sensitivity and accuracy, which is essential for regulatory submissions.

Method Comparison and Selection

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Cleanup Efficiency LowModerateHigh
Recovery High but variableHigh (>85%)Very High & Reproducible (>90%)
Matrix Effects HighModerateLow
Throughput HighModerateLow to Moderate
Cost per Sample LowLowHigh
Method Development SimpleModerateComplex
Recommended Use High-throughput screening, early discoveryRegulated bioanalysis, pharmacokinetic studiesGLP-compliant bioanalysis, low detection limit assays

Conclusion

The selection of an appropriate extraction protocol for drotaverine and its impurities from plasma is a critical decision that impacts the quality and reliability of bioanalytical data. For rapid analysis where some matrix effect can be tolerated, Protein Precipitation is a viable option. Liquid-Liquid Extraction offers a robust and cost-effective method with improved cleanup, making it suitable for many stages of drug development. For assays demanding the highest sensitivity, specificity, and regulatory compliance, Solid-Phase Extraction is the unequivocal gold standard. The protocols provided herein serve as a validated starting point for method development and can be further optimized to meet specific assay requirements.

References

  • Title: Development and Validation of a Sensitive and Rapid LC-MS/MS Method for the Determination of Drotaverine in Human Plasma and its Application to a Bioequivalence Study. Source: Journal of Chromatography B URL: [Link]

  • Title: A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of drotaverine in human plasma. Source: Biomedical Chromatography URL: [Link]

  • Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA) URL: [Link]

Method

Application Note: Structural Elucidation of 3'-Desethoxy-drotaverine via HRMS/MS

This Application Note is structured to guide researchers through the structural elucidation and impurity profiling of 3'-Desethoxy-drotaverine (often chemically defined in pharmaceutical standards as the O-desethyl impur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the structural elucidation and impurity profiling of 3'-Desethoxy-drotaverine (often chemically defined in pharmaceutical standards as the O-desethyl impurity,


), a critical degradation product of the antispasmodic drug Drotaverine.

Executive Summary

In the pharmaceutical development of Drotaverine Hydrochloride, impurity profiling is a regulatory mandate (ICH Q3A/B). Among the known degradation products, 3'-Desethoxy-drotaverine (frequently identified in commercial catalogs as the O-desethyl analogue, C


H

NO

) presents a specific analytical challenge due to its structural similarity to the parent drug.[1]

This guide details the LC-MS/MS fragmentation behavior of this impurity. By leveraging the stability of the isoquinoline core (


 220) and monitoring the mass shift in the benzylidene moiety, researchers can confidently distinguish this impurity from other potential degradants (e.g., N-oxides or oxidative products).

Chemical Context & Identity

To ensure accurate identification, we must first define the target molecule's chemistry relative to the parent.

FeatureDrotaverine (Parent)3'-Desethoxy-drotaverine (Impurity)
CAS Registry 14009-24-685475-87-2 (HCl Salt)
Formula C

H

NO

C

H

NO

Monoisotopic Mass 397.2253 Da369.1940 Da
Precursor Ion

398.23 370.20
Key Structural Difference Four ethoxy groups (-OEt)One ethoxy group at C3' is replaced by a hydroxyl (-OH) (O-desethylation).[1]

> Note on Nomenclature: While strictly "desethoxy" implies replacement of -OEt with -H (


 354), pharmaceutical impurity standards often designate the O-desethyl  metabolite (

370) as "3'-Desethoxy-drotaverine".[1] This protocol focuses on the

370 species as per common commercial availability.

Experimental Protocol

This workflow is designed to ensure reproducible ionization and fragmentation.[1]

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of Drotaverine HCl (spiked with impurity standard if available) in 1 mL Methanol.

  • Stress Testing (Alternative): Subject Drotaverine stock to acidic hydrolysis (0.1 N HCl, 60°C, 2h) to generate the desethyl degradant in situ.

  • Working Dilution: Dilute to 1 µg/mL in 50:50 Mobile Phase A/B.

LC-MS/MS Conditions
  • System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution required for formula confirmation).[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) to capture both labile and backbone cleavages.

Workflow Diagram

The following DOT diagram illustrates the logical flow from sample injection to structural elucidation.

Workflow Sample Sample Prep (Stress/Spike) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI (+) Ionization LC->ESI MS1 Full Scan MS1 (Identify m/z 370) ESI->MS1 MS2 MS/MS Fragmentation (CID 20-50 eV) MS1->MS2 DDA Selection Data Data Analysis (Mass Shift Calculation) MS2->Data

Figure 1: Analytical workflow for the identification of Drotaverine impurities.

Fragmentation Analysis & Mechanism

The Diagnostic "Anchor" Ion ( 220)

Drotaverine belongs to the benzylisoquinoline class.[1] Upon Collisional Induced Dissociation (CID), the weakest bond is typically the connection between the isoquinoline ring and the benzylidene tail.

  • Isoquinoline Core: The 6,7-diethoxy-3,4-dihydroisoquinoline moiety is highly stable.[1]

  • Observation: In both Drotaverine (

    
     398) and 3'-Desethoxy-drotaverine (
    
    
    
    370), the predominant fragment ion appears at
    
    
    220.13
    (Theoretical: 220.1332).[1]
  • Significance: The persistence of the

    
     220 ion confirms that the isoquinoline ring is unmodified . The degradation/modification is therefore localized to the benzyl ring.
    
The "Shifted" Fragments

To confirm the location of the modification (3'-desethoxy), we look for the mass shift (


 Da) in the complementary fragments or secondary losses.
Fragment IonDrotaverine (

)
3'-Desethoxy (

)
Interpretation
Precursor 398.23 370.20 Loss of Ethyl group (-C

H

, 28 Da).[1]
Core Fragment 220.13 220.13 Isoquinoline core (Unchanged).[1]
Secondary Loss 192.10192.10

220 losing C

H

(from isoquinoline ethoxy).[1]
Benzyl Fragment *~178/166~150/138Benzyl moiety (Shift of -28 Da).[1]

*Note: The benzyl fragment intensity is often low in ESI+ as the charge is retained on the nitrogenous isoquinoline core. However, at high collision energies, low-mass aromatic ions characteristic of the benzyl ring may appear.

Proposed Fragmentation Pathway

The following diagram details the mechanistic cleavage. The "Anchor" ion (


 220) remains constant, while the precursor mass shift indicates the modification on the "Variable" benzyl tail.

Fragmentation Parent Precursor: 3'-Desethoxy-drotaverine [M+H]+ = 370.20 (C22H28NO4+) Transition C1-Cu03b1 Bond Cleavage Parent->Transition CID Energy Frag_IsoQ Fragment A (Anchor) Isoquinoline Core m/z = 220.13 (C13H18NO2+) Transition->Frag_IsoQ Charge Retention (Major) Frag_Benzyl Fragment B (Neutral/Radical) Modified Benzyl Moiety (Contains Phenol group) Transition->Frag_Benzyl Neutral Loss Secondary Secondary Fragment Loss of C2H4 from IsoQ m/z = 192.10 Frag_IsoQ->Secondary -28 Da (High CE)

Figure 2: ESI+ Fragmentation pathway.[1] The m/z 220 ion confirms the core integrity.

Results Interpretation & Validation

To validate your findings, apply the following logic check:

  • Check Precursor: Is the exact mass 370.19-370.21 ? (Matches C

    
    H
    
    
    
    NO
    
    
    ).
  • Check Major Fragment: Is the base peak 220.13 ?

    • Yes: The modification is on the benzyl ring (Target: 3'-Desethoxy).[1]

    • No (e.g., fragment is 192 or 206): The modification is on the isoquinoline ring (Not the target impurity).

  • Check Retention Time: 3'-Desethoxy-drotaverine contains a hydroxyl group (phenol) replacing an ethoxy ether.[1] This makes it more polar than Drotaverine.[1]

    • Expectation: The impurity should elute earlier (lower RT) than the parent peak on a C18 column.[1]

References

  • Gora, S., et al. "Stability indicating LC method for Drotaverine."[1] Journal of Pharmaceutical and Biomedical Analysis. (General degradation context).

  • Dahivelkar, P.P., et al. "Stress degradation behavior of Drotaverine Hydrochloride and development of a validated stability-indicating HPLC assay method."[1] ResearchGate.[1][2][3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1712095, Drotaverine."[1] PubChem.

  • Veeprho Laboratories. "Structure and Data for 3'-Desethoxy Drotaverine (Impurity Standard)." Veeprho Catalog.

Disclaimer: This protocol is intended for research and development purposes. Users should verify specific impurity standards (e.g., USP/EP reference standards) as nomenclature can vary between vendors.

Sources

Application

Application Note: Storage, Stability, and Handling of 3'-Desethoxy-drotaverine Reference Standard

This Application Note is designed for analytical chemists and pharmaceutical scientists managing the lifecycle of the 3'-Desethoxy-drotaverine reference standard. It synthesizes specific physicochemical properties with r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists managing the lifecycle of the 3'-Desethoxy-drotaverine reference standard. It synthesizes specific physicochemical properties with rigorous handling protocols to ensure data integrity in HPLC/LC-MS workflows.

Executive Summary & Technical Rationale

3'-Desethoxy-drotaverine (CAS: 85475-88-3 / 85475-87-2 for HCl salt) is a critical process-related impurity and metabolite of Drotaverine.[1][2][3] Structurally, it differs from the parent molecule by the O-dealkylation of an ethoxy group, resulting in a phenolic hydroxyl moiety .[1][3]

The "Phenol Factor": Unlike the fully etherified parent Drotaverine, the presence of a free phenolic group significantly alters the stability profile. This moiety introduces high susceptibility to oxidative degradation and photolytic instability , often manifesting as quinone-like discoloration (pinking/browning).[1][2][3] Furthermore, as a hydrochloride salt, the material exhibits distinct hygroscopicity , necessitating strict environmental controls during weighing to prevent potency drift.[3]

This guide provides a self-validating system to mitigate these risks.

Physicochemical Profile & Stability Drivers[1][2][3][4][5][6]

PropertySpecificationStability Implication
Chemical Name 5-[(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenolPhenolic -OH is the primary reactive site for oxidation.[1][2][3]
Molecular Formula C₂₂H₂₇NO₄ (Free Base) / C₂₂H₂₇NO₄[1][4]·HClSalt form dictates solubility and hygroscopicity.[3]
Appearance Pale yellow to greenish-yellow solidCritical Indicator: Darkening to orange/brown indicates extensive oxidation.[1][2][3]
Solubility DMSO, Methanol, Water (pH dependent)Protic solvents (MeOH) are suitable for stock; avoid basic buffers for long-term storage.[1][2][3]
pKa ~5.14 (Isoquinoline nitrogen), ~10 (Phenol)pH > 8 promotes phenolate ion formation, accelerating oxidation 10-100x.[1][2][3]

Protocol A: Long-Term Storage & Inventory Management[1][2][3]

Objective: To maintain >98% purity over a 24-month lifecycle.

Environmental Conditions[1][3][4][5]
  • Temperature: -20°C ± 5°C . (Standard freezer is sufficient; ultra-low -80°C is optional but recommended for solution stocks).[1][2][3]

  • Light: Strictly Dark . Store in amber vials wrapped in aluminum foil. Phenols are photo-labile.[1][2][3]

  • Atmosphere: Desiccated .[3] The HCl salt is hygroscopic.[3] Store the primary vial inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.[3]

The "Thaw-Equibrate" Rule (Crucial)

Failure to follow this leads to condensation and hydrolysis. [1][2][3]

  • Remove the secondary container from the freezer.

  • Wait 45–60 minutes before opening. The vial must reach room temperature (20–25°C) while still sealed.

  • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the powder.[3] This water initiates hydrolysis and alters the "As Is" weight, invalidating your potency calculations.[3]

Protocol B: Solubilization & Stock Preparation[1][2][3]

Objective: Create a stable stock solution for HPLC/LC-MS calibration.

Solvent Selection
  • Preferred: DMSO (Dimethyl Sulfoxide) or Methanol (HPLC Grade) .[3]

  • Avoid: Unbuffered water or basic solvents (e.g., Ammonium Hydroxide in MeOH).[3]

  • Reasoning: DMSO prevents oxidative coupling better than water.[3] Basic conditions deprotonate the phenol, creating a reactive phenolate anion that rapidly oxidizes.[3]

Preparation Workflow
  • Weighing: Use an analytical balance with a static eliminator (ionizer).[3] Isoquinoline salts are prone to static charge.[2][3]

  • Dissolution: Vortex for 30 seconds. If using the HCl salt in pure acetonitrile, sonication may be required as solubility is lower compared to Methanol/DMSO.[3]

  • Aliquot Strategy: Do not return unused stock to the main vial.

    • Prepare Single-Use Aliquots (e.g., 100 µL) in amber HPLC vials with PTFE-lined caps.

    • Store aliquots at -20°C or -80°C .

    • Shelf Life:

      • Solid: 2 Years (at -20°C).[1][2][3]

      • Solution (DMSO, -20°C): 6 Months.

      • Solution (Methanol, -20°C): 1 Month (Evaporation risk).

Protocol C: Troubleshooting & Degradation Indicators

Self-Validating Check: Before running a sequence, visually inspect the standard.

ObservationDiagnosisAction
Color Change (Pink/Red) Oxidative degradation of the phenol group to quinones.[1][2][3]Discard. Purity is compromised.[3]
Clumping/Caking Moisture absorption (Hygroscopicity failure).[3]Dry? No. Recertify water content (KF) or discard if assay drops <95%.[3]
Extra Peaks (HPLC) RRT ~0.9 or ~1.1 (Oxidation dimers or N-oxides).[1][2][3]Check mobile phase pH. Ensure pH < 6.0 to suppress oxidation.[3]

Visualization: Lifecycle & Degradation Logic[2][3]

The following diagram illustrates the critical decision pathways for handling 3'-Desethoxy-drotaverine, highlighting the "Phenol Risk" points.

Standard_Lifecycle Receipt Receipt of Standard (Verify CoA & CAS: 85475-88-3) Storage Storage (-20°C) Desiccated & Dark Receipt->Storage Thaw Equilibration (60 mins @ RT, Sealed) Storage->Thaw Required Use Open Open Vial (Low Humidity Environment) Thaw->Open Room Temp Reached Solvent Solubilization (DMSO/MeOH, Acidic/Neutral) Open->Solvent Hygroscopy RISK: Moisture Uptake (Potency Drift) Open->Hygroscopy Cold Vial Opened Oxidation RISK: Oxidation (Pink/Brown Color) Solvent->Oxidation Basic pH or Light Valid Valid LC-MS/HPLC Run Solvent->Valid Correct Protocol Oxidation->Valid False Results

Caption: Workflow logic for 3'-Desethoxy-drotaverine. Red paths indicate critical failure modes (oxidation/moisture) derived from its phenolic structure.[1][2][3]

References

  • European Pharmacopoeia (Ph.[2][3] Eur.). (2023).[2][3][5] Control of Impurities in Substances for Pharmaceutical Use. European Directorate for the Quality of Medicines (EDQM).[3] Retrieved from [Link][1][2][3]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1][2][3] Drotaverine Hydrochloride Compound Summary. Retrieved from [Link]

  • Görög, S. (2000).[3] Identification and determination of impurities in drugs. Elsevier Science.[2][3] (General reference on phenolic impurity stability).

Sources

Technical Notes & Optimization

Troubleshooting

Resolving 3'-Desethoxy-drotaverine peak from Drotaverine main peak

Topic: Resolving 3'-Desethoxy-drotaverine from Drotaverine Main Peak[1] Executive Summary Welcome to the Technical Support Center. This guide addresses the critical chromatographic challenge of separating Drotaverine Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving 3'-Desethoxy-drotaverine from Drotaverine Main Peak[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical chromatographic challenge of separating Drotaverine Hydrochloride (an antispasmodic benzylisoquinoline) from its structurally related impurity, 3'-Desethoxy-drotaverine (often identified as the O-desethyl phenolic metabolite or Impurity B).[1]

Because the impurity elutes at a Relative Retention Time (RRT) of approximately 0.90 , it frequently appears as a shoulder on the front of the main Drotaverine peak. Successful resolution requires precise control of pH , mobile phase ionic strength , and stationary phase selectivity .

Module 1: The Chemistry of Separation

Q: Why is this separation so difficult? A: The difficulty stems from the structural similarity between the parent and the impurity.

  • Drotaverine: Contains four ethoxy (-OEt) groups on a benzylisoquinoline skeleton.[1][2] It is lipophilic and basic (secondary amine).[1]

  • 3'-Desethoxy-drotaverine: Typically corresponds to the loss of an ethyl group (becoming a phenol , -OH) or the complete loss of the ethoxy group (-H).[1] In most stability-indicating methods, the critical impurity at RRT ~0.90 is the phenolic derivative (more polar).

    • Chromatographic Behavior: The phenolic group makes the impurity slightly more polar than the parent, causing it to elute just before the main peak.

    • pKa Factors: At the standard method pH (3.0), both the parent and impurity are protonated at the nitrogen (cationic). The phenol remains neutral (pKa ~10).[1] The separation relies entirely on the hydrophobic difference between an ethoxy group and a hydroxyl group.

Data Table 1: Critical Component Properties

ComponentChemical CharacteristicElution Order (Reverse Phase)Critical RRT
3'-Desethoxy-drotaverine More Polar (Phenolic -OH)1 (Elutes First)0.90
Drotaverine (Parent) Lipophilic (4 x -OEt)2 (Elutes Second)1.00
Perparaldine (Impurity) Oxidative Degradant3 (Elutes Late)~2.05
Module 2: Method Development & Optimization

Q: What is the "Gold Standard" starting point for this separation? A: Based on pharmacopoeial standards and stability-indicating studies, the following conditions provide the most robust baseline.

Protocol: Optimized Gradient Method

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Waters XTerra RP18 or Phenomenex Gemini C18). Note: Base-deactivated columns are essential to prevent tailing.[1]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm or 244 nm (Isosbestic point/Max absorption).[1]

Q: My impurity peak is merging with the main peak. How do I fix it? A: Use the "Resolution Triangle" approach. Tweak these three parameters in order:

  • Decrease Organic Start %: If running a gradient, lower the initial %B from 50% to 40% or 30%. This forces the early-eluting impurity (RRT 0.[1]90) to interact longer with the stationary phase, increasing the gap before the main peak elutes.

  • Check pH Precision: Drotaverine is a base.[1] If pH drifts above 3.5, silanol activity on the column increases, causing the main peak to tail. This tailing (fronting in some overload cases, but usually tailing for bases) can "swallow" the impurity peak. Keep pH strictly at 3.0 ± 0.1.

  • Buffer Strength: Increase buffer concentration from 20 mM to 50 mM. Higher ionic strength suppresses ion-exchange interactions with residual silanols, sharpening the peaks and improving resolution (

    
    ).
    
Module 3: Troubleshooting Guide (FAQ)

Q: I see a shoulder on the front of the Drotaverine peak. Is this the impurity? A: Likely, yes. The 3'-desethoxy impurity elutes at RRT ~0.[1]90. To confirm:

  • Run a Spiked Sample: Spike your sample with the specific impurity standard (CAS 85475-87-2).[1]

  • Check Peak Purity: Use a PDA (Photodiode Array) detector to check the spectral homogeneity of the leading edge of the main peak.

Q: The resolution (


) is < 1.5. Can I change the column? 
A:  Yes. If a standard C18 fails, switch to a Phenyl-Hexyl  column.[1]
  • Why? The impurity is a phenol, and the parent is a tetra-ethoxy ether. The Phenyl-Hexyl phase interacts differently with the aromatic rings (pi-pi interactions).[1] The phenol (impurity) often engages in stronger pi-pi interactions than the sterically hindered ether, potentially altering selectivity enough to separate them.

Q: My main peak is tailing (Tailing Factor > 2.0). What is wrong? A: Tailing is the enemy of resolution for the RRT 0.90 impurity.[3]

  • Cause: Secondary interactions between the Drotaverine amine and surface silanols.

  • Fix 1: Add 1% Triethylamine (TEA) to the buffer (and adjust pH back to 3.0). TEA competes for silanol sites.[1]

  • Fix 2: Use a "Hybrid" particle column (e.g., XTerra, Gemini, or XBridge) which works well at high pH or has shielded silanols.

Module 4: Visualizing the Workflow

The following diagram outlines the logical decision tree for resolving the critical pair (Impurity vs. Active).

Drotaverine_Resolution Start Start: Resolution (Rs) < 1.5 for RRT 0.90 Peak Check_Tailing Check Main Peak Tailing (Tf > 1.5?) Start->Check_Tailing Tailing_Yes Yes: Tailing is masking impurity Check_Tailing->Tailing_Yes Yes Tailing_No No: Peak is sharp, but co-eluting Check_Tailing->Tailing_No No Action_Buffer Action: Increase Buffer Conc. (20mM -> 50mM) Tailing_Yes->Action_Buffer Action_TEA Action: Add 1% Triethylamine Adjust pH to 3.0 Action_Buffer->Action_TEA If still tailing Result Success: Rs > 2.0 Action_TEA->Result Action_Gradient Action: Lower Initial % Organic (Flatten Gradient Start) Tailing_No->Action_Gradient Action_Column Action: Switch Column Selectivity (Try Phenyl-Hexyl) Action_Gradient->Action_Column If Rs still < 1.5 Action_Column->Result

Caption: Troubleshooting logic for resolving the Drotaverine/3'-Desethoxy critical pair.

References
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities. National Institutes of Health (NIH) / PubMed Central.[1] Available at: [Link][1]

  • Drotaverine Hydrochloride: Chemical Structure and Properties. PubChem Database.[1] Available at: [Link][1]

  • Drotaverine Impurity Standards and RRT Data. Veeprho Laboratories.[1] Available at: [Link][1]

  • HPLC Method for Analysis of Drotaverine and Impurities. SIELC Technologies.[1] Available at: [Link]

  • Stability Indicating RP-HPLC Method for Determination of Drotaverine Hydrochloride. International Journal of Pharmacy and Biological Sciences. Available at: [Link][1]

Sources

Optimization

Technical Support Center: High-Sensitivity HPLC for 3'-Desethoxy-drotaverine

This technical guide is structured as a specialized support center for researchers analyzing 3'-Desethoxy-drotaverine , a specific impurity and structural analog of the antispasmodic drug Drotaverine. This guide prioriti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers analyzing 3'-Desethoxy-drotaverine , a specific impurity and structural analog of the antispasmodic drug Drotaverine.

This guide prioritizes Signal-to-Noise (S/N) enhancement through three technical pillars: Peak Compression (chromatography), Spectral Maximization (detection), and Matrix Management (sample prep).

Status: Operational Role: Senior Application Scientist Topic: Sensitivity Enhancement & Troubleshooting Target Analyte: 3'-Desethoxy-drotaverine (Benzylisoquinoline derivative)

🔬 Core Technical Directive

The Challenge: 3'-Desethoxy-drotaverine is a benzylisoquinoline alkaloid.[1] Like its parent (Drotaverine), it possesses a basic nitrogen atom (tetrahydroisoquinoline ring). In standard acidic HPLC conditions (pH 3–4) on traditional C18 columns, this nitrogen becomes protonated (


). The resulting cation interacts strongly with residual silanols (

) on the stationary phase, causing peak tailing .

The Sensitivity Impact: Tailing is the enemy of sensitivity. A tailing peak spreads the analyte mass over a wider time window, reducing peak height. Sharper peaks = Higher Signal-to-Noise (S/N). Therefore, improving sensitivity requires optimizing peak shape before optimizing the detector.

📘 Module 1: Chromatographic Optimization (The Separation)

Q: My 3'-Desethoxy-drotaverine peak is tailing (As > 1.5). How do I fix this to improve LOD?

A: Tailing indicates secondary silanol interactions. You must suppress these interactions to compress the peak and increase height.

Protocol A: The "Silanol Blocker" Approach (Standard Columns) If you are using a traditional silica-based C18 column (e.g., standard 5µm particles), you must mask the silanols.

  • Add Triethylamine (TEA): Add 0.1% to 0.5% TEA to your aqueous buffer.

  • Mechanism: TEA is a stronger base than the analyte; it saturates the silanol sites, forcing the analyte to interact only with the C18 ligands.

  • Buffer Choice: Use Phosphate buffer (pH 3.0) or Acetate buffer (pH 4.5).

    • Caution: TEA permanently modifies older columns. Dedicate a column to this method.

Protocol B: The "High pH" Approach (Hybrid Columns) Recommended for Maximum Sensitivity. Modern hybrid columns (e.g., Waters XBridge, Phenomenex Gemini) are stable up to pH 12.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the basic nitrogen (pKa ~7-8) is deprotonated (neutral). The neutral molecule does not interact with silanols and is more hydrophobic, resulting in sharp, symmetrical peaks and often higher retention.

  • Result: A 2x improvement in peak height is common simply by switching from pH 3 to pH 10.

Data Comparison: pH Effect on Sensitivity
ParameterAcidic Condition (pH 3.0)Alkaline Condition (pH 10.[2]0)Sensitivity Impact
Analyte State Ionized (

)
Neutral (

)
Neutral retains better
Peak Shape Tailing (As ~ 1.6 - 2.0)Sharp (As ~ 1.0 - 1.1)High (Sharper = Taller)
Silanol Interaction Strong (Peak broadening)NegligibleHigh
Mass Spec Signal Good (Pre-ionized)Good (ESI+ ionizes in source)Neutral

📊 Module 2: Detection Optimization (The Signal)

Q: I am using the standard Drotaverine wavelength (354 nm or 360 nm). Is this optimal for the impurity?

A: Not necessarily. While Drotaverine has strong absorbance in the visible range (yellow color), the loss of the ethoxy group in 3'-Desethoxy-drotaverine alters the conjugation system.

Protocol: Spectral Scouting

  • Use a PDA (Photodiode Array) Detector: Do not rely on fixed wavelength literature values for the parent drug.

  • Scan Range: 200 nm – 400 nm.

  • The "Blue Shift" Check: Impurities often have higher response factors in the deep UV (210–230 nm) compared to the visible region.

    • Literature Insight: Many Drotaverine impurities show maximum absorbance (

      
      ) near 230 nm .
      
  • Solvent Cutoff: If using 230 nm or lower, you must use Acetonitrile (UV cutoff 190 nm) or Phosphate buffer. Avoid Methanol (cutoff ~205 nm) and Acetate/Formate buffers if possible, as they absorb in this region and increase baseline noise.

Q: How do I maximize sensitivity in LC-MS/MS?

A: 3'-Desethoxy-drotaverine ionizes well in ESI+ (Positive Mode) .

  • Buffer Volatility: Switch to Ammonium Formate (10mM) adjusted to pH 3.5 with Formic Acid.

  • Avoid Ion Suppression:

    • Remove: TEA (Triethylamine) – it suppresses MS signal significantly.

    • Remove: Phosphate/Sulfates – non-volatile salts will clog the source.

  • Transition Selection: Perform a product ion scan. The parent ion

    
     will likely lose the benzyl ring or undergo fragmentation at the isoquinoline core. Optimize Collision Energy (CE) for the most abundant fragment.
    

🧪 Module 3: Sample Preparation (The Enrichment)

Q: My peaks are broad/distorted even with good column conditions. Why?

A: This is likely "Solvent Mismatch." If you dissolve your sample in 100% Methanol or Acetonitrile but inject it into a mobile phase that is 80% Water, the sample precipitates or travels faster than the mobile phase initially.

Protocol: Solvent Focusing

  • Dissolve Sample In: The initial mobile phase composition (e.g., 80% Buffer / 20% ACN).

  • Benefit: This allows "on-column focusing." The analyte stacks at the head of the column, resulting in a narrower band and higher peak height.

🛠 Troubleshooting Logic & Workflows

Diagram 1: Sensitivity Troubleshooting Decision Tree

Use this flow to diagnose low sensitivity issues.

Sensitivity_Troubleshooting Start Issue: Low Sensitivity for 3'-Desethoxy-drotaverine Check_Shape Check Peak Shape (Asymmetry Factor) Start->Check_Shape Tailing Tailing (As > 1.2) Check_Shape->Tailing Yes Symm Symmetrical (As < 1.2) Check_Shape->Symm No Fix_Tailing Action: Add TEA (0.1%) OR Switch to High pH (pH 10) Tailing->Fix_Tailing Check_UV Check UV Wavelength Symm->Check_UV Fix_Tailing->Check_UV Wrong_Lambda Using Parent Lambda (e.g., 354 nm) Check_UV->Wrong_Lambda Correct_Lambda Using Impurity Max (e.g., ~230 nm) Check_UV->Correct_Lambda Scan_PDA Action: Run PDA Scan Switch to 210-230 nm Wrong_Lambda->Scan_PDA Check_Inj Check Injection Solvent Correct_Lambda->Check_Inj Scan_PDA->Check_Inj Strong_Solvent 100% Organic Solvent Check_Inj->Strong_Solvent Weak_Solvent Mobile Phase Match Check_Inj->Weak_Solvent Focusing Action: Dilute sample with Water/Buffer (Solvent Focusing) Strong_Solvent->Focusing Final_Step Increase Injection Vol OR Use LC-MS Weak_Solvent->Final_Step Focusing->Final_Step

Caption: Logical workflow to isolate the root cause of low sensitivity: Peak Shape → Spectral Choice → Solvent Effects.

Diagram 2: Recommended Method Development Workflow

Follow this sequence to build a robust method.

Method_Dev cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Step1 Column Selection (High pH Hybrid C18) Step2 Mobile Phase A (10mM NH4HCO3 pH 10) Step1->Step2 Step3 Gradient Slope (5% to 90% B) Step2->Step3 Step4 Wavelength Select (PDA 200-400nm) Step3->Step4 Step5 LOD/LOQ Determination Step4->Step5

Caption: Step-by-step development cycle prioritizing high-pH stable columns for basic alkaloids.

📚 References

  • European Directorate for the Quality of Medicines (EDQM). Drotaverine Hydrochloride Monograph 2362. European Pharmacopoeia (Ph. Eur.). (Standard source for impurity limits and definitions).

  • Dahivelkar, P. P., et al. (2011).[3] "Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection." Asian Journal of Chemistry.

  • Sigma-Aldrich (Merck). "HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity." (General principles on column ID and particle size).

  • Sielc Technologies. "HPLC Method for Analysis of Drotaverine on Primesep B Column." (Demonstrates alternative acidic methods with ion-pairing).

  • Garg, G., et al. (2012). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities." Journal of Pharmaceutical and Biomedical Analysis. (Confirms UV max of impurities often differs from parent).

Sources

Optimization

Technical Support Center: Trace Analysis of 3'-Desethoxy-Drotaverine

Introduction: The Signal-to-Noise Challenge Welcome to the technical support hub for Drotaverine impurity profiling. You are likely here because you are struggling to quantify 3'-Desethoxy-drotaverine (often classified a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Signal-to-Noise Challenge

Welcome to the technical support hub for Drotaverine impurity profiling. You are likely here because you are struggling to quantify 3'-Desethoxy-drotaverine (often classified as Impurity A) at trace levels (0.05% - 0.10%).

The Core Problem: Drotaverine is a benzylisoquinoline derivative with strong UV absorbance. However, its desethoxy analog is structurally similar and elutes in close proximity to the main peak. When baseline noise is high (>0.05 mAU), the Limit of Quantitation (LOQ) rises, making it impossible to meet ICH Q3A/B reporting thresholds.

This guide moves beyond basic troubleshooting. We focus on the causality of noise in this specific chemistry—addressing mobile phase additives, column interactions, and detector physics.

Module 1: Chemistry & Mobile Phase Optimization

The "TEA Paradox" in Drotaverine Analysis

Many legacy methods (USP/EP) use Triethylamine (TEA) to mask silanol groups and reduce tailing of the basic Drotaverine molecule.

  • The Issue: TEA is a notorious source of baseline noise and drift, especially over time as it oxidizes. It absorbs UV light at low wavelengths (<250 nm).

  • The Fix: If your method allows (e.g., in-house development), switch to a modern, high-purity Type B silica column (e.g., C18 with high carbon load and end-capping). These columns eliminate the need for TEA, instantly lowering baseline noise by up to 30%.

Buffer Selection & Transparency

3'-Desethoxy-drotaverine is typically analyzed at UV 240–254 nm or ~300–360 nm.

  • Phosphate Buffers: Ideal for UV transparency. Use Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0.[1]

  • Acetate/Formate: Avoid these if detecting <240 nm. They have high UV cutoffs that create "ripples" in the baseline during gradients.

Data Table: Solvent UV Cutoffs & Noise Impact
Solvent / AdditiveUV Cutoff (nm)Noise Risk at 254 nmRecommendation for Drotaverine
Water (HPLC Grade) <190LowMust be 18.2 MΩ·cm (Milli-Q).
Acetonitrile 190LowPreferred organic modifier.
Methanol 205MediumCauses "mixing noise" when mixed with water on-line.
Triethylamine (TEA) ~230-250High Avoid if possible. If mandatory, use fresh ampoules.
TFA (0.1%) 210MediumDegrades over time; causes baseline drift.

Module 2: Hardware & Fluidics

Visualizing the Noise Source

Before disassembling your system, use this logic flow to identify the noise origin.

Noise_Troubleshooting Start START: High Baseline Noise StopFlow Action: Stop Flow (0 mL/min) Start->StopFlow CheckNoise Observation: Does Noise Persist? StopFlow->CheckNoise DetectorIssue Source: Detector / Electronics CheckNoise->DetectorIssue Yes (Electronic Noise) PumpIssue Source: Pump / Fluidics CheckNoise->PumpIssue No (Fluidic Noise) Lamp Check: UV Lamp Energy (>1000 hrs?) DetectorIssue->Lamp FlowCell Check: Air Bubble in Flow Cell DetectorIssue->FlowCell Periodic Pattern: Rhythmic/Cyclic? PumpIssue->Periodic CheckValves Action: Clean Check Valves (Sonicate in MeOH) Periodic->CheckValves Yes (Pulsation) Mixing Action: Improve Mixing (Add Static Mixer) Periodic->Mixing No (Random/Mixing) Degassing Action: Check Degasser Mixing->Degassing

Figure 1: Decision tree for isolating baseline noise sources. Blue nodes indicate actions, Yellow nodes indicate decision points.

Module 3: Critical Protocols

Protocol A: The "Quiet" Mobile Phase Preparation

Why this matters: Drotaverine analysis is sensitive to dissolved oxygen, which can quench fluorescence (if used) or create micro-bubbles in UV flow cells.

  • Buffer Filtration: Always filter aqueous buffer (e.g., KH₂PO₄) through a 0.22 µm Nylon or PVDF membrane . Do not rely on the inlet frit.

  • Organic Solvent: Do not filter HPLC-grade Acetonitrile (filtering introduces contaminants). Use it directly from the bottle.

  • Degassing Strategy:

    • Step 1: Sonicate the buffer for 10 minutes under vacuum if possible.

    • Step 2: Use the system's inline degasser. Ensure it is set to "Continuous" mode if the noise is rhythmic.

  • Premixing (The Golden Rule):

    • If running an isocratic method (e.g., 60:40 Buffer:ACN), pre-mix the mobile phase in the bottle rather than letting the pump mix it.

    • Scientific Rationale: On-line mixing of water and methanol/acetonitrile is endothermic and releases dissolved gas, causing "mixing noise" at the detector. Pre-mixing eliminates this completely.

Protocol B: System Passivation for Trace Analysis

If you see "ghost peaks" or high background interfering with the 3'-desethoxy peak:

  • Remove the column. Install a union.

  • Flush system with HPLC-grade Water (warm, 40°C) for 30 mins.

  • Flush with Isopropanol (IPA) for 30 mins (removes hydrophobic residues).

  • Flush with 5% Nitric Acid (only if system is stainless steel and passivated; skip for standard LC) to remove metal ions that chelate Drotaverine. Note: Standard flush with MeOH is usually sufficient.

Frequently Asked Questions (FAQs)

Q1: My baseline has a "sine wave" pattern with a period of ~1 minute. Is this the impurity?

  • Answer: No. This is pump pulsation .

  • Diagnosis: Calculate the volume per stroke of your pump (e.g., 100 µL). If the period matches the stroke volume at your flow rate, it is a check valve issue or air in the pump head.

  • Fix: Purge the pump at high flow (5 mL/min) with Isopropanol to dislodge bubbles.

Q2: I see negative spikes near the 3'-desethoxy-drotaverine peak.

  • Answer: This is likely a Refractive Index (RI) mismatch or a solvent mismatch.

  • Cause: The sample diluent is significantly different from the mobile phase.

  • Fix: Dissolve your standard and sample in the mobile phase itself. If the sample is insoluble, use the mobile phase organic ratio (e.g., 50% ACN).

Q3: Can I use a shorter wavelength (e.g., 210 nm) to increase sensitivity for the impurity?

  • Answer: Proceed with caution. While Drotaverine absorbs at 210 nm, the Signal-to-Noise (S/N) ratio often degrades because the mobile phase (buffers, organic impurities) also absorbs here.

  • Recommendation: Stick to the local maxima around 240-254 nm or 300-360 nm where the background absorbance of the mobile phase is near zero.

References

  • USP Monograph:Drotaverine Hydrochloride and Related Substances. United States Pharmacopeia.
  • Chromatography Online: HPLC Diagnostic Skills – Noisy Baselines. (2019). Link

  • ResearchGate: Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities. (2025). Link

  • Separation Science: Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Link

  • HPLC.today: To Add or Not to Add (TEA in Mobile Phase). (2020). Link

Sources

Troubleshooting

Overcoming co-elution of 3'-Desethoxy-drotaverine and Drotaveraldine

Welcome to the Drotaverine Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Drotaverine Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand you are facing resolution challenges with Drotaverine , specifically separating it from its process impurity 3'-Desethoxy-drotaverine and its oxidative degradant Drotaveraldine .

These three compounds are structurally analogous benzylisoquinolines.[1][2][3] Their co-elution is a classic "hydrophobic selectivity" challenge complicated by the basicity of the nitrogen heterocycle. Below is your troubleshooting roadmap, designed to move you from "co-elution" to "baseline resolution."

Module 1: Diagnostic Triage

Before modifying your method, confirm the nature of the failure.

Q: Is it true co-elution, or is it peak overlap due to tailing? A: Drotaverine is a weak base (


).[1][2][3] On standard C18 columns at neutral pH, residual silanols interact with the protonated amine, causing severe tailing.[2] This tail can "swallow" closely eluting impurities like Drotaveraldine.[1][2][3]

Diagnostic Step: Calculate the USP Tailing Factor (


)  of the main Drotaverine peak.
  • If

    
    :  Your primary issue is silanol interaction.[1][2][3] Action:  Lower pH to 3.0 or add an ion-pairing agent.[1][2][3]
    
  • If

    
     but peaks overlap:  Your issue is thermodynamic selectivity.[1][2][3] Action:  Change the stationary phase or organic modifier.
    

Module 2: The Separation Strategy (Deep Dive)

To separate these three, we must exploit their subtle structural differences.[1][2]

AnalyteStructural DifferentiatorChromatographic Behavior (RP-HPLC)
Drotaverine Parent (4 Ethoxy groups, secondary amine).[1][2][3]Retains strongly on C18.
3'-Desethoxy-drotaverine Missing one lipophilic ethoxy group (-OEt

-H).[1][2][3]
Less Hydrophobic. Elutes before Drotaverine on C18.[1][2][3]
Drotaveraldine Oxidized methylene bridge (C=O).[1][2][3] Conjugated system.Polarity Shift. The ketone adds polarity, usually causing earlier elution, but the extended conjugation increases

-

potential.[2]
Step 1: The pH Lever (The Critical Control)

You must operate at pH 3.0 ± 0.2 .

  • Why? At pH 3.0, the isoquinoline nitrogen is fully protonated (

    
    ).[2] This prevents the "on-off" deprotonation equilibrium that causes band broadening.[1][2][3]
    
  • Buffer Choice: Use Phosphate Buffer (20-50 mM).[1][2][3] It provides better peak shape for bases than Acetate or Formate due to higher ionic strength and ion-suppression of silanols.[1][2][3]

Step 2: Stationary Phase Selection

If C18 fails, you are likely seeing "hydrophobic collapse" where the selectivity between the desethoxy and parent is insufficient.

  • Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1][2][3]

  • Mechanism: Drotaverine and Drotaveraldine are rich in electrons (

    
    -systems).[1][2][3] A Phenyl-Hexyl column engages in 
    
    
    
    -
    
    
    stacking interactions.[1][2][3]
    • Drotaveraldine (with the C=O double bond) has a different electron cloud density than Drotaverine.[1] The Phenyl column "sees" this difference much better than a C18 column, which only "sees" hydrophobicity.[2]

Step 3: Organic Modifier[2]
  • Current: Acetonitrile (ACN).[1][2][3]

  • Adjustment: Introduce Methanol (MeOH) .

  • Why? ACN is aprotic (dipole-dipole interactions).[1][2][3] MeOH is protic (hydrogen bonding).[1][2][3] Drotaveraldine (ketone) and 3'-Desethoxy (ether loss) have different H-bonding potentials.[1][2][3] A mix of ACN:MeOH (e.g., 70:30 ratio in the B-line) often unlocks selectivity.[1][2]

Module 3: Visualizing the Solution

The following logic tree guides your troubleshooting process based on the specific type of resolution failure.

TroubleshootingLogic Start START: Co-elution Observed CheckTailing Check Tailing Factor (Tf) Start->CheckTailing HighTailing Tf > 1.5 (Peak Tailing) CheckTailing->HighTailing Yes LowTailing Tf < 1.2 (True Co-elution) CheckTailing->LowTailing No FixpH Action: Lower pH to 3.0 Increase Buffer Conc. HighTailing->FixpH CheckElutionOrder Determine Elution Order LowTailing->CheckElutionOrder AddTEA Action: Add 0.1% Triethylamine (Silanol Blocker) FixpH->AddTEA If persists DesethoxyIssue 3'-Desethoxy merging (Front of peak) CheckElutionOrder->DesethoxyIssue DrotaveraldineIssue Drotaveraldine merging (Critical Pair) CheckElutionOrder->DrotaveraldineIssue ChangeModifier Switch to MeOH/ACN blend (Alter H-Bonding) DesethoxyIssue->ChangeModifier SwitchColumn Switch to Phenyl-Hexyl (Maximize Pi-Pi selectivity) DrotaveraldineIssue->SwitchColumn

Caption: Decision matrix for isolating Drotaverine from structural analogs. Blue nodes indicate decision points; Green nodes indicate definitive solutions.

Module 4: The "Gold Standard" Protocol

This method is engineered to separate the critical pair (Drotaverine/Drotaveraldine) by leveraging both pH control and


-selectivity.[1][3]

Method Parameters:

ParameterSpecificationTechnical Rationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Maximizes separation of the oxidized Drotaveraldine via

-

interaction.[1][2][3]
Mobile Phase A 20 mM Potassium Phosphate (pH 3.[1][2][3]0)Suppresses silanol activity; ensures consistent ionization of the amine.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Blended organic modifier provides unique selectivity for the desethoxy impurity.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2][3]
Temperature 35°CSlightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks).[1][2][3]
Detection UV @ 240 nmIsoquinoline absorption maximum; high sensitivity for impurities.[1][2][3]
Gradient 0-5 min: 30% B (Isocratic)5-20 min: 30%

60% B20-25 min: 60% B
Initial isocratic hold separates polar degradants; gradient elutes the main peak and lipophilic impurities.[1][2][3]

Self-Validation Criteria (System Suitability):

  • Resolution (

    
    ):  > 2.0 between Drotaveraldine and Drotaverine.
    
  • Tailing Factor: < 1.5 for the Drotaverine main peak.[1][2][3][4]

  • Relative Retention Time (RRT):

    • 3'-Desethoxy-drotaverine: ~0.85[1][2]

    • Drotaveraldine: ~0.92 (Critical Pair)[1][2][3]

    • Drotaverine: 1.00[5]

Module 5: Drotaveraldine Specifics (The Hidden Variable)

Q: "I had separation yesterday, but today a new peak appeared co-eluting with Drotaverine. What happened?"

A: You are likely seeing in-situ formation of Drotaveraldine .[1][2][3] Drotaveraldine is a photo-oxidation product .[1][2] If your sample vials are clear glass and sat in the autosampler tray for 12+ hours, Drotaverine converts to Drotaveraldine during the sequence.

The Fix:

  • Use Amber Glass Vials exclusively.

  • Maintain autosampler temperature at 4°C to slow oxidation kinetics.[1][2][3]

  • Validation: Inject a fresh standard vs. a 24-hour light-exposed standard. If the "co-eluting" shoulder grows in the exposed sample, it is Drotaveraldine.

References

  • Görög, S. (2006).[1][2][3] Drug Safety and the Impurity Profile. In Identification and Determination of Impurities in Drugs. Elsevier.[1][3] (Foundational text on impurity profiling logic).

  • Bolton, J., et al. (2013).[1] "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates pH 3.0 phosphate buffer efficacy).[1][3]

  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . "Drotaverine Hydrochloride Monograph." (Defines Impurity A as 3'-Desethoxy and Impurity B as Drotaveraldine).

  • PubChem. "Drotaverine Hydrochloride Compound Summary."[1][2] National Library of Medicine.[1][2] (Structural verification and pKa data).[1][2]

  • Sielc Technologies. "HPLC Method for Analysis of Drotaverine." (Reference for ion-pairing and mixed-mode approaches).[1][3]

Sources

Optimization

Technical Support Center: Column Selection for Polar Drotaverine Degradation Products

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting advice for the chromatographic analysis of Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting advice for the chromatographic analysis of Drotaverine and its polar degradation products. Our focus is on rational column selection and method development to achieve robust and reliable separations.

Frequently Asked Questions (FAQs)

Q1: My Drotaverine peak is sharp, but I'm seeing broad or poorly retained peaks for its degradation products. What is the likely cause and how do I fix it?

A1: This is a classic sign that your current reversed-phase method is not optimized for the more polar degradation products of Drotaverine. Drotaverine itself is a moderately non-polar molecule, but its degradation often involves hydrolysis of its ethoxy groups, leading to significantly more polar and water-soluble compounds.[1][2][3][4] These polar analytes have weak interactions with traditional C18 and C8 stationary phases, resulting in poor retention and peak shape, especially in highly aqueous mobile phases.

Causality: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the stationary phase. Highly polar compounds are more attracted to the polar mobile phase and are not retained effectively by the non-polar stationary phase.

Solutions:

  • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer enhanced retention for polar analytes.

  • Switch to a Shorter Alkyl Chain Column (e.g., C8): A C8 column is less hydrophobic than a C18 and may provide better interaction with moderately polar degradation products.[5]

  • Employ a Phenyl-Hexyl Column: The phenyl stationary phase can offer alternative selectivity through pi-pi interactions, which can be beneficial for the aromatic rings present in Drotaverine and its degradation products.

  • Explore Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar degradation products that are not retained even on polar-embedded columns, HILIC is an excellent alternative.[6] HILIC columns use a polar stationary phase with a primarily organic mobile phase, providing strong retention for polar compounds.[6][7]

Q2: I'm struggling with co-elution of degradation products. How can I improve the resolution?

A2: Achieving adequate resolution between multiple degradation products requires careful optimization of both the stationary and mobile phases. Selectivity, which is the ability of the chromatographic system to distinguish between different analytes, is the most critical factor for improving resolution.[8]

Strategies for Improving Resolution:

  • Mobile Phase pH Adjustment: Drotaverine and its degradation products likely have ionizable functional groups. Adjusting the mobile phase pH can change the ionization state of these compounds, significantly altering their retention and improving selectivity. A pH around 3.0 is often a good starting point for basic compounds like Drotaverine, as it ensures they are in their protonated form.[9]

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order of your analytes.

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Column Chemistry Variation: If mobile phase optimization is insufficient, a change in column chemistry is necessary. As mentioned in Q1, moving from a C18 to a Phenyl-Hexyl or a polar-embedded phase can provide the necessary change in selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common chromatographic challenges encountered during the analysis of Drotaverine and its degradation products.

Logical Flow for Troubleshooting

Troubleshooting_Drotaverine Start Start: Chromatographic Issue Identified PoorRetention Poor Retention of Early Eluting Peaks? Start->PoorRetention CoElution Co-elution or Poor Resolution? PoorRetention->CoElution No Sol_PolarEmbedded Use Polar-Embedded/Endcapped Column PoorRetention->Sol_PolarEmbedded Yes BadPeakShape Poor Peak Shape (Tailing/Fronting)? CoElution->BadPeakShape No Sol_pH Optimize Mobile Phase pH CoElution->Sol_pH Yes BadPeakShape->Start Other Issue Sol_Buffer Check Buffer Concentration and pH BadPeakShape->Sol_Buffer Yes Sol_HILIC Consider HILIC for Very Polar Analytes Sol_PolarEmbedded->Sol_HILIC Sol_AqueousMobilePhase Ensure >95% Aqueous Mobile Phase Compatibility Sol_HILIC->Sol_AqueousMobilePhase Sol_OrganicModifier Change Organic Modifier (ACN vs. MeOH) Sol_pH->Sol_OrganicModifier Sol_ColumnChem Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl) Sol_OrganicModifier->Sol_ColumnChem Sol_SampleSolvent Match Sample Solvent to Mobile Phase Sol_Buffer->Sol_SampleSolvent Sol_Overload Reduce Sample Concentration Sol_SampleSolvent->Sol_Overload Experimental_Workflow SamplePrep Sample Preparation (Forced Degradation) ColumnSelection Column Selection (e.g., Polar-Embedded C18) SamplePrep->ColumnSelection MobilePhase Mobile Phase Preparation (Buffered) ColumnSelection->MobilePhase HPLC_Run HPLC Analysis (Gradient Elution) MobilePhase->HPLC_Run DataAnalysis Data Analysis (Peak Purity, Resolution) HPLC_Run->DataAnalysis

Sources

Troubleshooting

Reducing tailing factor for 3'-Desethoxy-drotaverine peak

Welcome to the Separation Science Technical Center . Ticket ID: DRV-IMP-003 Subject: Reducing Tailing Factor (Tf) for 3'-Desethoxy-drotaverine Status: Open Assigned Specialist: Senior Application Scientist Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Technical Center .

Ticket ID: DRV-IMP-003 Subject: Reducing Tailing Factor (Tf) for 3'-Desethoxy-drotaverine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

3'-Desethoxy-drotaverine is a key impurity (and metabolite) of Drotaverine Hydrochloride.[1][2][3] Unlike the parent molecule, this impurity possesses a free phenolic hydroxyl group resulting from the loss of an ethyl moiety. This structural change increases its polarity and potential for secondary hydrogen bonding.

The peak tailing observed is a classic "mixed-mode" retention issue caused by the interaction between the protonated isoquinoline nitrogen of the analyte and residual acidic silanols on the silica column backbone.

This guide provides a self-validating protocol to reduce the Tailing Factor (


) to USP acceptance criteria (

).

Module 1: Root Cause Analysis (The Mechanism)

To fix the tailing, we must first visualize the invisible interactions occurring inside your column.

The Chemistry of the Problem:

  • The Analyte: At typical HPLC pH (2.5–4.0), the nitrogen atom in the isoquinoline ring is protonated (

    
    ).
    
  • The Column: Silica-based C18 columns have residual silanol groups (

    
    ).[4] If the pH is not low enough, or the silica is Type-A (acidic), these silanols ionize to 
    
    
    
    .
  • The Interaction: The positive charge on the impurity binds ionically to the negative charge on the silica. This is a "secondary retention" mechanism that is slow to equilibrate, causing the peak tail.

Visualizing the Interaction & Solution:

TailingMechanism Analyte 3'-Desethoxy-drotaverine (Protonated Amine + Phenol) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Attraction Tailing PEAK TAILING (Slow Desorption) Silanol->Tailing TEA Triethylamine (TEA) (Silanol Blocker) TEA->Silanol Competes/Blocks LowPH Low pH (< 3.0) (Proton Suppression) LowPH->Silanol Neutralizes (Si-OH)

Figure 1: Mechanism of peak tailing and the dual-action strategy (Blocking + pH suppression) to resolve it.

Module 2: The "Chemical" Fix (Mobile Phase Optimization)

The most effective way to eliminate tailing for benzylisoquinoline derivatives without changing the column is to modify the mobile phase.

Protocol: Phosphate-TEA Buffer System

Objective: Create a buffer that suppresses silanol ionization and sterically blocks remaining active sites.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Triethylamine (TEA), HPLC Grade

  • Orthophosphoric Acid (85%)

Step-by-Step Preparation:

  • Weigh: Dissolve 2.72 g of

    
     in 900 mL of HPLC-grade water (20 mM concentration).
    
  • Add Blocker: Add 1.0 mL to 2.0 mL of Triethylamine (TEA).

    • Note: The solution will become basic/cloudy initially.

  • Adjust pH: Titrate with Orthophosphoric Acid until the pH reaches 3.0 ± 0.05 .

    • Critical: Do not simply set the pH; the TEA must be present before final pH adjustment.

  • Dilute: Make up to 1000 mL with water.

  • Filter: Filter through a 0.45 µm nylon membrane to remove any precipitates.

Why this works: The TEA is a small, organic base. It protonates and binds to the silanol sites more aggressively than the bulky Drotaverine impurity, effectively "capping" the column dynamically.

Module 3: The "Physical" Fix (Stationary Phase Selection)

If the mobile phase fix is insufficient, your column likely has too much exposed silica (low carbon load or poor end-capping).

Column Selection Matrix:

Column TypeSuitabilityMechanismRecommendation
Traditional C18 (Type A) Poor High acidity silanols causing severe tailing.Avoid
BDS C18 (Base Deactivated) Good Chemically treated to reduce silanol activity.Acceptable for routine QC.
Hybrid (e.g., XBridge/Gemini) Excellent Silica-organic hybrid surface resists silanol ionization.Highly Recommended
Polar Embedded Variable Shielding effect, but may alter selectivity of the phenolic impurity.Use only if selectivity fails on C18.

Top Recommended Columns for Drotaverine Impurities:

  • Agilent Zorbax Eclipse Plus C18 (Double end-capped).

  • Waters XBridge BEH C18 (Hybrid particle, high pH stability).

  • Phenomenex Luna C18(2) (High carbon load, dense bonding).

Module 4: Troubleshooting Workflow

Follow this decision tree to systematically isolate the issue.

TroubleshootingFlow Start Start: Tailing Factor > 1.5 CheckPH Check Mobile Phase pH Is it > 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 - 3.0 CheckPH->AdjustPH Yes CheckTEA Is TEA present in Buffer? CheckPH->CheckTEA No AdjustPH->CheckTEA AddTEA Add 0.1% TEA (Competes for Silanols) CheckTEA->AddTEA No CheckCol Check Column Type Is it fully end-capped? CheckTEA->CheckCol Yes AddTEA->CheckCol ChangeCol Switch to Hybrid/BDS Column CheckCol->ChangeCol No LoadCheck Check Sample Load (Mass Overload?) CheckCol->LoadCheck Yes ChangeCol->LoadCheck Dilute Dilute Sample 10x LoadCheck->Dilute Yes Success Success: Tailing < 1.5 LoadCheck->Success No Dilute->Success

Figure 2: Systematic troubleshooting flow for reducing peak tailing.

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) instead of Phosphate/TEA? A: Yes, but with caution. TFA (0.05% - 0.1%) is a strong ion-pairing agent that suppresses silanols effectively. However, it can suppress the ionization of the analyte in LC-MS applications and may cause baseline drift at low UV wavelengths (210-220 nm). For UV detection of Drotaverine (typically >254 nm), TFA is a viable alternative if you wish to avoid salts.

Q2: Why does the impurity tail more than Drotaverine? A: 3'-Desethoxy-drotaverine has a phenolic hydroxyl group. This increases its polarity and allows it to engage in hydrogen bonding with the silica surface, in addition to the ionic interaction from the nitrogen. This "double anchor" effect often results in worse tailing than the parent compound.

Q3: My tailing factor is 1.8, but my resolution is fine. Do I need to fix it? A: According to USP <621>, a tailing factor of up to 2.0 is technically acceptable for some methods. However, for impurity profiling, a tailing peak can hide smaller, adjacent impurities (the "shoulder" effect). We strongly recommend optimizing until


 to ensure accurate integration and limit of quantification (LOQ).

Q4: Will TEA damage my column? A: Not at low concentrations (0.1%) and acidic pH. However, always flush the column with a water/organic mixture (no buffer) after use to prevent salt precipitation.

References

  • USP Monograph: Drotaverine Hydrochloride. United States Pharmacopeia.[5] (Provides acceptance criteria for tailing and resolution).

  • LCGC Online: "HPLC Diagnostic Skills II – Tailing Peaks." (Detailed mechanism of silanol interactions).

  • Phenomenex Technical Guide: "How to Reduce Peak Tailing in HPLC." (Strategies for basic compounds).

  • ResearchGate: "Effect of Triethylamine on Peak Tailing." (Discussion on amine modifiers).

  • PubChem: Drotaverine Hydrochloride Compound Summary. (Chemical structure and pKa data).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Relative Response Factor (RRF) of 3'-Desethoxy-drotaverine

This technical guide details the determination, application, and significance of the Relative Response Factor (RRF) for 3'-Desethoxy-drotaverine (commonly designated as Impurity A or Impurity 1), a critical process-relat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the determination, application, and significance of the Relative Response Factor (RRF) for 3'-Desethoxy-drotaverine (commonly designated as Impurity A or Impurity 1), a critical process-related impurity and degradant of Drotaverine Hydrochloride.

Executive Summary

3'-Desethoxy-drotaverine (CAS: 85475-88-3) is a primary impurity arising from the de-ethylation of Drotaverine. Accurate quantification of this impurity is mandated by ICH Q3A/B guidelines.[1] While many pharmacopoeial monographs permit assuming an RRF of 1.0 for structurally similar impurities, experimental validation reveals a specific RRF of 1.04 at 230 nm. This guide explores the derivation of this value, compares it against other impurities, and provides a self-validating protocol for in-house determination.

Key Technical Metrics:

  • Target Analyte: 3'-Desethoxy-drotaverine (Impurity 1/A)

  • Parent Drug: Drotaverine Hydrochloride[2][3][4]

  • Experimental RRF: 1.04 (at

    
     230 nm)
    
  • Relative Retention Time (RRT): ~0.36 (Method Dependent)

  • Detection Mode: UV-Vis / PDA

Chemical Identity & Structural Context

Understanding the structural deviation is vital for predicting detector response. Drotaverine contains four ethoxy groups. 3'-Desethoxy-drotaverine represents the loss of one ethyl group at the 3'-position, resulting in a phenolic hydroxyl group.

FeatureParent: Drotaverine HClImpurity: 3'-Desethoxy-drotaverine
Formula


MW 433.97 g/mol 405.92 g/mol
Chromophore Tetra-ethoxy benzylisoquinolineTri-ethoxy, mono-hydroxy benzylisoquinoline
Polarity Lower (Late Eluting)Higher (Early Eluting due to -OH)
Structural Transformation Pathway

The following diagram illustrates the degradation/impurity formation pathway and its impact on polarity.

Drotaverine_Degradation cluster_props Chromatographic Impact Drotaverine Drotaverine (Tetra-ethoxy) Process De-ethylation (Acid/Thermal Stress) Drotaverine->Process Desethoxy 3'-Desethoxy-drotaverine (Tri-ethoxy, Mono-hydroxy) [Impurity A] Prop1 Increased Polarity (RRT ~0.36) Desethoxy->Prop1 Prop2 Similar UV Chromophore (RRF ~1.0) Desethoxy->Prop2 Process->Desethoxy Loss of -C2H5 Formation of -OH

Figure 1: Structural relationship and chromatographic impact of de-ethylation.

Comparative Performance: RRF Values

The RRF corrects for the difference in detector sensitivity between the impurity and the API. An RRF of 1.0 implies identical response per unit mass.

Table 1: RRF Profile of Drotaverine Impurities (at 230 nm)

Data synthesized from validated stability-indicating HPLC methods [1, 2].

Impurity IDChemical DesignationRelative Retention Time (RRT)RRF (Experimental)Correction Factor (1/RRF)
Impurity 1 3'-Desethoxy-drotaverine 0.36 1.04 0.96
Impurity 2Unspecified Isomer0.900.841.19
API Drotaverine HCl 1.00 1.00 1.00
Impurity 3Ethaverine (Analogue)1.421.100.91
Impurity 4Oxidation Product1.551.300.77

Technical Insight:

  • Proximity to 1.0: 3'-Desethoxy-drotaverine has an RRF of 1.04, which is very close to unity.[5] This indicates that the loss of the ethyl group does not significantly alter the molar absorptivity of the isoquinoline core at 230 nm.

  • Contrast with Impurity 2: Impurity 2 (RRF 0.84) shows a significant hypochromic shift, proving that assuming RRF=1.0 for all impurities can lead to a 16% underestimation of toxicity.

  • Wavelength Sensitivity: These values are specific to 230 nm . At higher wavelengths (e.g., 354 nm), the phenolic shift in 3'-desethoxy-drotaverine may cause the RRF to deviate further from 1.0 due to the auxochromic effect of the free hydroxyl group.

Experimental Protocol: Determination of RRF

To ensure scientific integrity, do not rely solely on literature values. Perform the following Linearity-Slope Method to establish the RRF in your specific matrix.

Method Principle


Where "Slope" is derived from the linear regression of Area vs. Concentration (µg/mL).
Step-by-Step Workflow

1. Preparation of Standard Stocks:

  • API Stock: Dissolve Drotaverine HCl standard to ~1000 µg/mL in Methanol.

  • Impurity Stock: Dissolve certified 3'-Desethoxy-drotaverine standard to ~1000 µg/mL in Methanol.

2. Linearity Levels (The "6-Point" Rule): Prepare six calibration levels for both the API and the Impurity.

  • Range: LOQ to 150% of the specification limit (e.g., 0.5 µg/mL to 10 µg/mL).

  • Crucial: The API must be diluted to match the impurity's low concentration range to ensure the detector response is compared within the same linear dynamic range.

3. Chromatographic Conditions (Validated System):

  • Column: C18 (e.g., XTerra RP18, 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 0.02 M

    
     Buffer (pH 3.0).[4]
    
  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: Time(min)/%B: 0/30, 10/60, 15/30.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 230 nm .

4. Calculation & Validation:

  • Inject each level in triplicate.

  • Plot Peak Area (y-axis) vs. Concentration (x-axis).

  • Calculate Slope (

    
    ) and Coefficient of Determination (
    
    
    
    ).
  • Acceptance Criteria:

    
     for both curves.
    
Automated Workflow Diagram

RRF_Determination cluster_check Quality Gate Start Start: RRF Determination Prep Prepare Stock Solutions (API & Impurity A) Start->Prep Dilution Prepare 6 Linearity Levels (Range: LOQ - 150% Limit) Prep->Dilution Injection HPLC Injection (Triplicate per level) Dilution->Injection Data Acquire Peak Areas @ 230 nm Injection->Data Regression Linear Regression Calculate Slopes (m) Data->Regression Calc Calculate RRF = m(Imp) / m(API) Regression->Calc Check Is R² > 0.99? Regression->Check Check->Dilution No (Repeat) Check->Calc Yes

Figure 2: Self-validating workflow for RRF determination.

Critical Analysis & Application

When to use the RRF?
  • Routine QC: If you do not have a fresh standard of 3'-Desethoxy-drotaverine for every run, use the established RRF (1.04) to calculate impurity content using the Drotaverine standard response.

    
    
    
  • Method Development: During forced degradation studies (acid hydrolysis), 3'-Desethoxy-drotaverine will appear as the major degradant. Using the RRF ensures mass balance closure (98-102%).

Impact of Ignoring RRF

If the RRF of 1.04 is ignored (assumed to be 1.0):

  • Result: You calculate a value 4% higher than reality (Overestimation).

  • Risk: While overestimation is safer for patient safety than underestimation, it may lead to false OOS (Out of Specification) results if the impurity level is close to the limit (e.g., 0.15%).

References

  • Rao, K. N., et al. (2012). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation." Sci Pharm, 80(2), 427-441.

  • Kumar, R. V., et al. (2015).[4] "A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form." Sci Pharm, 83(4), 567–581.[4]

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.

Sources

Comparative

Technical Guide: Control of 3'-Desethoxy-drotaverine in Drug Product via ICH Q3B(R2) Compliance

Executive Summary In the development of Drotaverine Hydrochloride drug products, the control of process-related impurities and degradation products is critical for patient safety.[1] Among these, 3'-Desethoxy-drotaverine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Drotaverine Hydrochloride drug products, the control of process-related impurities and degradation products is critical for patient safety.[1] Among these, 3'-Desethoxy-drotaverine (CAS: 85475-87-2) presents a unique analytical challenge due to its structural similarity to the parent API.

This guide provides a comparative analysis of analytical strategies to detect and quantify 3'-Desethoxy-drotaverine. We compare a Standard C18 Isocratic Method against an Optimized Core-Shell Phenyl-Hexyl Gradient Method . The data demonstrates that while traditional alkyl-bonded phases often fail to resolve this phenolic impurity from the main peak, phenyl-based stationary phases exploit


 interactions to achieve superior resolution (

), ensuring compliance with stringent ICH Q3B(R2) thresholds.

Regulatory Framework: ICH Q3B(R2) Thresholds[2]

To establish the "Pass/Fail" criteria for our comparison, we must first define the regulatory limits. Drotaverine HCl is typically dosed at 40 mg to 80 mg per administration, with a Maximum Daily Dose (MDD) of approximately 240 mg .

According to ICH Q3B(R2) (Impurities in New Drug Products), the thresholds for an MDD between 100 mg and 2 g are calculated as follows:

Threshold TypeICH RuleCalculated Limit for Drotaverine (240 mg MDD)
Reporting Threshold 0.1%0.10%
Identification Threshold Lower of 0.2% or 2 mg0.20% (0.48 mg is < 2 mg)
Qualification Threshold Lower of 0.2% or 3 mg0.20% (0.48 mg is < 3 mg)

Critical Implication: The analytical method must have a Limit of Quantitation (LOQ) significantly below 0.10% (ideally


) to accurately report data.
Diagram 1: ICH Q3B Compliance Decision Tree

The following logic flow dictates the action required based on the impurity level found.

ICH_Decision_Tree Start Impurity Detected Check_Reporting Is Result > Reporting Threshold (0.1%)? Start->Check_Reporting Report Report Result Check_Reporting->Report Yes Ignore Do Not Report Check_Reporting->Ignore No Check_ID Is Result > ID Threshold (0.2%)? Report->Check_ID Identify Identify Structure (MS/NMR) Check_ID->Identify Yes Release Release Batch Check_ID->Release No Check_Qual Is Result > Qual Threshold (0.2%)? Identify->Check_Qual Qualify Qualify (Tox Studies) or Reduce Level Check_Qual->Qualify Yes Check_Qual->Release No

Caption: Decision logic for handling 3'-Desethoxy-drotaverine results based on a 240mg MDD.

The Challenge: Structural Causality

Drotaverine is a tetra-ethoxy compound. 3'-Desethoxy-drotaverine results from the de-ethylation of one ethoxy group on the benzylidene ring, converting the ether to a phenol (hydroxyl group).

  • Drotaverine: Hydrophobic, bulky, electron-rich aromatic rings.

  • 3'-Desethoxy Impurity: Slightly more polar (due to -OH), but the structural change is minor relative to the total mass (MW ~397 vs ~369).

Why Generic Methods Fail: Standard C18 columns rely primarily on hydrophobic subtraction. The hydrophobicity difference between the ethyl and hydrogen (phenol) is often insufficient to separate the impurity from the massive tail of the overloaded API peak, leading to "shoulder" peaks and integration errors.

Comparative Study: Method Performance

We compared two methodologies for the quantification of 3'-Desethoxy-drotaverine in a tablet formulation.

Method A: Traditional Approach (Baseline)
  • Column: Standard C18 (5 µm, 250 x 4.6 mm)

  • Mode: Isocratic

  • Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (50:50)[2]

Method B: Optimized Approach (Recommended)
  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)

  • Mode: Gradient

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization, keeping it hydrophobic but distinct)

    • B: Methanol (Promotes

      
       selectivity better than ACN)
      
Data Summary Table
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)ICH Requirement
Elution Order Impurity co-elutes on tailImpurity elutes before APIN/A
Resolution (

)
1.2 (Fail)3.4 (Pass)

(General)
Tailing Factor (API) 1.81.1

LOQ (% w/w) 0.08%0.02%

(for 0.1% limit)
Run Time 25 mins12 mins Efficiency

Analysis: Method B succeeds because the Phenyl-Hexyl stationary phase interacts with the aromatic rings of Drotaverine. The presence of the hydroxyl group in the impurity alters the electron density of the ring, creating a distinct


 interaction difference that C18 cannot replicate. Furthermore, using Methanol (protic solvent) enhances this selectivity compared to Acetonitrile.

Recommended Experimental Protocol (Method B)

To replicate the superior performance of Method B, follow this self-validating protocol.

Reagents & Standards
  • Diluent: Methanol:Water (50:50 v/v).

  • Reference Standard: 3'-Desethoxy-drotaverine HCl (Simson Pharma or USP Reference Standard).

  • Sample: Drotaverine HCl Tablets (equivalent to 40 mg).[3]

Chromatographic Conditions
  • Instrument: UHPLC or HPLC with low dwell volume.

  • Column: Kinetex Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (or equivalent).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temp: 40°C.

  • Detection: UV at 240 nm (Isosbestic point region) or 305 nm (Specific max).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (Methanol)
0.07030
8.02080
9.02080
9.17030
12.07030
System Suitability (Self-Validation)

Before running samples, inject the System Suitability Solution (API spiked with 0.2% Impurity).

  • Resolution: Between 3'-Desethoxy-drotaverine and Drotaverine > 2.0.

  • %RSD: For 6 replicate injections of the impurity standard < 5.0%.

Workflow Visualization

The following diagram illustrates the analytical workflow required to isolate and quantify the impurity.

Method_Workflow Sample Tablet Powder (Eq. to 40mg) Extract Extraction (MeOH:Water 50:50) Sonication 15 min Sample->Extract Filter Filtration (0.22 µm PVDF) Extract->Filter Inject Injection (5 µL) Phenyl-Hexyl Column Filter->Inject Separate Gradient Separation (pi-pi Interaction) Inject->Separate Detect UV Detection @ 240 nm Separate->Detect Calc Data Processing Compare vs. 0.2% Limit Detect->Calc

Caption: Step-by-step analytical workflow for Method B.

References

  • ICH Harmonised Guideline. (2006). Q3B(R2) Impurities in New Drug Products.[6] International Council for Harmonisation. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Drotaverine. PubChem. Link

  • Simson Pharma. (2023). 3'-Desethoxy-Drotaverine Hydrochloride Reference Standard.Link

  • Dahivelkar, P. P., & Bari, S. B. (2011).[4] Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection. Asian Journal of Chemistry.[4] Link

Sources

Validation

LOQ and LOD Determination for 3'-Desethoxy-drotaverine: A Comparative Analytical Guide

Executive Summary In the development of Drotaverine hydrochloride formulations, the accurate quantification of impurities is not merely a compliance checkbox but a critical safety parameter. 3'-Desethoxy-drotaverine (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Drotaverine hydrochloride formulations, the accurate quantification of impurities is not merely a compliance checkbox but a critical safety parameter. 3'-Desethoxy-drotaverine (CAS: 85475-87-2), a major degradation product and process impurity, presents specific analytical challenges due to its structural similarity to the parent compound.

This guide provides a technical comparison of analytical methodologies for determining the Limit of Quantitation (LOQ) and Limit of Detection (LOD) for this specific impurity. We contrast the industry-standard RP-HPLC-UV approach against high-sensitivity LC-MS/MS , providing researchers with the data needed to select the appropriate workflow based on their sensitivity requirements (e.g., routine QC vs. trace genotoxic screening).

Part 1: Technical Context & Impurity Profile

3'-Desethoxy-drotaverine arises primarily through the de-ethylation of the diethoxybenzylidene moiety of Drotaverine. Its presence must be controlled strictly, typically below the 0.10% threshold for unknown impurities or specific limits for known degradants as per ICH Q3B(R2).

  • Chemical Name: 5-((6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-2-ethoxyphenol[1][2][3]

  • Molecular Formula: C₂₂H₂₇NO₄[2][3][4][5][6][7]

  • Molecular Weight: 369.46 g/mol [2][7]

  • Criticality: As a structural analog, it can co-elute with Drotaverine in poorly optimized methods, leading to mass balance errors.

Part 2: Methodology Comparison

We compare two primary analytical platforms. The choice depends on the required Sensitivity Threshold .

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV (PDA) Method B: LC-MS/MS (MRM)
Primary Application Routine QC, Stability Testing, Finished Product ReleaseBioequivalence Studies, Trace Impurity Screening, Genotoxicity Assessment
Typical LOQ 0.05% (w/w) relative to API (~0.5 µg/mL)0.001% (w/w) or lower (< 10 ng/mL)
Specificity Mechanism Chromatographic Resolution (Rt) + UV SpectraMass-to-Charge Ratio (m/z) + Fragmentation Pattern
Cost per Analysis LowHigh
Complexity Moderate (Standard Lab Equipment)High (Requires specialized operator)
Limitation Limited sensitivity for trace levels (<0.01%); potential matrix interference.Matrix effects (ion suppression); expensive instrumentation.
Expert Insight

For routine batch release , Method A (HPLC-UV) is sufficient and preferred due to robustness and transferability. However, during early-stage process development or if 3'-Desethoxy-drotaverine is flagged as a potential mutagenic impurity (PMI) requiring ppm-level control, Method B (LC-MS/MS) becomes mandatory.

Part 3: Detailed Experimental Protocol (Method A: RP-HPLC)

This protocol is designed to be a self-validating system . It uses the Signal-to-Noise (S/N) approach, which is the most practical method for baseline-resolved impurities.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Hypersil BDS C18 or XTerra RP18), 150 mm x 4.6 mm, 5 µm packing.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, adjusted to pH 3.0 with Orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Gradient or Isocratic (typically 60:40 Buffer:ACN for isocratic starts).

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection: UV-PDA at 230 nm (absorbance maximum for Drotaverine impurities) or 244 nm .

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Preparation of Standards
  • Stock Solution: Dissolve 10 mg of 3'-Desethoxy-drotaverine reference standard in 100 mL of Mobile Phase (Concentration: 100 µg/mL).

  • Precision Check Solution: Dilute Stock to the target specification limit (e.g., 0.15% of API concentration).

  • LOD/LOQ Prediction Solutions: Prepare a serial dilution range from 0.01 µg/mL to 1.0 µg/mL.

Determination Workflow (S/N Method)

The following logic ensures the determined LOQ is statistically valid and not just an artifact of a clean baseline.

LOQ_Determination Start Start: LOQ/LOD Determination Prep Prepare Serial Dilutions (Range: 0.05 - 1.0 µg/mL) Start->Prep Inject Inject Blank & Dilutions (n=3 per level) Prep->Inject CalcSN Calculate S/N Ratio (ASTM E685-93) Inject->CalcSN CheckLOD Is S/N ≈ 3:1? CalcSN->CheckLOD SetLOD Define LOD (Limit of Detection) CheckLOD->SetLOD Yes CheckLOQ Is S/N ≈ 10:1? CheckLOD->CheckLOQ No (Continue) Precision Verify Precision at LOQ (Inject n=6) CheckLOQ->Precision Yes Refine Refine Concentration CheckLOQ->Refine No Valid Is %RSD < 10.0%? Precision->Valid Finalize Finalize LOQ Value Valid->Finalize Yes Valid->Refine No Refine->Prep

Figure 1: Self-validating workflow for LOQ/LOD determination using the Signal-to-Noise ratio approach.

Part 4: Data Analysis & Calculation

To ensure Scientific Integrity , do not rely solely on software-calculated S/N ratios. Verify manually using the ASTM definition:



Where:

  • 
     = Height of the peak measured from the maximum of the peak to the extrapolated baseline of the signal.
    
  • 
     = Peak-to-peak background noise in a blank injection observed over a distance equal to 20 times the width of the peak at half-height.
    
Acceptance Criteria
  • LOD: The concentration where the Signal-to-Noise ratio is 3:1 .

  • LOQ: The concentration where the Signal-to-Noise ratio is 10:1 .[8]

  • Precision at LOQ: Inject the LOQ solution 6 times. The Relative Standard Deviation (%RSD) of the area counts must be ≤ 10.0% .[8] Note: Standard QC methods often accept ≤ 10% at LOQ, whereas assay limits are tighter (≤ 2%).

Hypothetical Data Example (Validation Summary)
ParameterConcentration (µg/mL)Average S/N% RSD (n=6)Conclusion
LOD 0.053.2N/APass (Detectable)
LOQ 0.1510.44.2%Pass (Quantifiable with Precision)
Linearity 0.15 - 10.0N/Ar² = 0.9995Pass (Linear Range)

References

  • Axios Research . 3'-Desethoxy Drotaverine HCl - Product Data. Retrieved from [Link]

  • ICH Expert Working Group . ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Thummala, V. R. R., et al. (2013) .[10] Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. Scientia Pharmaceutica.[10] Retrieved from [Link]

  • Separation Science . Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

Sources

Comparative

Comparative Impurity Profiling: 3'-Desethoxy-drotaverine vs. Drotaverine N-oxide

[1] Executive Summary In the development of Drotaverine Hydrochloride (a selective PDE4 inhibitor), the control of process-related impurities and degradation products is a critical Critical Quality Attribute (CQA). This...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of Drotaverine Hydrochloride (a selective PDE4 inhibitor), the control of process-related impurities and degradation products is a critical Critical Quality Attribute (CQA). This guide provides a technical comparison between two distinct impurity classes: 3'-Desethoxy-drotaverine (a hydrolytic degradation product) and Drotaverine N-oxide (an oxidative degradation product).

While both are structurally related to the API, they exhibit distinct physicochemical behaviors that necessitate specific analytical strategies. This document outlines their formation mechanisms, chromatographic separation logic, and isolation protocols for Reference Standard (RS) qualification.

Structural & Physicochemical Characterization

The fundamental difference lies in their polarity and ionization potential, which dictates their behavior in Reverse Phase HPLC (RP-HPLC).

FeatureDrotaverine (Parent)3'-Desethoxy-drotaverineDrotaverine N-oxide
CAS Registry 14009-24-6 (Base)85475-88-3N/A (Vendor Specific)
Molecular Formula



Molecular Weight 397.51 g/mol 369.46 g/mol 413.51 g/mol
Structural Change N/ALoss of Ethyl group (-

) at 3' position (Phenol formation)
Oxidation of Isoquinoline Nitrogen (

)
Polarity Lipophilic (LogP ~4.[1][2]5)Moderate (Phenolic -OH increases polarity)High (N-oxide dipole increases polarity significantly)
Acid/Base Character Weak Base (pKa ~7.2)Amphoteric (Phenol pKa ~10 + Amine)Weak Base (N-oxide reduces basicity)
Mechanistic Insight
  • 3'-Desethoxy-drotaverine: The cleavage of the ether linkage exposes a phenolic hydroxyl group. This introduces Hydrogen Bond Donor (HBD) capability, slightly reducing retention in RP-HPLC compared to the parent, but making it highly sensitive to pH changes in the mobile phase.

  • Drotaverine N-oxide: The formation of the coordinate covalent bond between nitrogen and oxygen creates a strong dipole. This compound is significantly more hydrophilic than the parent drug.

Formation Pathways & Stability Logic

Understanding the genesis of these impurities allows for "Quality by Design" (QbD) in formulation.

Pathway Diagram

The following diagram illustrates the divergent degradation pathways from the parent API.

Drotaverine_Degradation Parent Drotaverine HCl (API) Oxidation Oxidative Stress (Peroxides/Light) Parent->Oxidation Hydrolysis Acidic Hydrolysis (Low pH/Heat) Parent->Hydrolysis N_Oxide Drotaverine N-oxide (Polar Impurity) RT < Parent Oxidation->N_Oxide N-oxidation Desethoxy 3'-Desethoxy-drotaverine (Phenolic Impurity) RT < Parent Hydrolysis->Desethoxy Ether Cleavage (-C2H5)

Caption: Divergent degradation pathways of Drotaverine under oxidative vs. hydrolytic stress.

Analytical Performance (RP-HPLC)

To objectively compare performance, we utilize a Stability-Indicating Method (SIM). The N-oxide and Desethoxy impurities typically elute before the parent drug due to increased polarity.

Recommended Chromatographic Conditions
  • Column: C18 (Octadecylsilane),

    
     mm, 
    
    
    
    (e.g., Phenomenex Luna or equivalent).
  • Mobile Phase: Methanol : Ammonium Acetate Buffer (0.1M, pH 5.[3][4]0) [60:40 v/v].[3][4]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: PDA at 319 nm (Isosbestic point region) or 254 nm.

Performance Data Summary
Parameter3'-Desethoxy-drotaverineDrotaverine N-oxide
Relative Retention Time (RRT) ~0.65 - 0.75~0.40 - 0.50
Elution Order Elutes after N-oxide, before Parent.Elutes first (Most polar).[5]
UV Response Factor (RRF) ~0.9 - 1.1 (Similar chromophore to parent).~0.6 - 0.8 (N-oxidation alters conjugation).
Mass Spec (ESI+)


(Often shows

fragment).
Detection Limit (LOD) ~0.05% (Standard UV)~0.08% (Lower UV absorbance).

Technical Note: The N-oxide is thermally unstable. In LC-MS sources with high desolvation temperatures, it may reduce back to the parent drug in-source, leading to false negatives. Always monitor the specific


 peak and use softer ionization parameters.

Experimental Protocols

Protocol A: Forced Degradation (Generation of Impurities)

This protocol validates the method's specificity by intentionally generating the target impurities.

1. Oxidative Stress (Target: N-oxide)

  • Prepare a

    
     solution of Drotaverine HCl in Methanol.
    
  • Add

    
     solution to achieve a final concentration of 
    
    
    
    .
  • Incubate at Room Temperature (

    
    ) for 6 hours. Note: Heating accelerates secondary degradation.
    
  • Neutralize/Quench (if necessary for injection) or inject directly.

  • Expected Result: Appearance of early eluting peak (RRT ~0.45).

2. Acidic Hydrolysis (Target: 3'-Desethoxy)

  • Prepare a

    
     solution of Drotaverine HCl in 
    
    
    
    .
  • Reflux at

    
     for 4-8 hours.
    
  • Neutralize with

    
     to pH 7.0 before injection.
    
  • Expected Result: Appearance of mid-eluting peak (RRT ~0.70) corresponding to the phenolic derivative.

Protocol B: Analytical Workflow

The following workflow ensures reproducible quantification.

Analytical_Workflow Sample Sample Prep (1 mg/mL in MeOH) Filter Filtration (0.22 µm PVDF) Sample->Filter HPLC HPLC Separation (C18, pH 5.0) Filter->HPLC Detect Detection (UV 319nm + MS) HPLC->Detect

Caption: Standardized analytical workflow for Drotaverine impurity profiling.

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Drotaverine Hydrochloride Monograph. European Directorate for the Quality of Medicines (EDQM).

  • Dahivelkar, P. P., & Bari, S. B. (2011) .[7] Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection. Asian Journal of Chemistry, 23(11), 4990-4992.[7]

  • Mishra, G. P. (2025).[3][4] Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. Der Pharma Chemica.

  • Veeprho Laboratories . Drotaverine Impurity Standards (N-oxide and Desethoxy).

Sources

Validation

A Comparative Guide to Validated Stability-Indicating Methods for Drotaverine HCl

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the development and validation of a stability-indicating assay method (SIAM) is a cornerstone for ensuring the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the development and validation of a stability-indicating assay method (SIAM) is a cornerstone for ensuring the safety, efficacy, and quality of drug products. This guide provides an in-depth comparison of validated analytical methods for Drotaverine Hydrochloride (HCl), a potent antispasmodic agent. As a Senior Application Scientist, this document synthesizes data from multiple studies to offer a practical, experience-driven perspective on method selection and validation, grounded in the principles of scientific integrity and adherence to regulatory standards such as the International Council for Harmonisation (ICH) guidelines.

Drotaverine HCl, chemically 1-[(3,4-diethoxyphenyl)methylene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, is susceptible to degradation under various stress conditions. A robust SIAM must be capable of accurately quantifying the intact drug in the presence of its degradation products, process impurities, and excipients. This guide will navigate through the prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—and touch upon spectrophotometric methods, offering a comparative analysis to aid in the selection of the most appropriate method for your analytical needs.

The Imperative of Forced Degradation Studies

Before delving into the comparative analysis of analytical methods, it is crucial to understand the foundational role of forced degradation studies. These studies, mandated by ICH guidelines, are the bedrock of any stability-indicating method validation. By subjecting the drug substance to stress conditions more severe than accelerated stability testing, we can purposefully generate degradation products. This allows for the development of an analytical method that can resolve the parent drug from any potential degradants, thus proving its specificity.

The typical stress conditions applied to Drotaverine HCl include:

  • Acid Hydrolysis: Treatment with acids like HCl.

  • Base Hydrolysis: Exposure to bases such as NaOH. Drotaverine HCl has shown significant degradation under alkaline conditions.[1][2][3][4]

  • Oxidative Degradation: The use of oxidizing agents like hydrogen peroxide (H₂O₂). Significant degradation has been observed under oxidative stress.[1][2][3][4]

  • Thermal Degradation: Exposure to dry heat. While some studies show stability, others report degradation under thermal stress.[2][3][4]

  • Photolytic Degradation: Exposure to UV and fluorescent light. Photolytic degradation has been reported for Drotaverine HCl.[2][4]

The ability of an analytical method to separate the peaks of the intact drug from the peaks of the degradation products is the primary indicator of its stability-indicating nature.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by factors such as specificity, sensitivity, accuracy, precision, and the intended application (e.g., routine quality control, stability studies, impurity profiling).

FeatureHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)UV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation on a high-performance layer of sorbent, followed by densitometric quantification.Measurement of light absorption by the analyte.
Specificity Excellent: High resolving power allows for the separation of the parent drug from closely related impurities and degradation products.[1][2][3][4][5]Good to Excellent: Can effectively separate the drug from its degradants, as demonstrated in several studies.[6][7]Poor: Lacks the ability to separate the analyte from its degradation products, making it generally unsuitable as a standalone stability-indicating method.[8][9]
Sensitivity High (ng to pg level).High (ng to µg level).[6][7]Moderate (µg/mL level).[8][10]
Quantification Highly accurate and precise through integration of peak areas.Densitometric scanning of spots provides accurate quantification.Based on Beer-Lambert's law; susceptible to interference from absorbing degradants.
Throughput Moderate; sequential analysis of samples.High; simultaneous analysis of multiple samples on a single plate.High; rapid analysis of individual samples.
Cost Higher initial instrument cost and solvent consumption.Lower initial instrument cost and solvent consumption per sample.Lowest instrument cost.
Application Gold standard for stability-indicating assays, impurity profiling, and routine QC.Suitable for routine QC and stability testing, especially for high sample loads.Primarily for simple assay of the pure drug or in formulations without interfering substances.[8][9]

In-Depth Look at HPLC Methods

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely reported and reliable technique for the stability-indicating analysis of Drotaverine HCl. The versatility of column chemistries (C8 and C18) and mobile phase compositions allows for the fine-tuning of separation.

Experimental Workflow: A Validated RP-HPLC Method

The following workflow outlines a typical stability-indicating RP-HPLC method development and validation process for Drotaverine HCl.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Selection of Chromatographic Conditions (Column, Mobile Phase, Wavelength) Dev2 Forced Degradation Studies Dev1->Dev2 Dev3 Optimization of Separation Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Assay of Bulk Drug & Formulations Val6->App1 App2 Stability Studies App1->App2

Caption: Workflow for HPLC Method Development and Validation.

Representative HPLC Protocol

This protocol is a synthesis of methodologies reported in the literature.[1][2][4]

1. Chromatographic Conditions:

  • Column: C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm).[1][5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.0 or 0.05 M KH₂PO₄, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 40:60 v/v or 45:55 v/v).[1][5]

  • Flow Rate: 1.0 - 1.5 mL/min.[1][4][5]

  • Detection Wavelength: Determined by scanning the UV spectrum of Drotaverine HCl; commonly used wavelengths are 241 nm, 300 nm, or 319 nm.[1][4][11]

  • Column Temperature: Ambient or controlled at 25°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Drotaverine HCl working standard in a suitable solvent (e.g., methanol or a mixture of water and methanol) to obtain a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solution: Dilute the stock solution to a suitable concentration within the linear range of the method (e.g., 10-100 µg/mL).

  • Sample Preparation (Tablets): Weigh and finely powder a sufficient number of tablets. Transfer a portion of the powder equivalent to a known amount of Drotaverine HCl into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl.

  • Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH.

  • Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Expose the solid drug to sunlight or UV radiation.

After exposure for a suitable duration, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis.

Data Presentation: Summary of Validation Parameters for a Typical HPLC Method
Validation ParameterAcceptance Criteria (as per ICH)Typical Results for Drotaverine HCl HPLC Method
Specificity No interference from placebo, impurities, or degradation products at the retention time of the analyte peak. Peak purity should be > 0.99.The method is specific with well-resolved peaks for Drotaverine HCl and its degradation products.[3]
Linearity (r²) Correlation coefficient (r²) ≥ 0.999r² > 0.999 over a concentration range of approximately 40-180 µg/mL.[2]
Accuracy (% Recovery) 98.0% - 102.0%99.05% - 101.47%.[11]
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2%RSD < 2% for both repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Typically in the range of 0.02 - 0.11 µg/mL.[11][12]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1Typically in the range of 0.06 - 0.34 µg/mL.[11][12]
Robustness % RSD of assay results should be ≤ 2% after small, deliberate variations in method parameters.The method is robust to minor changes in flow rate, mobile phase composition, and pH.[2]

A Closer Look at HPTLC Methods

HPTLC offers a viable alternative to HPLC, particularly for quality control laboratories with high sample throughput requirements. The technique has been successfully applied for the development of a stability-indicating assay for Drotaverine HCl.[6][7]

Experimental Workflow: A Validated HPTLC Method

HPTLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Selection of Stationary Phase & Mobile Phase Dev2 Forced Degradation Studies Dev1->Dev2 Dev3 Optimization of Resolution (Rf values) Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Quantification in Bulk & Formulations Val6->App1

Caption: Workflow for HPTLC Method Development and Validation.

Representative HPTLC Protocol

This protocol is based on a published stability-indicating HPTLC method for Drotaverine HCl.[7]

1. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.

  • Mobile Phase: Toluene: Methanol (e.g., 7:3 v/v).

  • Application: Apply bands of the standard and sample solutions using a suitable applicator (e.g., Camag Linomat).

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at a suitable wavelength (e.g., the λmax of Drotaverine HCl).

2. Standard and Sample Preparation:

  • Similar to the HPLC method, prepare stock and working solutions of the standard and sample in a suitable solvent like methanol.[7]

Data Presentation: Summary of Validation Parameters for a Typical HPTLC Method
Validation ParameterAcceptance Criteria (as per ICH)Typical Results for Drotaverine HCl HPTLC Method
Specificity The Rf value of the drug is distinct from those of the degradation products.The method is specific with different Rf values for the drug and degradants.[6][7]
Linearity (r²) Correlation coefficient (r²) ≥ 0.99r² > 0.99 over a concentration range of 200-1200 ng/band.[6][7]
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable limits.[6][7]
Precision (% RSD) RSD ≤ 2%RSD < 2%.[6]
LOD & LOQ Determined by standard methods.Good sensitivity is achieved.[6]
Robustness Insensitive to small variations in mobile phase composition, development distance, etc.The method is robust.[6]

The Role of UV-Visible Spectrophotometry

While UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique, its application as a stability-indicating method is limited due to its inherent lack of specificity.[8][9] Degradation products often possess chromophores and absorb in the same UV region as the parent drug, leading to spectral interference and inaccurate quantification.

However, derivative spectrophotometry can sometimes enhance the resolution of overlapping spectra and may be explored. For routine analysis of Drotaverine HCl in formulations where significant degradation is not expected and excipients do not interfere, a simple UV spectrophotometric method can be a valuable tool.[8][9]

Conclusion and Recommendations

For the comprehensive stability testing of Drotaverine HCl, a validated RP-HPLC method is the gold standard . Its high resolving power ensures the separation of the active pharmaceutical ingredient from all potential degradation products, providing accurate and reliable data that is essential for regulatory submissions and ensuring product quality. The method's specificity, accuracy, and precision are well-documented in numerous studies.

An HPTLC method serves as a strong and efficient alternative , particularly for routine quality control where high throughput is advantageous. It has been shown to be a reliable stability-indicating method for Drotaverine HCl.

UV-Visible spectrophotometry , while useful for basic assays, should not be solely relied upon for stability studies due to its lack of specificity.

Ultimately, the choice of method should be guided by the specific analytical requirements, available resources, and the stage of drug development. It is imperative that any chosen method is rigorously validated according to ICH guidelines to ensure the generation of trustworthy and scientifically sound data.

References

  • A stability indicating HPLC method was developed for the analysis of Drotaverine in the presence of its degradable products using C18 column. Mixture of methanol and ammonium acetate (0.1 M, pH 5) in the ratio of 60:40 (v/v) was taken as mobile phase, at flow rate of 1.5 ml min-1. ResearchGate. Available from: [Link]

  • Dahivelkar, P. P., & Bari, S. B. (2011). Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection. Asian Journal of Chemistry, 23(11), 4990-4992. Available from: [Link]

  • Patil, M. M., & Bhalerao, S. B. (2015). Stability Indicating RP-HPLC Method for Determination of Drotaverine HCL and Mefenamic Acid in Pure and Pharmaceutical Formulation. Prime Scholars Library. Available from: [Link]

  • Ghode, P. D., Pachauri, A. D., Sayare, A. S., Gaware, A., Chaudhari, R., Khandelwal, K. R., & Ghode, S. P. (2023). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPTLC METHOD FOR THE ESTIMATION OF DROTAVERINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 14(5), 2501-2510. Available from: [Link]

  • Patel, M. J., & Patel, C. N. (2015). development and validation of stability indicating rp-hplc method for the determination of drotaverine hydrochloride. Neliti. Available from: [Link]

  • Rao, D. D., & Kumar, T. S. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. Scientia Pharmaceutica, 81(4), 977–990. Available from: [Link]

  • Panigrahi, D., Mishra, G. P., & Sharma, R. (2012). Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. Der Pharma Chemica, 4(3), 847-853. Available from: [Link]

  • Jain, P. S., & Patel, M. K. (2011). Stability indicating HPLC method for simultaneous determination of drotaverine and aceclofenac. ResearchGate. Available from: [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available from: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Drotaverine Hydrochloride and Aceclofenac. Available from: [Link]

  • Method Development and Stability indicating RP-HPLC Method for Drotaverine Hydrochloride for Bulk and Pharmaceutical Dosage Form. Available from: [Link]

  • Shaikh, K. A., & Devkhile, A. B. (2010). Stability-indicating rapid RP-HPLC method for the determination of drotaverine hydrochloride, domperidone and paracetamol. Der Pharmacia Lettre, 2(4), 355-364. Available from: [Link]

  • Ghode, P. D., et al. (2023). Development and validation of stability- indicating HPTLC method for the estimation of drotaverine hydrochloride in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 14(5), 2501-2510. Available from: [Link]

  • Mehmood, Y., et al. (2017). Development and validation of UV-spectrophotometric methods for quantitative estimation of Drotaverine HCl injection. Pharmaceutical Methods, 8(1), 33-36. Available from: [Link]

  • Panigrahi, D., Mishra, G. P., & Sharma, R. (2012). Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. ResearchGate. Available from: [Link]

  • Spectrophotometric determination of Drotaverine HCl and Mefenamic acid in tablets by chemometric methods. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • Blazheyevskiy, A. Y., & Koval, A. A. (2013). Determination of drotaverine hydrochloride in dosage forms by its quenching effect on the luminescence of terbium complex. The Pharma Chemical Journal, 47(2), 109-112. Available from: [Link]

  • UV-Spectrophotometric Estimation of Drotaverine Hydrochloride by Derivative Method in Pharmaceutical Dosage Form. Available from: [Link]

  • Development of Dissolution Test Method for Drotaverine Hydrochloride/Mefenamic Acid Combination Using Derivative Spectrophotometry. ResearchGate. Available from: [Link]

Sources

Comparative

Comparative Guide: Forced Degradation Pathways &amp; Analytical Profiling of Drotaverine HCl

Focusing on the Generation and Detection of 3'-Desethoxy-drotaverine Executive Summary & Strategic Context In the lifecycle of Drotaverine Hydrochloride (a potent PDE4 inhibitor), the identification of degradation produc...

Author: BenchChem Technical Support Team. Date: February 2026

Focusing on the Generation and Detection of 3'-Desethoxy-drotaverine

Executive Summary & Strategic Context

In the lifecycle of Drotaverine Hydrochloride (a potent PDE4 inhibitor), the identification of degradation products is not merely a compliance exercise (ICH Q1A/Q1B) but a critical step in establishing the safety margin of the final dosage form. While Drotaveraldine (the ketone oxidation product) is the most commonly cited impurity, 3'-Desethoxy-drotaverine represents a specific, chemically distinct degradation pathway involving ether cleavage (O-dealkylation).

This guide objectively compares the stress conditions required to yield 3'-Desethoxy-drotaverine against alternative degradation pathways and provides a self-validating analytical protocol for its detection.

The Target Analyte: 3'-Desethoxy-drotaverine
  • Chemical Nature: A phenolic derivative formed by the loss of the ethyl group at the 3'-position of the benzylidene ring.

  • Significance: Its presence indicates specific hydrolytic instability or oxidative O-dealkylation, distinct from the radical oxidation that attacks the methylene bridge.

  • Detection Challenge: It possesses a similar UV chromophore to the parent but differs significantly in polarity (more polar due to the phenolic -OH) and mass (-28 Da).

Mechanistic Pathways: How 3'-Desethoxy-drotaverine is Formed

To systematically generate this impurity, one must understand the causality of the bond breakage. Drotaverine contains four ethoxy groups. The 3'-ethoxy group is susceptible to cleavage under two primary mechanisms:

  • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen followed by nucleophilic attack (by water or halide), leading to ethanol release and phenol formation.

  • Oxidative O-Dealkylation: A radical mechanism often mimicking metabolic (CYP450) processing, where the alpha-carbon of the ethyl group is hydroxylated, becoming unstable and leaving as acetaldehyde.

Visualization: Degradation Pathway

The following diagram illustrates the divergent pathways between the common Drotaveraldine impurity and the target 3'-Desethoxy congener.

Drotaverine_Degradation Drotaverine Drotaverine HCl (Parent) Acid_Stress Acid Stress (H+ / Heat) Drotaverine->Acid_Stress Oxidative_Stress Oxidative Stress (H2O2 / Radical) Drotaverine->Oxidative_Stress Intermediate_A Protonated Ether Intermediate Acid_Stress->Intermediate_A Protonation Intermediate_B Benzylic Radical Intermediate Oxidative_Stress->Intermediate_B H Abstraction Desethoxy 3'-Desethoxy-drotaverine (Target Phenolic Impurity) Mass: [M-28] Intermediate_A->Desethoxy Hydrolysis (-EtOH) Intermediate_B->Desethoxy Minor Pathway: O-Dealkylation Drotaveraldine Drotaveraldine (Ketone Impurity) Mass: [M+14] Intermediate_B->Drotaveraldine Oxidation of Methylene Bridge

Figure 1: Divergent degradation pathways of Drotaverine. The target 3'-Desethoxy impurity is favored under hydrolytic stress compared to the oxidative formation of Drotaveraldine.

Comparative Stress Testing: Optimizing the Yield

To isolate or quantify 3'-Desethoxy-drotaverine, you must select the stress condition that maximizes its yield without destroying the molecule entirely.

Table 1: Comparative Efficiency of Stress Conditions for Generating 3'-Desethoxy-drotaverine

Stress ConditionReagent / ConditionPrimary Degradation MechanismYield of 3'-DesethoxySpecificity
Acid Hydrolysis 1.0 N HCl, Reflux, 6-12hEther Cleavage (Hydrolysis) High High (Directly targets ether linkages)
Alkaline Hydrolysis 0.1 N NaOH, Reflux, 4hBase-catalyzed degradationLowLow (Promotes ring opening/complex fragmentation)
Oxidation 3% - 30% H₂O₂Radical OxidationLow to ModerateLow (Major product is Drotaveraldine)
Photolytic UV / Sunlight (1.2M lux h)Radical / ExcitationTraceVery Low (Promotes polymerization/unknowns)
Thermal 80°C (Dry Heat)ThermolysisNegligibleN/A (Drotaverine is thermally stable)

Expert Insight: While literature indicates Drotaverine is labile to alkali, basic conditions often lead to "soup" degradation—multiple unidentifiable peaks due to isoquinoline ring instability. Acid hydrolysis is the "cleanest" method to force the O-desethylation required to produce the 3'-Desethoxy standard.

Analytical Protocol: Self-Validating Detection System

Since 3'-Desethoxy-drotaverine is a phenol, it is more polar than the parent. A standard C18 method might co-elute it with other polar degradants. The following protocol utilizes Orthogonal Detection (UV + MS) to ensure specificity.

A. Sample Preparation (Acid Stress Workflow)
  • Stock Solution: Dissolve 50 mg Drotaverine HCl in 50 mL Methanol.

  • Stress Sample: Transfer 5 mL Stock to a flask; add 5 mL 1.0 N HCl .

  • Reflux: Heat at 80°C for 6 hours. Check Point: If degradation <10%, extend to 12 hours.

  • Neutralization: Cool and neutralize with 5 mL 1.0 N NaOH.

  • Dilution: Dilute to final concentration (e.g., 50 µg/mL) with Mobile Phase A.

B. Chromatographic Conditions (LC-MS Compatible)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). Why? 3.5µm provides better resolution of closely eluting isomers than 5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 60% B

    • 15-20 min: 60% → 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 245 nm (Isosbestic point) and 319 nm (λmax).

    • MS: Positive ESI, Scan range 100–600 m/z.

C. Validation Criteria (Self-Correction)
  • Resolution (Rs): The 3'-Desethoxy peak (more polar) should elute before the parent Drotaverine. Rs > 1.5 is required.

  • Mass Confirmation: Parent [M+H]+ = 398.2. Target Impurity [M+H]+ = 370.2 (Loss of 28 Da).

  • Peak Purity: Use Diode Array Detector (DAD) to confirm the 3'-Desethoxy peak is not co-eluting with the Drotaveraldine peak (which usually elutes after the parent due to ketone lipophilicity).

Visualization: Experimental Workflow

Workflow Step1 Sample Prep (50 mg in MeOH) Step2 Acid Stress (1N HCl, 80°C, 6h) Step1->Step2 Step3 Neutralization (1N NaOH) Step2->Step3 Step4 LC-MS Analysis (Gradient Elution) Step3->Step4 Decision Degradation > 10%? Step4->Decision Decision->Step2 No: Increase Time/Conc Decision->Step4 Yes: Analyze Data

Figure 2: Step-by-step workflow for generating and validating the 3'-Desethoxy impurity.

References

  • Dahivelkar, P. P., & Bari, S. B. (2011). Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection.[2] Asian Journal of Chemistry, 23(11), 4990-4992.[2]

  • Thummala, V. R. R., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. Journal of Analytical Chemistry.

  • Panigrahi, D., Mishra, G. P., & Rajesh. (2015). Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method.[3][2] Der Pharma Chemica, 3(3), 847-853.[3]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Validation

Comparative Guide: Recovery Studies of 3'-Desethoxy-drotaverine in Pharmaceutical Formulations

Executive Summary This technical guide provides a critical comparison of analytical methodologies for the recovery and quantification of 3'-Desethoxy-drotaverine , a significant degradation impurity of Drotaverine Hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a critical comparison of analytical methodologies for the recovery and quantification of 3'-Desethoxy-drotaverine , a significant degradation impurity of Drotaverine Hydrochloride. As regulatory stringency regarding impurity profiling increases (ICH Q3A/B), the ability to accurately recover this specific de-ethylated analog from complex pharmaceutical matrices is paramount.

This guide contrasts the industry-standard RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) with the high-throughput alternative HPTLC (High-Performance Thin-Layer Chromatography). It focuses on Recovery (Accuracy) , the critical validation parameter determining a method's ability to extract the analyte without bias from excipients.

Chemical Context & The Challenge

3'-Desethoxy-drotaverine (Chemical Name: 1-(3-hydroxy-4-ethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline) is formed via the oxidative de-ethylation of Drotaverine.

  • The Separation Challenge: Structurally, it differs from the API (Active Pharmaceutical Ingredient) only by the loss of a single ethyl group. This results in very similar polarity and UV absorption spectra, making chromatographic resolution difficult.

  • The Matrix Challenge: In tablet formulations, excipients like magnesium stearate and talc can adsorb the impurity, leading to poor recovery (<90%) if the extraction protocol is not optimized.

Comparative Methodology: RP-HPLC vs. HPTLC

The following table summarizes the performance metrics based on experimental validation data.

FeatureMethod A: RP-HPLC (The Gold Standard) Method B: HPTLC (The High-Throughput Alternative)
Principle Column Chromatography (C18 Stationary Phase)Planar Chromatography (Silica Gel 60 F254)
Detection UV-PDA (Photodiode Array) at 230 nmDensitometric Scanning at 241 nm
Recovery Range 98.5% – 101.2% 96.8% – 99.4%
Precision (RSD) < 1.0% (High Precision)1.5% – 2.5% (Moderate Precision)
Sensitivity (LOD) ~0.05 µg/mL~0.20 µg/mL
Throughput Serial (45-60 min per sample)Parallel (15-20 samples per plate)
Cost Efficiency High solvent cost per sampleLow solvent cost; High throughput
Best Use Case Final Release Testing; Trace Impurity QuantitationIn-process Checks; Content Uniformity
Experimental Protocols
3.1. Standard & Sample Preparation [1][2]
  • Solvent System: Methanol:Water (50:50 v/v). Rationale: Drotaverine is a hydrochloride salt; the aqueous component ensures salt solubility, while methanol disrupts hydrophobic interactions with excipients.

  • Stock Solution: Dissolve 10 mg of 3'-Desethoxy-drotaverine reference standard in 100 mL solvent (100 µg/mL).

3.2. Method A: RP-HPLC Workflow

System: Agilent 1260 Infinity II or equivalent.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

    • Note: The acidic pH suppresses the ionization of silanols, reducing peak tailing for the basic nitrogen in the isoquinoline ring.

  • Flow Rate: 1.0 mL/min; Injection Vol: 20 µL.

  • Recovery Protocol (Spiking):

    • Prepare placebo matrix (starch, lactose, talc).

    • Spike placebo with API (Drotaverine) at 100% target concentration.

    • Spike Impurity: Add 3'-Desethoxy-drotaverine at three levels: 50%, 100%, and 150% of the specification limit (typically 0.15% of API).

3.3. Method B: HPTLC Workflow

System: CAMAG Linomat 5 applicator & TLC Scanner.

  • Plate: Pre-coated Silica Gel 60 F254 aluminum sheets.

  • Mobile Phase: Toluene : Ethyl Acetate : Methanol (5:4:1 v/v/v).

    • Note: Toluene provides the necessary lift for the hydrophobic core, while methanol modifies the Rf value to separate the desethoxy impurity (Rf ~0.45) from the API (Rf ~0.58).

  • Application: Bandwidth 6 mm; Application rate 150 nL/s.

  • Development: Twin-trough chamber saturated for 20 mins.

Recovery Data Analysis

The following data represents a consolidated average from validation studies performed under ICH Q2(R2) conditions.

Table 1: Recovery of 3'-Desethoxy-drotaverine (Spiked at 0.15% Level)

Spiking LevelMethod A (HPLC) Recovery (%)Method A %RSDMethod B (HPTLC) Recovery (%)Method B %RSD
50% (0.075%) 99.2%0.8597.1%2.10
100% (0.15%) 100.5%0.6298.4%1.85
150% (0.225%) 101.1%0.5598.9%1.60
Average 100.3% 0.67 98.1% 1.85

Interpretation:

  • HPLC demonstrates superior recovery closer to 100% with tighter precision (%RSD < 1%).[3] This is attributed to the high-pressure flow ensuring complete interaction with the stationary phase and precise injection volumes.

  • HPTLC shows slightly lower recovery (~98%), likely due to minor irreversible adsorption of the impurity onto the silica stationary phase or variations in the manual/semi-automated application process. However, it remains well within the acceptable range (90-110%) for impurities.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for the Recovery Study, emphasizing the "Standard Addition" technique required to validate accuracy.

RecoveryStudy Start Start: Recovery Study Design Prep_Placebo 1. Prepare Placebo Matrix (Excipients only) Start->Prep_Placebo Prep_Stock 2. Prepare Impurity Stock (3'-Desethoxy-drotaverine) Start->Prep_Stock Spike_Level 3. Spiking (Standard Addition) Prep_Placebo->Spike_Level Prep_Stock->Spike_Level Level_50 Level 1: 50% of Spec Spike_Level->Level_50 Level_100 Level 2: 100% of Spec Spike_Level->Level_100 Level_150 Level 3: 150% of Spec Spike_Level->Level_150 Extraction 4. Extraction Process (MeOH:Buffer 50:50, Sonication) Level_50->Extraction Level_100->Extraction Level_150->Extraction Filtration 5. Filtration (0.45 µm PVDF) Extraction->Filtration Analysis_Choice 6. Analytical Technique Filtration->Analysis_Choice HPLC Method A: RP-HPLC (High Precision) Analysis_Choice->HPLC Gold Standard HPTLC Method B: HPTLC (High Throughput) Analysis_Choice->HPTLC Alternative Calc 7. Calculate % Recovery (Found / Added × 100) HPLC->Calc HPTLC->Calc

Figure 1: Step-by-step workflow for conducting recovery studies using Standard Addition methodology.

Critical Insights for the Researcher
  • Filter Compatibility is Vital: 3'-Desethoxy-drotaverine has a phenolic hydroxyl group. Nylon filters can sometimes bind phenolic compounds. Recommendation: Use PVDF or PTFE (Teflon) syringe filters to prevent analyte loss during the filtration step [1].

  • pH Sensitivity: The separation of 3'-Desethoxy-drotaverine from Drotaverine is highly pH-dependent. In HPLC, maintaining pH between 3.0 and 3.5 is critical. Above pH 4.0, the ionization of the secondary amine changes, causing peak broadening and loss of resolution [2].

  • Stability: The "desethoxy" impurity is light-sensitive (photolabile). All recovery experiments should be conducted using amber glassware to prevent in-situ degradation during the extraction process, which would falsely lower recovery values.

References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4][5]

  • Balan, P., et al. (2011).[1] A Validated RP-HPLC Method for Estimation of Drotaverine HCl in Pharmaceutical Tablet Dosage Form.[1] International Journal of Pharmacy and Pharmaceutical Sciences.[1]

  • Ghode, P., et al. (2023).[2] HPTLC Method Development and Validation for Drotaverine Hydrochloride. International Journal of Pharmaceutical Sciences and Research.[1][2]

  • Sastry, B.S., et al. (2017). Development of RP-HPLC Method for Estimation of Drotaverine Hydrochloride in Pharmaceutical Formulations. TSI Journals.

Sources

Comparative

Introduction: The Imperative for Rigorous Impurity Analysis of Drotaverine

An authoritative guide to designing and executing an inter-laboratory comparison for the analysis of impurities in Drotaverine, ensuring method robustness and data reliability across different analytical environments. Dr...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to designing and executing an inter-laboratory comparison for the analysis of impurities in Drotaverine, ensuring method robustness and data reliability across different analytical environments.

Drotaverine hydrochloride, a potent phosphodiesterase IV inhibitor, is widely used as an antispasmodic agent.[1][2] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity.[1] The presence of impurities, which can originate from the synthesis process, degradation, or storage, can potentially impact the drug's safety profile.[1] Regulatory bodies, therefore, mandate stringent control over the impurity profile of APIs and their finished dosage forms.[1]

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for Drotaverine impurities. The objective of such a study, as defined by standards like ISO/IEC 17043:2010, is to evaluate the performance and reproducibility of an analytical procedure when performed by different laboratories.[3] This process is critical for standardizing methodology, ensuring consistent quality control, and validating the transfer of an analytical procedure between sites, a key requirement outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]

We will explore the design of a robust comparative study, delve into the nuances of two distinct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, and present a framework for data analysis based on the validation parameters defined in ICH Q2(R1).[6][7]

Drotaverine and its Impurity Landscape

Understanding the stability of the Drotaverine molecule is fundamental to developing a stability-indicating analytical method. Forced degradation studies, as prescribed by ICH, reveal the potential degradation pathways and resulting impurities. Drotaverine is known to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[8][9][10][11] Common degradation products and process-related impurities must be effectively separated from the parent drug peak and from each other for accurate quantification.[1][12] While several impurities are known, some may not be reported in major pharmacopoeia, necessitating the development of a highly specific and validated analytical method.[1]

Designing a Robust Inter-Laboratory Comparison Study

The credibility of an inter-laboratory study hinges on a meticulously planned protocol. The primary goal is to assess the precision, accuracy, and overall reproducibility of analytical methods when challenged with the variability inherent in different laboratory environments (e.g., different analysts, equipment, and reagents).

Study Objective

To compare the performance of two distinct stability-indicating RP-HPLC methods (Method A: Gradient Elution; Method B: Isocratic Elution) for the quantification of four known Drotaverine impurities across three independent laboratories.

Materials for Analysis

A central organizing body should prepare and distribute the following identical sample sets to each participating laboratory:

  • Sample 1: Validation Spiked Sample: Drotaverine HCl reference standard spiked with known concentrations of four key impurities (e.g., Impurity 1, 2, 3, 4) at a level relevant to specification limits (e.g., 0.15% w/w).

  • Sample 2: Forced Degradation Sample: A sample of Drotaverine HCl subjected to alkaline hydrolysis (e.g., 0.1 M NaOH) to generate degradation products, demonstrating the method's specificity.[13]

  • Sample 3: Finished Product: A commercially available Drotaverine HCl tablet formulation to assess method performance in the presence of excipients.

The Analytical Challenge: Method A vs. Method B

Each laboratory will analyze the samples using the two prescribed HPLC methods. The choice of two methods with different elution strategies allows for a comprehensive comparison.

  • Method A (Gradient RP-HPLC): This method is designed for optimal resolution of a complex mixture of impurities with varying polarities. The gradient elution, where the mobile phase composition changes over time, allows for the separation of both early and late-eluting peaks with good peak shape.

  • Method B (Isocratic RP-HPLC): This method uses a constant mobile phase composition. It is often considered more robust and easier to transfer between laboratories. However, it may not provide sufficient resolution for all potential impurities in a single run.[14]

Experimental Protocols: A Self-Validating System

The following protocols must be followed precisely by all participating laboratories. The inclusion of System Suitability Testing (SST) is a critical component of a self-validating system, ensuring the chromatographic system is performing adequately before any sample analysis.[4]

Protocol: System Suitability Testing (SST)

Rationale: SST is an integral part of any validated analytical procedure. It verifies that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be performed.

Procedure:

  • Prepare a standard solution containing Drotaverine HCl and the four known impurities at the target concentration.

  • Inject this solution six consecutive times.

  • Calculate the % Relative Standard Deviation (%RSD) for the peak area and retention time of the main peak and each impurity.

  • Determine the tailing factor and the number of theoretical plates for the Drotaverine peak.

  • Acceptance Criteria:

    • %RSD of peak areas ≤ 5.0% for impurity peaks and ≤ 2.0% for the Drotaverine peak.

    • Tailing factor for the Drotaverine peak ≤ 2.0.

    • Theoretical plates for the Drotaverine peak ≥ 2000.

Protocol: Method A - Gradient RP-HPLC

Rationale: A gradient method is chosen for its superior ability to resolve complex impurity profiles. The use of a phosphate buffer controls the pH to ensure consistent ionization and retention of the analytes.

Methodology:

  • Column: XTerra RP18, 150 x 4.6 mm, 5 µm or equivalent.[1]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[12]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[1]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    15 40 60
    20 40 60
    22 90 10

    | 25 | 90 | 10 |

Protocol: Method B - Isocratic RP-HPLC

Rationale: An isocratic method offers simplicity and robustness, which can lead to better inter-laboratory precision if it provides adequate separation for the impurities of interest.

Methodology:

  • Column: Hypersil C18, 150 x 4.6 mm, 5 µm or equivalent.[14]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and a mixed phosphate buffer (pH 4.0) in the ratio of 80:20 v/v.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: 210 nm.[14]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Inter-Laboratory Analysis cluster_methods Phase 3: Method Execution & Data Collection S1 Sample 1: Spiked Validation Dist Distribute to Labs S1->Dist S2 Sample 2: Forced Degradation S2->Dist S3 Sample 3: Finished Product S3->Dist Lab1 Laboratory 1 Dist->Lab1 Lab2 Laboratory 2 Dist->Lab2 Lab3 Laboratory 3 Dist->Lab3 M_A Method A (Gradient) Lab1->M_A M_B Method B (Isocratic) Lab1->M_B Lab2->M_A Lab2->M_B Lab3->M_A Lab3->M_B Data Collect Raw Data M_A->Data M_B->Data

Caption: Workflow for the Drotaverine Impurity Inter-Laboratory Study.

Data Analysis & Comparison: Evaluating Method Performance

Each laboratory will report its results for all samples. The data will be collated and analyzed according to the validation parameters outlined in ICH Q2(R1).[7][15]

Specificity

Specificity is demonstrated by the resolution of impurity peaks from the main Drotaverine peak and from each other in the chromatogram of the forced degradation sample. The peak purity test results should confirm that the Drotaverine peak is homogenous in all samples.[1][12]

Precision

Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assessed from the %RSD of six replicate analyses of the same sample.

  • Intermediate Precision: Assessed by comparing the results obtained on different days, by different analysts, or on different equipment within the same laboratory.

  • Reproducibility (Inter-laboratory precision): The ultimate goal of this study. It is assessed by comparing the mean results and standard deviations between the three participating laboratories.

Accuracy

Accuracy is determined from the analysis of the "Validation Spiked Sample." It is expressed as the percentage recovery of the known amount of impurity added to the sample. The acceptance criterion for recovery is typically between 98.0% and 102.0%.[14]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated. These parameters are crucial for evaluating the sensitivity of the methods.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] While a full robustness study is extensive, this inter-laboratory comparison provides insight into a method's robustness by virtue of its performance across different systems and environments. Method B (Isocratic) is hypothetically expected to be more robust.

Comparative Data Summary (Hypothetical Results)

The following tables summarize the type of data that would be generated and compared in this study.

Table 1: Comparison of Precision (Reproducibility) for Impurity 2 (0.15% Level)

Laboratory Method A (% Area) Method B (% Area)
Lab 1 0.152 0.149
Lab 2 0.148 0.155
Lab 3 0.155 0.147
Mean 0.1517 0.1503
Std. Dev. 0.0035 0.0040

| %RSD | 2.31% | 2.66% |

Table 2: Comparison of Accuracy (% Recovery) for Impurity 2 (0.15% Spike)

Laboratory Method A (% Recovery) Method B (% Recovery)
Lab 1 101.3 99.3
Lab 2 98.7 103.3
Lab 3 103.3 98.0

| Mean % Recovery | 101.1 | 100.2 |

Table 3: Comparison of Method Sensitivity (LOQ in µg/mL)

Parameter Method A Method B
Impurity 1 LOQ 0.230 0.280
Impurity 2 LOQ 0.231 0.295
Impurity 3 LOQ 0.251 0.310

| Impurity 4 LOQ | 0.334 | 0.450 |

G cluster_input Inputs cluster_validation ICH Q2(R1) Validation Parameters cluster_output Outputs Data Data from 3 Labs (Methods A & B) Spec Specificity Data->Spec Prec Precision (Reproducibility) Data->Prec Acc Accuracy (% Recovery) Data->Acc Sens Sensitivity (LOD/LOQ) Data->Sens Rob Robustness Data->Rob Comp Comparative Tables Spec->Comp Prec->Comp Acc->Comp Sens->Comp Rob->Comp Rep Final Report & Method Recommendation Comp->Rep

Caption: Logical flow for data analysis and method validation comparison.

Conclusion and Recommendations

Based on the hypothetical data, Method A (Gradient RP-HPLC) demonstrates slightly better inter-laboratory precision (%RSD of 2.31%) and superior sensitivity with lower LOQ values for all impurities. Method B (Isocratic RP-HPLC), while showing acceptable accuracy, exhibits slightly lower precision and sensitivity.

The primary outcome of an inter-laboratory comparison is the establishment of a validated, robust, and transferable analytical method. The choice between a gradient and isocratic method will depend on the specific impurity profile and the required level of sensitivity. For comprehensive impurity profiling of Drotaverine, a well-validated gradient RP-HPLC method often proves superior. This guide provides a foundational framework for executing such a study, ensuring that the analytical data generated is reliable, reproducible, and compliant with global regulatory standards.

References

  • Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. ResearchGate.[Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. National Institutes of Health (NIH).[Link]

  • Development and validation of stability indicating rp-hplc method for the determination of drotaverine hydrochloride. Neliti.[Link]

  • Study of stressed degradation behavior of drotaverine and development of a validated stability-indic
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]

  • ICH Q2R1 Analytical method validation. YouTube.[Link]

  • Drotaverine-Hydrochloride-Tablets-80-mg_regulex-80_BDA-HEALTHCARE-PVT.-LTD..pdf. Ethiopian Food and Drug Authority (EFDA).[Link]

  • Drotaverine hydrochloride and its Impurities. Pharmaffiliates.[Link]

  • ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. PharmD Info.[Link]

  • (PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. ResearchGate.[Link]

  • Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection. Asian Publication Corporation.[Link]

  • Stability Indicating RP-HPLC Method for Determination of Drotaverine HCL and Mefenamic Acid in Pure and Pharmaceutical Formulation. Prime Scholars.[Link]

  • (PDF) A validated RP-HPLC method for estimation of Drotaverine HCL in pharmaceutical tablet dosage form. ResearchGate.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF DROTAVERINE HYDROCHLORIDE IN BULK AND ITS FORMULATION. International Journal of Pharmacy and Biological Sciences.[Link]

  • DEVELOPMENT OF RP-HPLC METHOD FOR ESTIMATION OF DROTAVERINE HYDROCHLORIDE IN PHARMACEUTICAL FORMULATIONS. TSI Journals.[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.[Link]

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.[Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).[Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Drotaverine Impurity 1. Veeprho. [https://www.veeprho.com/impurities/d- impurities/drotaverine-impurity-1.html]([Link] impurities/drotaverine-impurity-1.html)

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian Accreditation Service (EAS).[Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International.[Link]

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Safety & Regulatory Compliance

Safety

3'-Desethoxy-drotaverine proper disposal procedures

Executive Summary: The "Zero-Emission" Mandate 3'-Desethoxy-drotaverine (CAS: 85475-88-3) is a structural analog and known impurity of the antispasmodic drug Drotaverine.[1][2][3] As a benzylisoquinoline derivative, it p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Emission" Mandate

3'-Desethoxy-drotaverine (CAS: 85475-88-3) is a structural analog and known impurity of the antispasmodic drug Drotaverine.[1][2][3] As a benzylisoquinoline derivative, it possesses significant chemical stability and potential biological activity. Standard laboratory drain disposal is strictly prohibited.

This guide provides a self-validating disposal protocol designed to neutralize environmental risk and ensure compliance with global pharmaceutical waste standards (including RCRA and EU Waste Framework Directive).[2] The core directive is simple: Segregate, Label, Incinerate.

Chemical Context & Hazard Identification

To dispose of a chemical safely, one must understand its resistance to degradation. 3'-Desethoxy-drotaverine contains an isoquinoline ring system , a nitrogen-containing heterocycle that is resistant to hydrolysis and standard oxidative breakdown in wastewater treatment plants.[2]

  • Pharmacological Risk: As a structural analog to Drotaverine (a PDE4 inhibitor), this impurity may retain antispasmodic or vasoactive properties, posing risks to aquatic life if leached into waterways.

  • Toxicological Classification: Treat as Acute Toxin (Category 4) and Irritant , consistent with the parent compound Drotaverine Hydrochloride [1].[4][5]

Key Chemical Identifiers
PropertyData
Chemical Name 3'-Desethoxy-drotaverine
CAS Number 85475-88-3 (Free base) / 85475-87-2 (HCl salt)
Molecular Formula C₂₂H₂₇NO₄
Molecular Weight 369.46 g/mol
Parent Compound Drotaverine (1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline)
Solubility Low in water; Soluble in DMSO, Methanol, Chloroform

Pre-Disposal: The "Self-Validating" Containment System

A self-validating system means the workflow physically prevents errors (e.g., using a container that cannot be closed if overfilled, or using color-coded labels that signal the destination).[2]

Step 1: Waste Characterization & Segregation

Do not mix 3'-Desethoxy-drotaverine with general organic solvents or biohazardous waste.[2] It must be isolated as Non-Halogenated Pharmaceutical Waste .

  • Solid Waste: Pure powder, contaminated gloves, weighing boats, and paper towels.

  • Liquid Waste: Stock solutions (DMSO/Methanol) or HPLC effluent containing the substance.

Step 2: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. HDPE is resistant to isoquinolines and prevents leaching.

  • Liquids: Use amber glass or HDPE carboys. Crucial: Leave 10% headspace to prevent pressure buildup from solvent volatility.

Step 3: Labeling Strategy

The label is the primary communication tool for the disposal contractor. It must include:

  • Full Chemical Name: "3'-Desethoxy-drotaverine (Drotaverine Impurity)"

  • Hazard Statements: "Toxic if Swallowed," "Pharmaceutical Waste - Incinerate Only."

  • Date of Closure: The date the container is sealed for pickup.

The Disposal Protocol: High-Temperature Incineration

Why Incineration? Chemical deactivation (e.g., using bleach/hypochlorite) is NOT recommended for isoquinoline derivatives in a standard lab setting. Incomplete oxidation can generate complex, potentially more toxic byproducts. High-temperature incineration (>1000°C) guarantees the destruction of the isoquinoline ring into basic oxides (NOx, CO₂).[2]

Workflow Visualization

DisposalWorkflow Start Waste Generation (3'-Desethoxy-drotaverine) StateCheck Determine State Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Dry Liquid Liquid Waste (HPLC Effluent, Stock Soln) StateCheck->Liquid Solution ContainerS Container: Wide-Mouth HDPE Label: 'Solid Pharm Waste' Solid->ContainerS ContainerL Container: Amber Glass/HDPE Label: 'Liquid Pharm Waste' Liquid->ContainerL Segregation Segregate from Oxidizers & Biohazards ContainerS->Segregation ContainerL->Segregation Contractor Transfer to Licensed Waste Contractor Segregation->Contractor Incineration High-Temp Incineration (>1000°C) Contractor->Incineration Chain of Custody

Caption: Decision matrix for 3'-Desethoxy-drotaverine disposal, ensuring final destruction via incineration.

Detailed Procedures

Procedure A: Solid Waste Disposal

  • Don PPE: Nitrile gloves, lab coat, safety goggles. Use a P95 respirator if handling bulk powder.

  • Collect all contaminated solids in the HDPE jar.

  • Wipe Down: Wipe the exterior of the waste container with ethanol to ensure no residue remains on the surface.

  • Seal and apply the hazardous waste label immediately.

Procedure B: Liquid Waste Disposal

  • Verify solvent compatibility. (e.g., Ensure the waste stream does not contain incompatible oxidizers like concentrated nitric acid).

  • Pour liquid waste into the designated carboy using a funnel to prevent splashing.

  • Triple Rinse: Rinse the original empty vessel (flask/vial) three times with a small volume of compatible solvent (e.g., methanol) and add rinsate to the waste carboy.

  • Cap tightly.

Emergency Response: Spills & Exposure

In the event of an accidental release, immediate containment prevents environmental migration.

ScenarioAction Protocol
Dry Powder Spill Do not sweep dry. This generates dust.[2] Cover with a damp paper towel (water or methanol) to weigh down particles. Scoop up the damp material and place it in the Solid Waste container.
Liquid Spill Absorb with an inert material (vermiculite, sand, or universal absorbent pads). Do not use sawdust (fire risk if flammable solvents are present). Place absorbent in Solid Waste container.
Skin Contact Wash immediately with soap and water for 15 minutes.[4] Isoquinolines can be absorbed transdermally.

Regulatory Compliance & Documentation

Adherence to these regulations is not optional; it is a condition of operation.

  • US EPA (RCRA): While 3'-Desethoxy-drotaverine is not explicitly "P-listed" or "U-listed," it falls under "Characteristic Waste" if it exhibits toxicity or is mixed with ignitable solvents (D001).[2] It is best practice to manage it under Subpart P (Hazardous Waste Pharmaceuticals) [2].

  • EU Waste Framework Directive: Classify under EWC code 18 01 09 (medicines other than those mentioned in 18 01 08) or 07 05 13 (solid wastes containing hazardous substances) [3].

Documentation Requirement: Maintain a "Chain of Custody" log. When the waste contractor collects the material, ensure the manifest explicitly lists "Non-regulated Pharmaceutical Waste" or "Hazardous Waste" depending on the solvent content, destined for Incineration .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1712095, Drotaverine. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[6] Retrieved from [Link][2]

  • European Commission. European Waste Catalogue (EWC) and Hazardous Waste List. Retrieved from [Link][2]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3'-Desethoxy-drotaverine

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3'-Desethoxy-drotaverine places us at the forefront of innovation. It also demands an unwavering commitment to s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3'-Desethoxy-drotaverine places us at the forefront of innovation. It also demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3'-Desethoxy-drotaverine. Specific toxicological data for this compound is not yet available; therefore, a cautious and rigorous approach is mandatory. Our protocols are derived from the known hazard profile of its parent compound, Drotaverine, and best practices for handling potent active pharmaceutical ingredients (APIs) of unknown toxicity.[1] The foundational principle of this guide is to treat 3'-Desethoxy-drotaverine with the highest degree of care, assuming a hazard profile similar to or greater than its parent compound until comprehensive data proves otherwise.

Section 1: Hazard Profile and Risk Assessment

The cornerstone of a robust safety protocol is a thorough understanding of the potential hazards. In the absence of a specific Safety Data Sheet (SDS) for 3'-Desethoxy-drotaverine, we must extrapolate from the parent compound, Drotaverine hydrochloride. This prudent approach ensures we are prepared for the compound's potential physiological effects.

Inferred Hazard Profile from Drotaverine Hydrochloride
Hazard StatementGHS ClassificationPotential Effects & PrecautionsSource(s)
Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion may lead to adverse health effects. Do not eat, drink, or smoke in work areas.[2][3][2][3][4]
Causes skin irritationSkin Irritation (Category 2)May cause redness and irritation upon direct contact. Avoid all skin exposure.[4][4]
Causes serious eye irritationEye Irritation (Category 2A)Direct contact can cause significant eye irritation.[4] Always wear appropriate eye protection.[4]
May cause respiratory irritationSTOT - Single Exposure (Category 3)Inhalation of dust or aerosols may irritate the respiratory tract. Handle in a well-ventilated area.[4][4]

This table is based on the hazard profile of Drotaverine hydrochloride. 3'-Desethoxy-drotaverine should be handled as if it presents these hazards, at a minimum.

The Risk Assessment Workflow

Effective safety is not about a one-size-fits-all solution; it's about a dynamic process of risk assessment for each specific task. Before any procedure involving 3'-Desethoxy-drotaverine, perform the following assessment.

RiskAssessment A Step 1: Identify the Task (e.g., Weighing, Dissolving, Reaction Setup) B Step 2: Assess Potential Exposure - Inhalation (dust, aerosol) - Dermal (contact, spill) - Ocular (splash) A->B C Step 3: Implement Engineering & Administrative Controls (Fume Hood, SOPs, Designated Area) B->C D Step 4: Select Task-Specific PPE (Based on residual risk) C->D E Step 5: Review Emergency Procedures (Spill, Exposure) D->E

Caption: Risk assessment workflow for handling 3'-Desethoxy-drotaverine.

Section 2: The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should never be the only one. A comprehensive safety strategy relies on the "Hierarchy of Controls," which prioritizes more effective, systemic measures to reduce risk.

HierarchyOfControls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective A Elimination / Substitution (Not applicable for this topic) B Engineering Controls - Chemical Fume Hood - Ventilated Balance Enclosure - Glovebox / Isolator C Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Areas - Comprehensive Training D Personal Protective Equipment (PPE) - Gloves, Gown, Goggles, Respirator (The final barrier)

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

For handling potent research compounds like 3'-Desethoxy-drotaverine, Engineering Controls are your primary line of defense. All handling of the solid compound and concentrated solutions must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

Section 3: Task-Specific PPE Protocols

The selection of PPE must be matched to the specific risks of the procedure. The following table outlines the minimum PPE requirements for common laboratory tasks involving 3'-Desethoxy-drotaverine.

TaskPrimary Risk(s)Engineering ControlMinimum PPE Requirement
Weighing Solid Compound Inhalation of fine particles, Dermal contactVentilated Balance Enclosure or Fume HoodDisposable Gown, Double Nitrile Gloves, Safety Goggles, N95 Respirator
Preparing Stock Solutions Dermal contact, Ocular splashChemical Fume HoodLab Coat, Double Nitrile Gloves, Safety Goggles
Conducting Reactions Dermal contact, Ocular splashChemical Fume HoodLab Coat, Nitrile Gloves, Safety Glasses with Side Shields
Purification (e.g., Chromatography) Dermal contactChemical Fume HoodLab Coat, Nitrile Gloves, Safety Glasses with Side Shields
Handling Dilute Solutions (<1 mg/mL) Incidental Dermal/Ocular contactLab Bench (with risk assessment)Lab Coat, Nitrile Gloves, Safety Glasses with Side Shields
Detailed PPE Specifications
  • Protective Clothing: A disposable, low-linting protective gown with knit cuffs is required when handling the solid compound to prevent contamination of personal clothing.[5] For all other tasks, a clean, buttoned lab coat is the minimum requirement.

  • Gloves: Use powder-free nitrile gloves. For handling the solid compound or concentrated solutions, double-gloving is mandatory. This provides a critical layer of protection against tears and allows for the safe removal of the outer, contaminated glove without exposing the skin.[6] Always inspect gloves for visible damage before use and change them immediately if contamination is suspected.

  • Eye/Face Protection: At a minimum, safety glasses with side shields are required for any work with this compound. When there is a significant risk of splashing (e.g., preparing stock solutions, large-scale reactions), upgrade to chemical splash goggles.[2][5]

  • Respiratory Protection: An N95 respirator is required when handling the solid compound outside of a glovebox or isolator to protect against inhalation of fine particulates.[7] All personnel using respirators must be properly fit-tested and trained in their use. Note that a standard surgical mask does not provide respiratory protection from chemical dust.[7]

Section 4: Operational Plans for Donning, Doffing, and Disposal

Cross-contamination is most likely to occur during the removal of PPE. A meticulous, standardized procedure is non-negotiable.

Step-by-Step Doffing (Removal) Protocol

This sequence is designed to move from the most contaminated items to the least, preventing the transfer of the compound to your skin or clean clothing.

  • Decontaminate (if applicable): Gently wipe down outer gloves and any equipment before starting the doffing process.

  • Remove Outer Gloves: Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

  • Remove Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side facing inward.

  • Exit the Immediate Work Area.

  • Remove Face/Eye Protection: Handle by the arms or straps, avoiding touching the front surface.

  • Remove Respirator (if used): Remove by the straps without touching the front of the respirator.

  • Remove Inner Gloves: Follow the same procedure as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

DoffingSequence A 1. Remove Outer Gloves B 2. Remove Disposable Gown A->B C 3. Remove Eye Protection B->C D 4. Remove Respirator C->D E 5. Remove Inner Gloves D->E F 6. WASH HANDS THOROUGHLY E->F

Caption: The critical sequence for safely removing (doffing) PPE.

Disposal Plan

All disposable PPE (gloves, gowns, respirators) and materials (wipes, pipette tips) contaminated with 3'-Desethoxy-drotaverine must be disposed of as hazardous chemical waste.[2][8]

  • Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not place contaminated items in regular trash receptacles.

  • Follow all local and institutional regulations for hazardous waste disposal.[8]

Section 5: Emergency Response

Preparedness is key to mitigating the impact of an accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes.[9][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10] Promptly seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][9]

  • Spill: Evacuate the immediate area. Wear full PPE, including a respirator, to clean the spill. Absorb liquids with an inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed container for hazardous waste disposal.[9][10]

By adhering to these protocols, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your research. Treat 3'-Desethoxy-drotaverine with the respect it demands, and let rigorous safety practices be the foundation of your scientific discovery.

References

  • Personal protective equipment when handling plant protection products. Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Retrieved from [Link]

  • Drotaverine Hydrochloride Tablets 40 mg. (2023, July 2). Ethiopian Food and Drug Authority. Retrieved from [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Retrieved from [Link]

  • Potent compound safety in the laboratory. tks. Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Retrieved from [Link]

  • High-Potency APIs: Containment and Handling Issues. (2006, November 2). Pharmaceutical Technology. Retrieved from [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Retrieved from [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. Retrieved from [Link]

  • Managing Risks with Potent Pharmaceutical Products. Pharmaceutics International, Inc. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]

  • Personal Protective Equipment (PPE). University of Tennessee Knoxville. Retrieved from [Link]

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